1,3-Phenylene-bis(2-thiourea)
Description
The exact mass of the compound 1,3-Phenylene-bis(2-thiourea) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
[3-(carbamothioylamino)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c9-7(13)11-5-2-1-3-6(4-5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMVHTFOYWAHTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)N)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180577 | |
| Record name | Urea, 1,1'-m-phenylenebis(2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2591-01-7 | |
| Record name | Urea, 1,1'-m-phenylenebis(2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1,1'-m-phenylenebis(2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2591-01-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on 1,3-Phenylene-bis(2-thiourea): Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Phenylene-bis(2-thiourea) is an organic compound featuring a central phenyl ring with two thiourea groups substituted at the meta positions. This specific arrangement confers a distinct bent geometry, influencing its chemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 1,3-Phenylene-bis(2-thiourea), with a particular focus on the anticancer activity of its derivatives. Detailed experimental protocols for its synthesis and characterization are outlined, and its mechanism of action as a microtubule polymerization inhibitor is discussed.
Chemical Structure and Properties
1,3-Phenylene-bis(2-thiourea) is a solid organic compound with the chemical formula C₈H₁₀N₄S₂.[1][2] The defining structural feature of this molecule is the meta-substitution of two thiourea groups on a central phenylene ring, resulting in a 120° angle between the two functional groups.[3] This "bent" geometry is a key differentiator from its ortho- and para-isomers and plays a significant role in its interaction with biological targets.[3] The thiourea functional group itself can exist in thione (C=S) and thiol (C-S) tautomeric forms, with the thione form being predominant in aqueous solutions.[3]
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀N₄S₂ | [1][2] |
| Molecular Weight | 226.32 g/mol | [1][2] |
| CAS Number | 2591-01-7 | [3] |
| Physical Form | Solid | - |
| Melting Point | 211 °C | - |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of 1,3-Phenylene-bis(2-thiourea). While experimental spectra for the parent compound are not widely published, data from closely related thiourea derivatives provide valuable insights into the expected spectral features.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenylene ring and the protons of the thiourea groups (-NH-CS-NH₂). In a related compound, 1,3-diphenyl-2-thiourea, the N-H protons appear as a singlet around 9.75 ppm in DMSO-d₆, with the aromatic protons resonating between 7.1 and 7.5 ppm.[4] For the unsubstituted thiourea protons, a broad signal around 7.2 ppm in DMSO-d₆ is anticipated.[3]
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. A key signal is that of the thiocarbonyl carbon (C=S), which for thiourea itself appears at approximately 181.95 ppm in D₂O.[3] The chemical shifts of the aromatic carbons will also be present in the typical aromatic region.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 1,3-Phenylene-bis(2-thiourea) will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational modes include:[5]
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H stretching | 3100 - 3400 |
| C-H stretching (aromatic) | 3000 - 3100 |
| C=S stretching | 1200 - 1400 |
| C-N stretching | 1400 - 1600 |
1.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ for 1,3-Phenylene-bis(2-thiourea) is expected at m/z 226. Fragmentation of thiourea derivatives typically involves cleavage of the C-N and C=S bonds.[3]
Synthesis and Purification
Synthesis
A common synthetic route to 1,3-Phenylene-bis(2-thiourea) involves the reaction of 1,3-phenylenediamine with a suitable thiocarbonyl transfer reagent.[3] An alternative method is the reaction of 1,3-phenylenediisothiocyanate with an amine. The following is a representative experimental protocol based on the synthesis of a related bis-thiourea derivative.[6]
Experimental Protocol: Synthesis of a 1,3-Phenylene-bis(thiourea) Derivative
-
Dissolve 1,3-phenylenediamine (1.00 mmol) in 20 mL of dichloromethane (DCM) in a round-bottom flask.
-
Add a solution of the desired isothiocyanate (2.00 mmol) in 10 mL of DCM to the flask.
-
Reflux the reaction mixture for 24 hours.
-
After cooling to room temperature, a white precipitate will form.
-
Filter the precipitate and wash with cold DCM.
-
The isolated solid is the desired 1,3-phenylene-bis(thiourea) derivative.
Purification
Recrystallization is a standard method for the purification of 1,3-Phenylene-bis(2-thiourea).[3] The choice of solvent is critical and depends on the solubility profile of the compound. Ethanol, ether, and acetonitrile have been reported as suitable recrystallization solvents for bis-acyl-thiourea derivatives.[3]
Experimental Protocol: Recrystallization
-
Dissolve the crude 1,3-Phenylene-bis(2-thiourea) in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Biological Activity and Mechanism of Action
While the biological activity of the parent 1,3-Phenylene-bis(2-thiourea) is not extensively documented, a derivative, (1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea]), has demonstrated potent anticancer activity.[7] This compound, referred to as 41J, is cytotoxic to multiple cancer cell lines at nanomolar concentrations.[7]
Inhibition of Microtubule Polymerization
The primary mechanism of action for the anticancer activity of 41J is the inhibition of microtubule polymerization.[7] Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including cell division (mitosis). By disrupting microtubule dynamics, 41J induces mitotic arrest in the prometaphase stage of the cell cycle, ultimately leading to apoptotic cell death.[7]
Downstream Signaling Effects
The inhibition of microtubule polymerization triggers a cascade of downstream signaling events. The mitotic arrest activates the spindle assembly checkpoint (SAC), a crucial cell cycle checkpoint that prevents the cell from proceeding to anaphase until all chromosomes are correctly attached to the mitotic spindle.[8] Prolonged activation of the SAC due to persistent microtubule disruption can lead to apoptosis.[8][9] This process involves the activation of caspases, a family of proteases that execute the apoptotic program.[9] Furthermore, disruption of microtubule function has been shown to inhibit the accumulation and activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of tumor angiogenesis.[10]
Applications in Drug Development
The potent cytotoxic effects and the ability to overcome drug resistance make derivatives of 1,3-Phenylene-bis(2-thiourea) promising lead compounds for the development of new anticancer therapies.[7] The unique bent structure conferred by the 1,3-phenylene linker appears to be favorable for interaction with biological targets.[3] Further research into structure-activity relationships (SAR) could lead to the design of even more potent and selective anticancer agents.
Conclusion
1,3-Phenylene-bis(2-thiourea) and its derivatives represent a class of compounds with significant potential in medicinal chemistry, particularly in the field of oncology. The distinct structural features of the 1,3-phenylene scaffold, combined with the biological activity of the thiourea moieties, provide a strong foundation for the development of novel therapeutics. This technical guide has summarized the current knowledge on the chemical structure, properties, synthesis, and biological activity of this compound, offering a valuable resource for researchers and drug development professionals. Further investigation into the specific spectroscopic properties of the parent compound and detailed mechanistic studies of its derivatives will be crucial for advancing its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Phenylene-bis(2-thiourea) | 2591-01-7 | Benchchem [benchchem.com]
- 4. 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. mdpi.com [mdpi.com]
- 8. Stalling in mitosis and releasing the apoptotic brake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular formula and weight of 1,3-Phenylene-bis(2-thiourea)
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1,3-Phenylene-bis(2-thiourea), a molecule of interest for researchers in chemistry and drug development.
Core Molecular Data
1,3-Phenylene-bis(2-thiourea) is a symmetrical aromatic compound containing two thiourea functional groups. These groups are positioned at the 1 and 3 (meta) positions of a benzene ring, conferring a specific spatial orientation that can be crucial for molecular interactions.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₀N₄S₂ | [1][2][3] |
| Molecular Weight | 226.32 g/mol | [1][2][3] |
| CAS Number | 2591-01-7 | [1][2] |
| InChI Key | PZMVHTFOYWAHTK-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of 1,3-Phenylene-bis(2-thiourea) and its derivatives is a key area of study, leveraging established organic chemistry principles. The primary synthetic routes involve the reaction of aromatic diamines with sources of thiocarbonyl groups.
General Synthesis Protocol
A common and direct method for synthesizing 1,3-Phenylene-bis(2-thiourea) involves the reaction of 1,3-phenylenediamine with an appropriate thiocarbonyl transfer reagent.[1] A representative procedure, adapted from the synthesis of similar bis-thiourea compounds, is detailed below.
Reaction: 1,3-phenylenediamine with two equivalents of a thiocyanate source.
Materials:
-
1,3-phenylenediamine
-
Thiocyanate salt (e.g., ammonium thiocyanate or potassium thiocyanate)
-
Acid chloride (e.g., benzoyl chloride) or isothiocyanate reagent
-
Sodium hydroxide solution for hydrolysis (if using an acid chloride route)[5]
-
Ethanol for recrystallization[1]
Procedure (Isothiocyanate Route):
-
Dissolve 1,3-phenylenediamine (1.0 mmol) in 20 mL of dichloromethane (DCM).
-
Add a solution of the corresponding isothiocyanate (2.0 mmol) to the DCM solution.
-
Reflux the reaction mixture for a period of 24 to 28 hours.[4]
-
Monitor the reaction for the formation of a precipitate.
-
Upon completion, cool the mixture and filter the solid product.
-
Wash the precipitate with the solvent and dry it to obtain the crude product.[4]
Purification:
-
The crude 1,3-Phenylene-bis(2-thiourea) can be purified by recrystallization.
-
Ethanol is a commonly used solvent for recrystallizing bis-acyl-thiourea derivatives to achieve high purity.[1] Alternatively, solvents such as ether or acetonitrile may be effective.[1]
Analytical Characterization
A suite of analytical techniques is employed to confirm the structure and purity of the synthesized compound.
-
Mass Spectrometry: This technique is used to determine the molecular weight of the compound. For 1,3-Phenylene-bis(2-thiourea), a molecular ion peak corresponding to its molecular weight of 226.32 g/mol would be expected.[1][2] Fragmentation patterns, often involving the cleavage of C-N and C=S bonds, provide additional structural information.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure by identifying the chemical environment of hydrogen and carbon atoms, respectively.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as N-H, C=S, and aromatic C-H bonds.
-
UV-Vis Spectroscopy: This method is particularly useful for studying the electronic transitions within the molecule and can be employed in binding studies with other molecules like DNA or metal ions.[1]
-
X-ray Crystallography: For a definitive determination of the three-dimensional atomic arrangement, bond lengths, and bond angles, single-crystal X-ray diffraction is the gold standard.[1]
Potential Applications and Biological Activity
Thiourea derivatives are a well-established class of organic compounds with diverse applications in medicine, agriculture, and coordination chemistry. They are known to exhibit a wide range of biological activities, including:
The biological activity of thiourea derivatives is often attributed to the ability of the nitrogen and sulfur atoms to act as hydrogen bond donors and acceptors, respectively, allowing for specific interactions with biological targets like proteins and enzymes.[10] While specific signaling pathways for 1,3-Phenylene-bis(2-thiourea) are not extensively detailed in the current literature, compounds with similar structures have been investigated for their potential to inhibit various enzymes and cellular processes.
Workflow Diagrams
To visualize the processes involved in the study of 1,3-Phenylene-bis(2-thiourea), the following diagrams illustrate the synthesis and a general workflow for biological screening.
Caption: Synthetic and purification workflow for 1,3-Phenylene-bis(2-thiourea).
Caption: General workflow for the biological screening of thiourea derivatives.
References
- 1. 1,3-Phenylene-bis(2-thiourea) | 2591-01-7 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1,3-Phenylene-bis(2-thiourea): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,3-Phenylene-bis(2-thiourea) (CAS No. 2591-01-7). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents expected spectroscopic characteristics based on closely related analogues and general principles of spectroscopy. The provided experimental protocol is a representative method for the synthesis of such compounds.
Core Compound Information
| Property | Value |
| Chemical Name | 1,3-Phenylene-bis(2-thiourea) |
| Synonyms | 1,1'-(1,3-Phenylene)dithiourea |
| CAS Number | 2591-01-7[1][2] |
| Molecular Formula | C₈H₁₀N₄S₂[1] |
| Molecular Weight | 226.32 g/mol [1] |
Spectroscopic Data Presentation
The following tables summarize the expected spectroscopic data for 1,3-Phenylene-bis(2-thiourea). This data is compiled from typical values for the functional groups present and from experimental data reported for analogous compounds, such as 1,3-diphenyl-2-thiourea and other thiourea derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Vibrational spectroscopy is a key technique for identifying the functional groups within 1,3-Phenylene-bis(2-thiourea). The expected characteristic absorption bands are detailed below.
| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |
| 3100-3400 | N-H Stretching | Strong, Broad | The broadness is indicative of hydrogen bonding. In similar compounds, these stretches appear around 3165-3226 cm⁻¹.[3] |
| 3000-3100 | Aromatic C-H Stretching | Medium-Weak | Characteristic of the benzene ring. |
| ~1600 | N-H Bending | Medium | Often coupled with C-N stretching vibrations. |
| 1400-1600 | C-N Stretching | Medium-Strong | Indicates the partial double bond character of the C-N bond in the thiourea moiety. |
| 600-800 | C=S Stretching | Medium | This is a key diagnostic band for the thiourea group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[4] The expected chemical shifts are presented for both proton (¹H) and carbon-13 (¹³C) NMR in a common deuterated solvent like DMSO-d₆.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~9.5 - 10.0 | Singlet | 2H | N-H (Thiourea) | In 1,3-diphenyl-2-thiourea, the N-H proton appears at 9.75 ppm in DMSO-d₆.[4] |
| ~7.0 - 7.5 | Multiplet | 4H | Aromatic C-H | The protons on the 1,3-substituted benzene ring. The exact splitting pattern will depend on the specific coupling constants. |
| ~7.0 (broad) | Singlet | 4H | -NH₂ (Thiourea) | For thiourea itself, a broad signal for the amine protons is observed around 7.2 ppm in DMSO-d₆.[4] |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~180 | C=S (Thiocarbonyl) | The thiocarbonyl carbon is highly deshielded. In thiourea, it resonates at approximately 181.95 ppm.[4] |
| ~140 | Aromatic C (C-N) | The aromatic carbons directly attached to the nitrogen atoms. |
| 120-130 | Aromatic C-H | The protonated carbons of the benzene ring. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is primarily used to study electronic transitions and can be employed to monitor interactions with other molecules, such as metal ions or biological macromolecules.[4]
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |
| ~240-280 | Not Reported | Ethanol/DMSO | π → π* |
Experimental Protocols
The synthesis of 1,3-Phenylene-bis(2-thiourea) can be achieved through the reaction of 1,3-phenylenediamine with a thiocarbonyl transfer reagent. A general and effective method involves the use of an isothiocyanate or a reagent that generates it in situ.
Synthesis of 1,3-Phenylene-bis(2-thiourea)
Materials:
-
1,3-Phenylenediamine
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
Formation of the Diamine Salt: Dissolve 1,3-phenylenediamine in a mixture of water and hydrochloric acid with heating to form the corresponding dihydrochloride salt.
-
Reaction with Thiocyanate: To the cooled solution of the diamine salt, add a stoichiometric amount of ammonium thiocyanate.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. A procedure for a similar synthesis involving 1-naphthyl isothiocyanate and 1,3-phenylenediamine in dichloromethane was refluxed for 24 hours.[5]
-
Isolation of the Product: Upon completion of the reaction, cool the mixture. The product, 1,3-Phenylene-bis(2-thiourea), will precipitate out of the solution.
-
Purification: Collect the crude product by filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[4]
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like 1,3-Phenylene-bis(2-thiourea).
Caption: Workflow for the synthesis and spectroscopic characterization.
References
- 1. scbt.com [scbt.com]
- 2. 1,3-Phenylene-bis(2-thiourea) | 2591-01-7 [sigmaaldrich.com]
- 3. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Phenylene-bis(2-thiourea) | 2591-01-7 | Benchchem [benchchem.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1,3-Phenylene-bis(2-thiourea)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,3-Phenylene-bis(2-thiourea), a molecule of interest in coordination chemistry and drug development. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact compound, this guide presents representative data and methodologies based on closely related bis-thiourea analogues and established principles of NMR spectroscopy. This information is intended to serve as a valuable resource for the synthesis, characterization, and application of novel thiourea derivatives.
Molecular Structure and NMR-Active Nuclei
1,3-Phenylene-bis(2-thiourea) possesses a symmetrical structure with a central benzene ring substituted at the 1 and 3 positions with thiourea functional groups. The key NMR-active nuclei for structural elucidation are ¹H (protons) and ¹³C (carbon-13).
FT-IR spectrum analysis of thiourea derivatives
An In-depth Technical Guide to FT-IR Spectrum Analysis of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as a pivotal analytical technique for the structural elucidation of thiourea derivatives. Thiourea and its derivatives are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and organic synthesis. Their biological activity is often intrinsically linked to their molecular structure, making robust analytical characterization essential. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for identifying key functional groups and understanding the vibrational characteristics of these molecules.
Core Principles of FT-IR Spectroscopy
FT-IR spectroscopy is a technique based on the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to the natural vibrational frequencies of its chemical bonds. The primary vibrational modes include stretching (a change in inter-atomic distance) and bending (a change in bond angle).
An FT-IR spectrometer measures the intensity of absorbed radiation as a function of frequency (typically expressed as wavenumbers, cm⁻¹). The resulting spectrum is a unique fingerprint of the molecule, where specific peaks correspond to the vibrations of its functional groups. For thiourea derivatives, this allows for the precise identification of the thiocarbonyl (C=S), amine (N-H), and carbon-nitrogen (C-N) groups, among others.
Characteristic FT-IR Absorption Bands of Thiourea and its Derivatives
The interpretation of an FT-IR spectrum of a thiourea derivative involves the assignment of observed absorption bands to specific molecular vibrations. While the exact position of a peak can be influenced by the molecular environment, substitution, and hydrogen bonding, the characteristic ranges for key functional groups are well-established.
The vibrational spectrum of thiourea is complex due to the potential for coupling between different modes. The thioamide group, in particular, gives rise to several characteristic bands that are composites of C=S and C-N stretching and N-H bending vibrations.
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |
| N-H Stretching | 3100 - 3400 | Symmetric and asymmetric stretching vibrations of the N-H bonds in the NH₂ or NHR groups. The presence of multiple peaks in this region can indicate different types of NH₂ groups or tautomeric forms.[1][2] Broadening of these bands often suggests intermolecular hydrogen bonding. |
| N-H Bending | 1580 - 1650 | This absorption is primarily due to the scissoring motion of the NH₂ group.[2][3][4] It is often observed as a sharp peak. |
| Thioamide I Band (C=N Stretching) | 1450 - 1585 | This band arises from a combination of C-N stretching and N-H bending vibrations. A sharp peak around 1585 cm⁻¹ can be attributed to the thioamide asymmetric stretching vibration.[1] In some derivatives, this band is found near 1464-1428 cm⁻¹.[2] |
| Thioamide II Band (C-N Stretching) | 1250 - 1420 | Primarily associated with C-N stretching coupled with N-H bending. For thiourea, asymmetric C-N stretching vibrations are observed around 1464 cm⁻¹.[2] |
| Thioamide III Band (C=S Stretching) | 1000 - 1200 | This band has a significant contribution from C=S stretching, often coupled with C-N stretching. A broad band around 1088 cm⁻¹ is characteristic.[1][2] |
| Thioamide IV Band (C=S Bending) | 600 - 800 | This band is primarily due to the C=S stretching and bending vibration. Peaks around 730 cm⁻¹ are frequently assigned to this mode.[1][2][4] For some derivatives, C=S asymmetric and symmetric stretching can be seen at 752 and 620 cm⁻¹, respectively.[3] |
| N-C-N Bending | ~490 - 630 | Bending vibrations of the core N-C-N structure of the thiourea moiety. Absorptions at 626 and 487 cm⁻¹ can be correlated with NCN asymmetric bending vibrations.[2] |
| S-H Bending | ~729 | In cases where tautomerization to a thiol form occurs, a sharp peak may be assigned to the S-H bending vibration.[1] |
Experimental Protocol: FT-IR Analysis of Solid Thiourea Derivatives
This section details a standard methodology for the analysis of solid thiourea derivatives using the KBr (potassium bromide) pellet technique.
1. Materials and Equipment
-
Thiourea derivative sample
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer (e.g., PerkinElmer Spectrum, Bruker Vertex)
-
Spatula and weighing balance
2. Sample Preparation (KBr Pellet Method)
-
Drying: Ensure both the KBr powder and the thiourea derivative sample are completely dry to avoid interference from water absorption bands (a broad peak around 3400 cm⁻¹ and a weaker one around 1640 cm⁻¹).
-
Weighing: Weigh approximately 1-2 mg of the thiourea derivative sample and 100-200 mg of dry KBr powder. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[5]
-
Grinding: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[5] The particle size should be reduced to less than 2 microns to minimize scattering of the infrared radiation.[5]
-
Pellet Formation:
-
Transfer a small amount of the powdered mixture into the pellet-forming die.
-
Ensure the powder is evenly distributed to form a uniform layer.
-
Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die. A high-quality pellet should be clear and free of cracks.
-
3. Data Acquisition
-
Background Spectrum: Place the empty sample holder in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer's sample compartment.
-
Scan Parameters: Record the spectrum over the desired range, typically from 4000 cm⁻¹ to 400 cm⁻¹.[1][2][4] A resolution of 4 cm⁻¹ is generally sufficient for routine analysis. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
4. Data Interpretation
-
Peak Identification: Identify the major absorption bands in the spectrum.
-
Correlation: Correlate the wavenumbers of the observed peaks with the characteristic vibrational frequencies of functional groups as detailed in the table above.
-
Structural Confirmation: The presence of characteristic peaks for N-H, C=S, and C-N vibrations, along with bands corresponding to any substituents, confirms the structure of the thiourea derivative.
Visualization of Concepts and Workflows
To further clarify the process and the underlying principles, the following diagrams illustrate the experimental workflow and the structure-spectrum relationship for thiourea derivatives.
Caption: Experimental workflow for FT-IR analysis of thiourea derivatives.
Caption: Correlation between thiourea functional groups and FT-IR regions.
References
An In-depth Technical Guide on the Crystal Structure of 1,3-Phenylene-bis(2-thiourea) and its Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structural analysis, and potential polymorphism of 1,3-Phenylene-bis(2-thiourea). While specific crystallographic data for 1,3-Phenylene-bis(2-thiourea) is not publicly available in the searched literature, this guide outlines the established experimental protocols for its synthesis and characterization. Furthermore, it details the crystallographic analysis of a closely related analogue, 1,3-bis(2-chlorophenyl)thiourea, to illustrate the principles of its solid-state structure and polymorphism.
Synthesis and Crystallization
The synthesis of 1,3-Phenylene-bis(2-thiourea) typically commences with 1,3-phenylenediamine as the starting material.[1] A common synthetic route involves the reaction of the diamine with a suitable thiocarbonyl transfer reagent.[1] The reaction conditions, including the choice of solvent, temperature, and the presence of a catalyst, are critical for optimizing the yield and purity of the final product.[1]
Experimental Protocol: General Synthesis of 1,3-Phenylene-bis(2-thiourea)
A generalized protocol for the synthesis of 1,3-Phenylene-bis(2-thiourea) is as follows:
-
Reaction Setup: A solution of 1,3-phenylenediamine is prepared in a suitable solvent, such as acetonitrile or dichloromethane, in a reaction flask equipped with a stirrer and a reflux condenser.
-
Reagent Addition: An appropriate thiocarbonyl transfer reagent, such as thiophosgene or an isothiocyanate precursor, is added dropwise to the stirred solution of the diamine. The reaction is often carried out in the presence of a base to neutralize any acidic byproducts.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure complete reaction.[2]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol, ether, or acetonitrile, to yield the purified 1,3-Phenylene-bis(2-thiourea).[1]
The workflow for the synthesis and characterization of 1,3-Phenylene-bis(2-thiourea) is depicted in the following diagram:
Structural Elucidation and Polymorphism: A Case Study of 1,3-Bis(2-chlorophenyl)thiourea
Due to the lack of specific crystallographic data for 1,3-Phenylene-bis(2-thiourea) in the reviewed literature, this section will focus on the well-documented polymorphism of a related compound, 1,3-bis(2-chlorophenyl)thiourea, to exemplify the principles of crystal structure analysis and polymorphism in bis-thiourea derivatives. This compound is known to exist in at least two polymorphic forms: an orthorhombic form and a monoclinic form.[3]
The existence of polymorphism is a critical consideration in drug development, as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. Symmetrically substituted thiourea derivatives are known to be prone to polymorphism due to the flexibility of the C-N bond.[4]
2.1. Crystallographic Data of 1,3-Bis(2-chlorophenyl)thiourea Polymorphs
The crystallographic data for the monoclinic polymorph of 1,3-bis(2-chlorophenyl)thiourea is summarized in the table below.
| Parameter | Monoclinic Polymorph of 1,3-Bis(2-chlorophenyl)thiourea[3] |
| Chemical Formula | C₁₃H₁₀Cl₂N₂S |
| Formula Weight ( g/mol ) | 297.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 11.9999(3) |
| b (Å) | 14.6811(3) |
| c (Å) | 8.0806(2) |
| β (°) | 109.509(1) |
| Volume (ų) | 1341.84(5) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα |
| μ (mm⁻¹) | 0.62 |
2.2. Conformational Differences Between Polymorphs
The primary structural difference between the monoclinic and the previously reported orthorhombic polymorph of 1,3-bis(2-chlorophenyl)thiourea lies in the conformation of the thiourea moiety.[3] In the monoclinic form, the N-H atoms are in a syn conformation relative to each other.[3] In contrast, the orthorhombic form exhibits an anti disposition of the N-H atoms.[3] This conformational difference significantly impacts the intermolecular interactions and the resulting crystal packing.
The logical relationship between conformational changes and resulting crystal packing is illustrated below:
In the monoclinic polymorph, the syn conformation facilitates the formation of zigzag chains along the c-axis via N-H···S hydrogen bonds.[3] These chains are further connected into layers through C-H···Cl interactions.[3] Conversely, the anti orientation in the orthorhombic form allows for the formation of eight-membered {···HNCS}₂ synthons, which are common supramolecular motifs in thiourea chemistry.[3]
Experimental Protocols for Structural Analysis
The determination of the crystal structure of a compound like 1,3-Phenylene-bis(2-thiourea) or its polymorphs involves a series of well-defined experimental steps.
3.1. Single Crystal X-ray Diffraction (SC-XRD)
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray data is collected at a specific temperature, often a low temperature like 100 K to minimize thermal vibrations.[3] A monochromatic X-ray source, such as Mo Kα radiation, is used.[3]
-
Data Reduction: The collected diffraction data is processed to correct for various experimental factors, and the intensities of the reflections are determined.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to obtain the final structural model.[3]
3.2. Spectroscopic Characterization
Various spectroscopic techniques are employed to characterize the synthesized compound and to complement the crystallographic data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound in solution.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For thiourea derivatives, characteristic vibrational bands for N-H, C-N, and C=S bonds can be observed.[3]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Conclusion
While the specific crystal structure of 1,3-Phenylene-bis(2-thiourea) and its potential polymorphs remain to be fully elucidated and reported in the public domain, this guide provides the essential theoretical and practical framework for such an investigation. The synthesis and characterization protocols are well-established for this class of compounds. The detailed analysis of the polymorphic behavior of the closely related 1,3-bis(2-chlorophenyl)thiourea serves as a valuable case study, highlighting the subtle conformational changes that can lead to different crystal packing arrangements. For researchers in drug development and materials science, a thorough understanding of these principles is crucial for controlling the solid-state properties of thiourea-based compounds.
References
- 1. 1,3-Phenylene-bis(2-thiourea) | 2591-01-7 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,3-Bis(2-chlorophenyl)thiourea: a monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea - Journal of Physical Science [jps.usm.my]
Unveiling the Electronic Landscape and Tautomeric Behavior of Thiourea Compounds: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the electronic properties and tautomeric forms of thiourea compounds, catering to researchers, scientists, and professionals in drug development. This document delves into the fundamental principles governing the thione-thiol equilibrium, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Introduction to Thiourea and its Tautomerism
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is a structural analogue of urea where the oxygen atom is replaced by a sulfur atom. This substitution imparts distinct chemical and electronic properties, making thiourea and its derivatives valuable scaffolds in medicinal chemistry and materials science.[1][2] These compounds exhibit a wide range of biological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[2][3]
A key feature of thiourea is its existence in two tautomeric forms: the thione and the thiol (or isothiourea) forms.[2] The thione form is generally more stable and predominates in aqueous solutions.[2] The equilibrium between these two forms is crucial as it influences the compound's reactivity, hydrogen bonding capabilities, and interactions with biological targets.[4]
Electronic Properties of Thiourea Tautomers
The electronic characteristics of thiourea tautomers have been extensively studied using computational methods like Density Functional Theory (DFT) and Hartree-Fock. These studies provide valuable insights into the geometry, stability, and reactivity of the different forms.
Molecular Geometry
Computational analyses have determined the bond lengths and angles of the thione and thiol tautomers with high precision. These parameters are critical for understanding the molecule's three-dimensional structure and its interaction with other molecules.
| Parameter | Thione Tautomer | Thiol Tautomer | Source(s) |
| Bond Lengths (Å) | |||
| C=S | 1.686 | - | [5] |
| C-N | ~1.35 | ~1.30 (C=N), ~1.37 (C-N) | [4][6] |
| C-S (in thiol) | - | ~1.77 | [4] |
| S-H (in thiol) | - | ~1.35 | [4] |
| Bond Angles (°) | |||
| N-C-N | ~117 | ~115 | [4][6] |
| N-C-S | ~121.5 | ~125 (N-C=S), ~110 (N-C-S) | [4][6] |
| C-S-H (in thiol) | - | ~97 | [4] |
Tautomer Stability and Energetics
The relative stability of the thione and thiol tautomers is a key determinant of their population in a given environment. Computational studies consistently show that the thione form is energetically more favorable.
| Parameter | Value | Method | Source(s) |
| Relative Energy (Thiol vs. Thione) | 62.5 kJ mol⁻¹ higher | MP2/6-311++G(2d,p) | [2] |
| Dipole Moment (Thione) | 3.817 Debye | B3LYP/6-311++G(d,p) | [5] |
| HOMO Energy (Thione) | -5.793 eV | B3LYP/6-311++G(d,p) | [5] |
| LUMO Energy (Thione) | -1.232 eV | B3LYP/6-311++G(d,p) | [5] |
| Energy Gap (Thione) | 4.561 eV | B3LYP/6-311++G(d,p) | [5] |
Experimental Protocols for Characterization
The study of thiourea compounds and their tautomeric forms relies on a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of thiourea derivatives and studying the tautomeric equilibrium in solution.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the thiourea compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. For enantiodiscrimination studies, a chiral solvating agent and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) may be added.[7][8]
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure optimal resolution and sensitivity.
-
Set the appropriate spectral width and number of scans.
-
-
Data Acquisition:
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to confirm the molecular structure.
-
For tautomerism studies, compare the spectra obtained under different conditions (e.g., solvent, temperature) to identify signals corresponding to each tautomer and determine their relative populations.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to investigate the electronic transitions in thiourea compounds and can be employed to monitor changes in the tautomeric equilibrium.
Protocol for UV-Vis Analysis:
-
Sample Preparation:
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range for scanning (typically 200-800 nm).[12]
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
-
Data Acquisition:
-
Record the baseline spectrum with the solvent-filled cuvettes.
-
Record the UV-Vis spectrum of the thiourea solution. Thiourea typically exhibits absorption maxima around 196 nm and 236 nm.[13]
-
For titration studies, incrementally add the titrant to the sample cuvette and record the spectrum after each addition.[11]
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Changes in the position or intensity of the absorption bands upon varying conditions (e.g., solvent polarity, addition of other species) can indicate a shift in the tautomeric equilibrium or complex formation.[10]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of thiourea derivatives, which can be used to infer the presence of different tautomers.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the thiourea compound in a volatile solvent such as methanol.[14]
-
Instrument Setup:
-
Data Acquisition:
-
Inject the sample into the GC. The compound will be separated from the solvent and other impurities before entering the mass spectrometer.
-
Acquire the mass spectrum, which will show the molecular ion peak (M⁺) and various fragment ions.
-
-
Data Analysis:
-
Analyze the fragmentation pattern. Specific fragment ions may be characteristic of a particular tautomer.[14][15] For example, the loss of SH may be indicative of the thiol form, while fragments containing the C=S bond suggest the thione form.
-
It is important to note that ionization in the mass spectrometer can potentially affect the tautomeric equilibrium.[15]
-
Biological Significance and Experimental Workflows
Thiourea derivatives are of significant interest in drug discovery due to their diverse biological activities. Understanding their mechanism of action and having a systematic approach to their synthesis and screening is crucial.
Signaling Pathway: Inhibition of Fatty Acid Desaturase in Mycobacterium tuberculosis
The thiourea drug isoxyl has been shown to be an effective anti-tuberculosis agent. Its mechanism of action involves the inhibition of the Δ⁹-stearoyl desaturase (DesA3), an enzyme essential for the synthesis of oleic acid, a key component of the bacterial cell membrane.[16]
Caption: Mechanism of action of the thiourea drug Isoxyl.
General Workflow for Thiourea Compound Synthesis and Screening
The discovery of new bioactive thiourea derivatives typically follows a structured workflow, from initial design and synthesis to biological evaluation.
Caption: General workflow for the synthesis and screening of thiourea derivatives.
Conclusion
Thiourea and its derivatives represent a versatile class of compounds with significant potential in drug discovery and other scientific fields. A thorough understanding of their electronic properties and tautomeric behavior is paramount for the rational design of new molecules with desired functionalities. The experimental and computational methods outlined in this guide provide a robust framework for researchers to explore the rich chemistry of thiourea compounds.
References
- 1. openriver.winona.edu [openriver.winona.edu]
- 2. Hydrogen-atom tunneling through a very high barrier; spontaneous thiol → thione conversion in thiourea isolated in low-temperature Ar, Ne, H2 and D2 matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]
- 12. jetir.org [jetir.org]
- 13. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]
- 14. tsijournals.com [tsijournals.com]
- 15. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 16. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemical Implications of 1,3-Substitution on the Phenylene Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution pattern on a phenylene ring profoundly influences a molecule's three-dimensional geometry, which in turn dictates its pharmacological activity. While the stereochemical consequences of ortho-substitution, leading to atropisomerism in biaryls, are well-documented, the more subtle implications of 1,3- (or meta-) substitution are also of critical importance in drug design and development. This technical guide provides a comprehensive overview of the stereochemical principles arising from 1,3-substitution on a phenylene ring, with a focus on conformational restriction and the emergence of axial chirality. We present quantitative data on rotational energy barriers, detailed experimental protocols for the synthesis and stereochemical analysis of such compounds, and discuss the implications for biological activity, particularly in the context of kinase and G-protein coupled receptor (GPCR) modulators.
Introduction: The Stereochemical Landscape of 1,3-Substituted Phenylene Rings
The 1,3-substitution pattern on a phenylene ring introduces unique stereochemical features that can be harnessed to optimize the efficacy and selectivity of drug candidates. Unlike the direct steric clash often observed in ortho-substituted systems, the interactions in 1,3-disubstituted benzenes are more nuanced, yet can lead to significant conformational preferences and, in cases of sufficient steric hindrance, to atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation about a single bond, where the rotational barrier is high enough to allow for the isolation of individual isomers.[1][2]
The key stereochemical implications of 1,3-substitution include:
-
Conformational Restriction: The presence of substituents at the 1 and 3 positions can limit the rotational freedom of these groups, leading to a preferred conformation of the molecule. This pre-organization can be advantageous for binding to a biological target by reducing the entropic penalty of binding.
-
Axial Chirality: When the substituents at the 1 and 3 positions are sufficiently bulky and different from their neighboring groups, rotation around the single bonds connecting them to the phenylene ring can be hindered to the point of generating stable atropisomers. This introduces a chiral axis to the molecule, and the individual atropisomers can exhibit distinct pharmacological profiles.[1][3]
-
Modulation of Physicochemical Properties: The spatial arrangement of substituents in a 1,3-disubstituted pattern can influence a molecule's polarity, solubility, and metabolic stability, all of which are critical parameters in drug development.
The study of these stereochemical phenomena is crucial for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutics.
Quantitative Analysis of Rotational Energy Barriers
The stability of atropisomers is quantified by the rotational energy barrier (ΔG‡), which is the energy required to overcome the steric hindrance for rotation around the chiral axis. While direct experimental data for atropisomerism arising solely from a 1,3-substituted phenylene core is less common than for ortho-substituted biaryls, the principles are transferable. The rotational barriers in analogous systems, such as meta-substituted N-aryl amides and biaryls, provide valuable insights.
The magnitude of the rotational barrier is influenced by several factors:
-
Steric Bulk of Substituents: Larger substituents lead to greater steric hindrance and higher rotational barriers.
-
Electronic Effects: Electron-withdrawing or -donating groups can influence bond lengths and strengths, thereby affecting the rotational barrier.[4][5]
-
Buttressing Effects: Substituents adjacent to the groups involved in the restricted rotation can further increase the steric hindrance and raise the rotational barrier.[6]
The following tables summarize representative rotational barriers in systems analogous to 1,3-substituted phenylene derivatives.
Table 1: Rotational Barriers (ΔG‡) in Substituted N-Aryl Amides and Related Systems
| Compound Class | Substituents | Rotational Barrier (kcal/mol) | Method | Reference |
| N-Aryl Amides | ortho-Chloro | Increased barrier vs. unsubstituted | Dynamic NMR | [7] |
| N-Arylsulphenyl-N-benzylurethanes | Varied X on C6H4 | N-S barrier increases with electron-withdrawing X | Dynamic NMR | [3] |
| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | - | Amide: 16.4, Enamine: 18.6 | Dynamic NMR | [8] |
| N,N-dimethylacetamide | - | ~17-20 | Dynamic NMR | [9] |
| t-butyl N-methyl-N-aryl carbamates | Varied aryl substituents | Electron-donating groups increase barrier | Dynamic NMR | [5] |
Table 2: Rotational Barriers (ΔG‡) in Substituted Biphenyls (for comparison)
| Compound Class | Substituents | Rotational Barrier (kcal/mol) | Method | Reference |
| Biphenyls with single ortho-substituent | Varied | Up to 15.4 | Dynamic NMR | [6] |
| 2,2'-disubstituted biphenyls | Varied | 10 - 35 | Dynamic NMR | [6] |
| Substituted Biphenyls | Varied | 7.4 - 44 | DFT Calculations | [10] |
Experimental Protocols
The synthesis and stereochemical analysis of molecules with a 1,3-substituted phenylene core require specialized experimental techniques.
Synthesis of 1,3-Disubstituted and 1,3,5-Trisubstituted Benzenes
The synthesis of these compounds often involves electrophilic aromatic substitution reactions where the directing effects of the substituents are crucial.[11][12]
General Protocol for the Synthesis of a 1,3-Disubstituted Benzene:
-
Starting Material: Begin with a monosubstituted benzene derivative where the substituent is a meta-director (e.g., nitro, carbonyl, cyano).[12]
-
Electrophilic Aromatic Substitution: Perform a second substitution reaction (e.g., nitration, halogenation, Friedel-Crafts acylation) under appropriate conditions. The incoming electrophile will be directed to the meta position.
-
Purification: The desired 1,3-disubstituted product is purified from the reaction mixture, typically by column chromatography.
-
Further Modification (if necessary): The substituents can be further modified to achieve the desired final compound. For example, a nitro group can be reduced to an amine.[13]
A divergent synthesis approach starting from a polysubstituted benzene, such as 2,3,5-triiodobenzoic acid, can also be employed to generate a variety of 1,3,5-trisubstituted benzenes.[14][15]
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The separation of atropisomers is most commonly achieved using chiral HPLC.[16][17] The choice of the chiral stationary phase (CSP) is critical for a successful separation.
General Protocol for Chiral HPLC Method Development:
-
Column Screening: Screen a variety of CSPs, such as polysaccharide-based (e.g., Chiralcel®, Chiralpak®) and Pirkle-type columns.[18]
-
Mobile Phase Optimization:
-
Normal Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol). Additives like trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) may be required.
-
Reversed Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol). Inclusion complexing with cyclodextrin-based CSPs is a common mechanism in this mode.[19]
-
-
Parameter Optimization: Optimize the flow rate, column temperature, and injection volume to achieve the best resolution and peak shape.
-
Detection: Use a UV detector at a wavelength where the analyte absorbs strongly.
Determination of Rotational Barriers by Dynamic NMR (DNMR) Spectroscopy
DNMR is a powerful technique for quantifying the rotational energy barriers of atropisomers.[1][9] The method involves monitoring the changes in the NMR spectrum of a sample as a function of temperature.
General Protocol for DNMR Analysis:
-
Sample Preparation: Dissolve the compound in a suitable deuterated solvent that has a wide temperature range (e.g., deuterated toluene, deuterated dichloromethane).
-
Low-Temperature Spectrum: Record the NMR spectrum at a low temperature where the rotation is slow on the NMR timescale. At this temperature, distinct signals for the two atropisomers will be observed.
-
High-Temperature Spectrum: Record the NMR spectrum at a high temperature where the rotation is fast. The signals for the two atropisomers will coalesce into a single, averaged signal.
-
Coalescence Temperature (Tc) Determination: Gradually increase the temperature and record spectra at different intervals to determine the coalescence temperature (the temperature at which the two distinct signals merge into a single broad peak).
-
Data Analysis: The rotational energy barrier (ΔG‡) can be calculated from the coalescence temperature and the chemical shift difference between the signals at low temperature using the Eyring equation. More advanced lineshape analysis can also be performed for more accurate determination.[20]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and stereochemical analysis of 1,3-disubstituted phenylene derivatives.
Caption: Energy profile for conformational restriction and atropisomerism in a 1,3-disubstituted phenylene system.
Biological Implications and Drug Development
The defined three-dimensional structure imposed by 1,3-substitution on a phenylene ring has profound implications for a molecule's interaction with biological targets.
Kinase Inhibitors
Many kinase inhibitors feature a 1,3-disubstituted phenylene ring as a central scaffold.[21][22] The specific conformation adopted by the molecule is often crucial for its binding to the ATP-binding pocket of the kinase. Atropisomerism in this context can lead to significant differences in potency and selectivity between the two isomers. For example, one atropisomer may fit perfectly into the binding site, while the other may clash with amino acid residues, rendering it inactive. The conformational rigidity imparted by the 1,3-substitution pattern can also enhance binding affinity by pre-organizing the molecule in its bioactive conformation.
Caption: Schematic of kinase inhibition by a conformationally restricted 1,3-disubstituted phenyl-containing molecule.
G-Protein Coupled Receptor (GPCR) Ligands
GPCRs are another important class of drug targets where the stereochemistry of ligands is critical for their activity.[23][24] The binding pockets of GPCRs are often complex and have specific steric and electronic requirements. The well-defined spatial orientation of substituents on a 1,3-disubstituted phenylene ring can enable selective interactions with residues in the binding pocket, leading to high-affinity and selective ligands. The ability to synthesize and test individual atropisomers can be a powerful tool in the development of GPCR modulators with improved therapeutic profiles and reduced off-target effects.
Conclusion
The stereochemical implications of 1,3-substitution on the phenylene ring are a vital consideration in modern drug discovery. The conformational restriction and potential for atropisomerism offered by this substitution pattern provide a powerful means to fine-tune the three-dimensional structure of a molecule, thereby enhancing its potency, selectivity, and overall pharmacological properties. A thorough understanding of the principles of conformational analysis, coupled with the application of specialized experimental techniques such as chiral HPLC and dynamic NMR, is essential for the successful design and development of novel therapeutics that incorporate the 1,3-disubstituted phenylene scaffold. As our ability to predict and control stereochemistry continues to advance, the strategic use of 1,3-substitution will undoubtedly play an increasingly important role in the creation of the next generation of medicines.
References
- 1. chemistry.montana.edu [chemistry.montana.edu]
- 2. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Barriers to rotation about the amide (N–CO) and sulphenamide (N–S) bonds in methyl N-arylsulphenyl-N-benzylurethanes. A simple molecular orbital model to explain substituent effects on sulphenamide rotational barriers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. cris.biu.ac.il [cris.biu.ac.il]
- 5. www3.nd.edu [www3.nd.edu]
- 6. researchgate.net [researchgate.net]
- 7. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 8. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. homepages.gac.edu [homepages.gac.edu]
- 10. [PDF] Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes | Semantic Scholar [semanticscholar.org]
- 11. CK12-Foundation [flexbooks.ck12.org]
- 12. Directive Influence of the Functional Group in Mono Substituted Benzene [unacademy.com]
- 13. Meta Substitution on Activated Aromatic Ring - Chemistry Steps [chemistrysteps.com]
- 14. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of symmetrically trisubstituted benzene derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. hplc.today [hplc.today]
- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 18. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of new GPCR ligands to illuminate new biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of new GPCR ligands to illuminate new biology - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition of 1,3-Phenylene-bis(2-thiourea): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 1,3-Phenylene-bis(2-thiourea). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from studies on analogous aromatic and bis-thiourea derivatives to infer its likely thermal properties. The document covers probable thermal decomposition pathways, presents thermal analysis data from related compounds in structured tables, and outlines detailed experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science by providing a foundational understanding and a practical framework for the thermal analysis of 1,3-Phenylene-bis(2-thiourea) and related compounds.
Introduction
1,3-Phenylene-bis(2-thiourea) is a molecule of significant interest in medicinal chemistry and materials science due to the presence of two reactive thiourea moieties linked by a phenyl group. The thiourea functional group is known for its diverse biological activities and its ability to form stable complexes with metal ions. The thermal stability of such compounds is a critical parameter, influencing their shelf-life, processing conditions, and suitability for various applications, including drug formulation and the synthesis of advanced materials. Understanding the decomposition behavior is crucial for ensuring the safety, efficacy, and reliability of products containing this molecule.
This guide addresses the thermal properties of 1,3-Phenylene-bis(2-thiourea), focusing on its stability under thermal stress and its decomposition profile. While direct experimental data for this specific compound is scarce, this document provides a robust predictive analysis based on the well-documented behavior of similar thiourea derivatives.
Predicted Thermal Decomposition Pathway
The thermal decomposition of thiourea and its derivatives is a complex process that can proceed through various reaction pathways, largely dependent on the molecular structure and the experimental conditions. For 1,3-Phenylene-bis(2-thiourea), the decomposition is expected to initiate at the thiourea moieties.
A plausible decomposition pathway for a generic aromatic thiourea is initiated by the tautomerization of the thiourea group to its thiol form. This is often followed by the elimination of hydrogen sulfide (H₂S) or the formation of isothiocyanate intermediates. In the case of 1,3-Phenylene-bis(2-thiourea), the presence of two thiourea groups may lead to intramolecular reactions or polymerization at elevated temperatures. The central phenylene ring is expected to be relatively stable and may remain intact or undergo fragmentation at much higher temperatures.
The gaseous byproducts of thiourea decomposition commonly include ammonia (NH₃), hydrogen sulfide (H₂S), and carbon disulfide (CS₂). The solid residue can consist of more complex nitrogen and sulfur-containing organic compounds or, at very high temperatures in an inert atmosphere, a carbonaceous char.
Solubility Profile of 1,3-Phenylene-bis(2-thiourea): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 1,3-Phenylene-bis(2-thiourea). Due to the limited availability of quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for researchers to determine the solubility of this compound in various common laboratory solvents. The guide includes a detailed experimental protocol based on the widely accepted shake-flask equilibrium method, a visual representation of the experimental workflow, and a structured table for systematic data presentation. This information is intended to empower researchers in the fields of medicinal chemistry, materials science, and drug development to generate reliable and comparable solubility data for 1,3-Phenylene-bis(2-thiourea), a crucial parameter for its application and development.
Introduction
1,3-Phenylene-bis(2-thiourea) is a bifunctional organic compound characterized by a central phenylene ring substituted with two thiourea moieties at the meta-positions. The presence of multiple hydrogen bond donors (N-H) and acceptors (C=S) in the thiourea groups suggests the potential for complex solubility behavior, which is highly dependent on the nature of the solvent. Understanding the solubility of this compound is paramount for a variety of applications, including its use as a precursor in organic synthesis, a ligand in coordination chemistry, and a potential candidate in drug discovery.
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The following protocol is a generalized procedure based on the principles of the shake-flask method, a widely recognized technique for determining the equilibrium solubility of a solid in a liquid solvent.[1][2][3][4][5][6]
2.1. Materials and Equipment
-
1,3-Phenylene-bis(2-thiourea) (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC))
2.2. Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of 1,3-Phenylene-bis(2-thiourea) and transfer it to a vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[6]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Concentration Analysis:
-
Determine the concentration of 1,3-Phenylene-bis(2-thiourea) in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Prepare a calibration curve using standard solutions of known concentrations of 1,3-Phenylene-bis(2-thiourea) in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
2.3. Data Reporting
For each solvent, the solubility should be reported as the average of at least three independent measurements, along with the standard deviation. The temperature at which the solubility was determined must be clearly stated.
Data Presentation: Solubility of 1,3-Phenylene-bis(2-thiourea)
The following table provides a structured template for reporting experimentally determined solubility data for 1,3-Phenylene-bis(2-thiourea) in a range of common solvents at a specified temperature.
| Solvent Classification | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |
| Protic Solvents | Water | ||||
| Methanol | |||||
| Ethanol | |||||
| Aprotic Polar Solvents | Acetone | ||||
| Acetonitrile | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| N,N-Dimethylformamide (DMF) | |||||
| Aprotic Nonpolar Solvents | Dichloromethane | ||||
| Ethyl Acetate | |||||
| Diethyl Ether | |||||
| Toluene | |||||
| Hexane |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 1,3-Phenylene-bis(2-thiourea) using the shake-flask method.
References
Coordination Chemistry of 1,3-Phenylene-bis(2-thiourea) with Metal Ions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of the versatile ligand 1,3-Phenylene-bis(2-thiourea) with various metal ions. Drawing upon established principles and data from closely related thiourea derivatives, this document outlines the synthesis, characterization, and potential applications of the resulting metal complexes, with a particular focus on aspects relevant to drug development.
Introduction to 1,3-Phenylene-bis(2-thiourea)
1,3-Phenylene-bis(2-thiourea) is a multidentate ligand featuring two thiourea moieties attached to a benzene ring at the 1 and 3 positions. The presence of both soft sulfur and hard nitrogen donor atoms imparts a rich and varied coordination behavior, allowing it to form stable complexes with a wide range of transition metals.[1] The "bent" geometry of the 1,3-phenylene spacer influences the spatial arrangement of the coordinating groups, making it a unique building block for discrete metal complexes and coordination polymers.[2]
The thiourea functional group can exist in tautomeric thione and thiol forms, although it is predominantly in the thione form in the solid state and in solution. The delocalization of electrons across the N-C-S system results in a partial double bond character for the C-N bonds and a weaker C=S double bond.[2] This electronic structure is pivotal to its coordination properties.
Synthesis of Metal Complexes
The synthesis of metal complexes with 1,3-Phenylene-bis(2-thiourea) typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and dimensionality.
General Experimental Protocol for the Synthesis of a Metal(II) Complex:
-
Ligand Solution: Dissolve one molar equivalent of 1,3-Phenylene-bis(2-thiourea) in a suitable solvent such as ethanol, methanol, or acetonitrile. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution: In a separate flask, dissolve one molar equivalent of the metal(II) salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(CH₃COO)₂) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Complex Formation: The formation of the complex is often indicated by a color change or the precipitation of a solid. The reaction mixture may be stirred for several hours or refluxed to ensure completion.[3][4]
-
Isolation and Purification: The resulting solid complex is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator over a suitable drying agent.[4] Recrystallization from an appropriate solvent can be performed to obtain single crystals suitable for X-ray diffraction studies.[2]
Coordination Modes and Structural Chemistry
1,3-Phenylene-bis(2-thiourea) can coordinate to metal ions in several ways, primarily through the sulfur atoms of the thiourea groups. The nitrogen atoms can also participate in coordination, leading to a variety of structural motifs.
-
Monodentate Coordination: One of the thiourea groups coordinates to a metal center through its sulfur atom. This is more common when the ligand is in large excess.
-
Bidentate Chelating Coordination: Both sulfur atoms of the same ligand molecule coordinate to a single metal center, forming a seven-membered chelate ring.
-
Bidentate Bridging Coordination: The two sulfur atoms of the ligand bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers.[2]
-
Tridentate or Tetradentate Coordination: In some cases, the nitrogen atoms of the thiourea moieties can also coordinate to the metal center, leading to higher coordination numbers and more complex structures.
The geometry of the resulting complexes can vary from tetrahedral and square planar for four-coordinate metals to octahedral for six-coordinate metals.
Spectroscopic and Structural Characterization
A combination of spectroscopic and analytical techniques is employed to elucidate the structure and bonding in the metal complexes of 1,3-Phenylene-bis(2-thiourea).
4.1. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the coordination of the thiourea ligand. Key vibrational bands to monitor include:
-
ν(N-H): The N-H stretching vibrations, typically observed around 3100-3400 cm⁻¹, may shift upon coordination if the nitrogen atoms are involved in bonding or hydrogen bonding.
-
ν(C=S): The C=S stretching vibration, which appears in the range of 700-850 cm⁻¹ for the free ligand, is expected to shift to a lower frequency upon coordination of the sulfur atom to the metal center. This is due to the weakening of the C=S bond.
-
ν(C-N): The C-N stretching vibrations, found around 1400-1500 cm⁻¹, may shift to higher frequencies upon coordination, indicating an increase in the C-N bond order.
-
New Bands: The appearance of new bands at lower frequencies (typically below 500 cm⁻¹) can be attributed to the formation of M-S and M-N bonds.[1]
Table 1: Typical IR Spectral Data for Thiourea Metal Complexes
| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Inference |
| ν(N-H) | ~3300 | Shifted | Involvement of N in H-bonding or coordination |
| ν(C-N) | ~1470 | >1470 | Increased C-N double bond character |
| ν(C=S) | ~780 | <780 | Coordination through sulfur |
| ν(M-S) | - | ~400-500 | Formation of metal-sulfur bond |
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy provide valuable structural information in solution.
-
¹H NMR: The chemical shifts of the N-H protons are sensitive to coordination and hydrogen bonding. A downfield shift of the N-H proton signal upon complexation is often observed.[3]
-
¹³C NMR: The most significant change is expected for the C=S carbon signal. Upon coordination of the sulfur atom, this signal typically shifts downfield, reflecting the change in the electronic environment of the thiocarbonyl group.[3]
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Thiourea Ligand and its Metal Complex
| Carbon | Free Ligand | Coordinated Ligand |
| C=S | ~182 | ~176-178 |
| Aromatic C | ~120-140 | Minor shifts |
Data are for 1,3-bis(2,6-diethylphenyl)thiourea and its complexes.[3]
4.3. Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides definitive proof of the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry.
Table 3: Selected Bond Lengths (Å) and Angles (°) for a Representative Co(II)-Thiourea Complex
| Parameter | Value |
| Co-S | 2.3278(11) - 2.3291(12) |
| Co-Cl | 2.2539(10) - 2.2578(10) |
| S-Co-S | 103.02(4) |
| Cl-Co-Cl | 114.46(4) |
Data are for [L₂CoCl₂] where L = 1,3-bis(2,6-diethylphenyl)thiourea.[3]
Potential Applications in Drug Development
Metal complexes of thiourea derivatives have shown promise in various biological applications, making them attractive candidates for drug development.
-
Anticancer Activity: A number of thiourea-metal complexes, particularly those of gold, silver, and copper, have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6] The proposed mechanisms often involve the inhibition of key enzymes or interaction with DNA.
-
Antimicrobial Activity: The coordination of thiourea ligands to metal ions can enhance their antimicrobial properties. These complexes have been shown to be effective against a range of bacteria and fungi.[6]
-
Enzyme Inhibition: The ability of the sulfur and nitrogen atoms to coordinate to metal ions in active sites makes these complexes potential inhibitors of metalloenzymes.
Conclusion
1,3-Phenylene-bis(2-thiourea) is a ligand with significant potential in coordination chemistry. Its ability to form diverse and stable complexes with a variety of metal ions, coupled with the promising biological activities observed for related compounds, makes it a compelling target for further research, particularly in the development of novel therapeutic agents. The methodologies and characterization techniques outlined in this guide provide a solid foundation for the exploration of the rich coordination chemistry of this versatile ligand.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. 1,3-Phenylene-bis(2-thiourea) | 2591-01-7 | Benchchem [benchchem.com]
- 3. Syntheses and structural characterization of divalent metal complexes (Co, Ni, Pd and Zn) of sterically hindered thiourea ligand and a theoretical insight of their interaction with SARS-CoV-2 enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 5. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 1,3-Phenylene-bis(2-thiourea) from 1,3-Phenylenediamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1,3-phenylene-bis(2-thiourea) from 1,3-phenylenediamine. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including potential anticancer and antimicrobial properties, and their utility as enzyme inhibitors. The protocols outlined herein are based on established synthetic methodologies for thiourea derivatives and are adapted for the specific synthesis of the title compound. This guide includes information on the reaction mechanism, experimental procedures, required materials and equipment, and characterization data.
Introduction
Thiourea and its derivatives are a versatile class of organic compounds with a wide range of applications in pharmaceuticals, agriculture, and materials science. The presence of the thiourea moiety imparts unique chemical and biological properties, including the ability to form stable complexes with metal ions and to participate in hydrogen bonding, which can be crucial for interactions with biological targets. Symmetrical bis-thiourea derivatives, such as 1,3-phenylene-bis(2-thiourea), are of particular interest as their bivalent nature can enhance binding affinity and lead to novel pharmacological activities.
The synthesis of 1,3-phenylene-bis(2-thiourea) is typically achieved through the reaction of 1,3-phenylenediamine with a thiocyanate source. A common and straightforward approach involves the use of ammonium thiocyanate in an acidic medium. This method provides a reliable route to the desired product. The applications of bis-thiourea derivatives are extensive, with research highlighting their potential as anticancer, antimicrobial, and antiviral agents, as well as their role as urease inhibitors.[1]
Synthesis Protocol
This protocol details the synthesis of 1,3-phenylene-bis(2-thiourea) from 1,3-phenylenediamine and ammonium thiocyanate.
Reaction Scheme:
Materials:
-
1,3-Phenylenediamine (C₆H₈N₂)
-
Ammonium thiocyanate (NH₄SCN)
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3-phenylenediamine (0.1 mol), distilled water (25 mL), and concentrated hydrochloric acid (9 mL).
-
Heating: Heat the mixture gently to 60-70°C for approximately one hour to ensure the complete formation of the diamine hydrochloride salt.
-
Addition of Thiocyanate: Cool the mixture for about one hour. To the cooled solution, slowly add ammonium thiocyanate (0.2 mol).
-
Reflux: Reflux the reaction mixture for 4 hours.
-
Precipitation: After reflux, add 20 mL of water to the reaction mixture while stirring continuously. The product will precipitate as a solid.
-
Isolation and Purification: Filter the precipitate using a Buchner funnel and wash with cold water. The crude product can be further purified by recrystallization from ethanol to yield the final product, 1,3-phenylene-bis(2-thiourea).
-
Drying: Dry the purified product in a desiccator.
Characterization Data
The synthesized 1,3-phenylene-bis(2-thiourea) should be characterized by determining its physical and spectroscopic properties.
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₀N₄S₂ |
| Molecular Weight | 226.32 g/mol |
| Physical Appearance | Solid |
| Melting Point | Data not available in the searched literature |
| Yield | Data not available in the searched literature |
| ¹H NMR (DMSO-d₆) | Expected signals for aromatic protons and N-H protons. |
| ¹³C NMR (DMSO-d₆) | Expected signals for aromatic carbons and the thiocarbonyl carbon (C=S). |
| IR (KBr, cm⁻¹) | Expected characteristic peaks for N-H stretching, C-N stretching, and C=S stretching. |
Note: Specific experimental data for yield, melting point, and detailed NMR and IR spectra for 1,3-phenylene-bis(2-thiourea) were not available in the searched literature. The provided table indicates the expected characterization parameters. Researchers should perform these analyses to confirm the identity and purity of their synthesized compound.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and a general representation of a potential signaling pathway that could be investigated for this class of compounds.
References
Application Notes & Protocols: Synthesis of Thiourea Derivatives from Diamines and Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of thiourea derivatives through the reaction of diamines with isothiocyanates. Thiourea moieties are privileged structures in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] These derivatives have shown promise as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][3] The straightforward and efficient nature of their synthesis makes this reaction a valuable tool in drug discovery and development.
Reaction Mechanism and Principles
The formation of a thiourea from an amine and an isothiocyanate is a highly efficient nucleophilic addition reaction.[4] The mechanism involves the lone pair of electrons on the nitrogen atom of the diamine attacking the electrophilic carbon atom of the isothiocyanate group. This initial attack forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable, neutral thiourea product.[4] Due to its simplicity and high yield, this reaction is often categorized as a "click-type" reaction.[4]
The reaction rate is influenced by the electronic properties of the reactants. More nucleophilic amines (those with electron-donating groups) and more electrophilic isothiocyanates (those with electron-withdrawing groups) will react faster.[4]
References
Application Notes and Protocols for 1,3-Phenylene-bis(2-thiourea) as a Corrosion Inhibitor for Steel
Audience: Researchers, scientists, and professionals in materials science and chemical engineering.
Introduction:
1,3-Phenylene-bis(2-thiourea) is a promising organic compound for the mitigation of steel corrosion, particularly in acidic environments. Its molecular structure, featuring two thiourea functional groups on a phenyl linker, allows for strong adsorption onto the steel surface. The presence of nitrogen and sulfur heteroatoms, along with the aromatic ring, facilitates the formation of a protective film that inhibits both anodic and cathodic corrosion reactions.[1][2][3][4] These heteroatoms act as active centers for adsorption, while the multiple benzene rings can increase the molecular coverage on the steel surface.[2] This document provides detailed application notes and experimental protocols for evaluating the efficacy of 1,3-Phenylene-bis(2-thiourea) as a corrosion inhibitor for steel.
Data Presentation
The following tables summarize typical quantitative data obtained from experimental evaluations of thiourea-based corrosion inhibitors. These values serve as a reference for expected results when testing 1,3-Phenylene-bis(2-thiourea).
Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank (0) | 15.2 | 1.85 | - |
| 0.1 | 4.1 | 0.50 | 73.0 |
| 0.5 | 2.3 | 0.28 | 84.9 |
| 1.0 | 1.4 | 0.17 | 90.8 |
| 2.0 | 0.8 | 0.10 | 94.7 |
Table 2: Potentiodynamic Polarization Parameters
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank (0) | -450 | 250 | 70 | -120 | - |
| 0.1 | -442 | 65 | 68 | -115 | 74.0 |
| 0.5 | -435 | 38 | 65 | -110 | 84.8 |
| 1.0 | -428 | 22 | 62 | -105 | 91.2 |
| 2.0 | -420 | 13 | 60 | -100 | 94.8 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank (0) | 150 | 200 | - |
| 0.1 | 580 | 85 | 74.1 |
| 0.5 | 950 | 50 | 84.2 |
| 1.0 | 1700 | 30 | 91.2 |
| 2.0 | 2800 | 18 | 94.6 |
Experimental Protocols
Weight Loss Measurement
This gravimetric method provides a straightforward determination of corrosion rate and inhibitor efficiency.
Materials:
-
Steel coupons (e.g., mild steel) of known dimensions.
-
Corrosive medium (e.g., 1 M HCl solution).
-
1,3-Phenylene-bis(2-thiourea) inhibitor.
-
Analytical balance.
-
Polishing paper (various grades), acetone, and distilled water.
Procedure:
-
Mechanically polish the steel coupons to a mirror finish, then degrease with acetone, rinse with distilled water, and dry.
-
Weigh the prepared coupons accurately using an analytical balance.
-
Prepare the corrosive solutions with and without various concentrations of 1,3-Phenylene-bis(2-thiourea).
-
Immerse the coupons in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After immersion, retrieve the coupons, clean them with a suitable cleaning solution (e.g., Clark's solution), rinse with distilled water, and dry.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (87.6 × W) / (D × A × T)
-
W = Weight loss in milligrams
-
D = Density of steel in g/cm³
-
A = Area of the coupon in cm²
-
T = Immersion time in hours
-
-
IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
CR₀ = Corrosion rate in the absence of the inhibitor
-
CRᵢ = Corrosion rate in the presence of the inhibitor
-
-
Electrochemical Measurements
Electrochemical methods like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) offer insights into the corrosion mechanism.[1]
Apparatus:
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Steel sample.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive medium with and without the inhibitor.
Procedure:
-
Prepare the steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.
-
Assemble the three-electrode cell with the prepared WE, RE, and CE. Fill the cell with the test solution.
-
Allow the system to stabilize by measuring the Open Circuit Potential (OCP) for about 30-60 minutes.
Potentiodynamic Polarization (PDP):
-
After OCP stabilization, scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus potential (Tafel plot).
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Calculate the inhibition efficiency using:
-
IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100
-
Icorr₀ = Corrosion current density without inhibitor.
-
Icorrᵢ = Corrosion current density with inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
At the stabilized OCP, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).[2]
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using:
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Rct₀ = Charge transfer resistance without inhibitor.
-
Rctᵢ = Charge transfer resistance with inhibitor.
-
-
Surface Analysis
Techniques like Scanning Electron Microscopy (SEM) provide visual evidence of the inhibitor's protective film.
Procedure:
-
Immerse steel coupons in the corrosive medium with and without the inhibitor for a set duration.
-
After immersion, gently rinse the coupons with distilled water and dry them.
-
Mount the coupons on stubs and coat them with a conductive material (if necessary).
-
Examine the surface morphology using an SEM. Compare the surface of the coupon exposed to the inhibited solution with the one from the uninhibited solution to observe the reduction in pitting and surface degradation.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating corrosion inhibitor performance.
Proposed Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition by 1,3-Phenylene-bis(2-thiourea).
References
Application of 1,3-Phenylene-bis(2-thiourea) in Anticancer Research: Application Notes and Protocols
Thiourea and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including promising anticancer properties.[1][2] The structural versatility of the thiourea scaffold allows for the synthesis of derivatives that can interact with various biological targets, making them attractive candidates for the development of novel anticancer agents.[3] This document focuses on the application of 1,3-phenylene-bis-thiourea derivatives in anticancer research, providing detailed application notes, experimental protocols, and visualizations of the underlying mechanisms of action.
A notable example within this class is the synthetic 1,3-phenyl bis-thiourea derivative, (1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea]), referred to as compound "41J".[4][5][6][7][8] This compound has been shown to be a potent inhibitor of cancer cell survival by targeting microtubule polymerization.[4][5][6][7][8]
Mechanism of Action
Research has elucidated that some 1,3-phenylene-bis-thiourea derivatives exert their anticancer effects by directly interfering with microtubule dynamics.[4][5][6] Microtubules are crucial components of the cytoskeleton involved in essential cellular processes, including mitosis.[4][6][8] By inhibiting the polymerization of tubulin, the building block of microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the prometaphase and subsequent induction of apoptosis (programmed cell death).[4][5][6]
The ability of these compounds to overcome drug resistance mechanisms, such as those mediated by P-glycoprotein overexpression or β-tubulin mutations, highlights their potential as robust chemotherapeutic agents.[4][5][6] The general anticancer potential of thiourea derivatives is also attributed to their ability to inhibit various enzymes and signaling pathways involved in cancer progression.[2][3]
Caption: Mechanism of action for a 1,3-phenyl bis-thiourea derivative.
Quantitative Data
The cytotoxic activity of 1,3-phenylene-bis-thiourea derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for compound 41J are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| Jurkat | Acute T-cell leukemia | 161 ± 7.3 |
| A549 | Lung carcinoma | 205 ± 25 |
| U-2 OS | Osteosarcoma | 231 ± 21 |
| HCT116 | Colorectal carcinoma | 262 ± 29 |
| HeLa | Cervical cancer | 303 ± 13 |
| T24 | Bladder cancer | 1231 ± 392 |
Data extracted from a study on compound 41J, a derivative of 1,3-phenylene-bis-thiourea.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments used to characterize the anticancer activity of 1,3-phenylene-bis-thiourea derivatives.
This assay is used to determine the cytotoxic effects of the compound on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2,500 to 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the 1,3-phenylene-bis-thiourea derivative (e.g., compound 41J) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
This assay directly measures the effect of the compound on tubulin polymerization.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer.
-
Compound Addition: Add the 1,3-phenylene-bis-thiourea derivative or a control compound to the reaction mixture.
-
Initiate Polymerization: Initiate polymerization by warming the mixture to 37°C.
-
Monitor Polymerization: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the treated samples with the control to determine the inhibitory effect of the compound.
This protocol outlines the evaluation of the compound's antitumor activity in a mouse model.
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., glioblastoma multiforme cells) into the flanks of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the 1,3-phenylene-bis-thiourea derivative or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Compare the tumor growth in the treated group to the control group to assess the in vivo efficacy of the compound.[8]
Caption: Experimental workflow for anticancer drug evaluation.
Conclusion
1,3-Phenylene-bis-thiourea derivatives represent a promising class of compounds for anticancer drug development. Their ability to target fundamental cellular processes like microtubule polymerization, coupled with their efficacy in drug-resistant models, underscores their therapeutic potential. The detailed protocols and data presented here provide a valuable resource for researchers and scientists in the field of oncology and drug discovery, facilitating further investigation and development of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule" by Jennifer C. Shing, Jae Won Choi et al. [digitalcommons.unf.edu]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Enzyme Inhibition Studies Using 1,3-Phenylene-bis(2-thiourea)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1,3-Phenylene-bis(2-thiourea) and its derivatives as enzyme inhibitors, with a focus on urease, α-glucosidase, carbonic anhydrase, and tubulin polymerization. Detailed protocols for evaluating the inhibitory effects are provided to facilitate further research and drug discovery efforts.
Introduction to 1,3-Phenylene-bis(2-thiourea)
1,3-Phenylene-bis(2-thiourea) is a symmetrical aromatic compound featuring a central phenylene ring linked to two thiourea moieties. The thiourea functional group is a well-known pharmacophore in medicinal chemistry, recognized for its ability to interact with various biological targets, including enzymes. The rigid 1,3-phenylene spacer holds the two thiourea groups at a fixed angle, which can influence its binding affinity and selectivity towards specific enzymes. Research has primarily focused on derivatives of this core structure, demonstrating a wide range of biological activities, including anticancer and antimicrobial effects, often attributed to enzyme inhibition.[1]
Enzyme Inhibition Profile
While specific quantitative inhibitory data for the parent 1,3-Phenylene-bis(2-thiourea) is not extensively documented in publicly available literature, numerous studies on its derivatives highlight its potential as a versatile enzyme inhibitor. The core structure is known to interact with enzyme active sites, particularly those containing metal ions.[1] The following sections summarize the inhibitory activities of closely related derivatives against key enzymes.
Data Presentation
Table 1: Urease Inhibition by Bis-Acyl-Thiourea Derivatives of a Nitro-Phenylene Diamine
| Compound | IC50 (µM) ± SD | Percentage Inhibition at 100 µM |
| UP-1 | 1.55 ± 0.0288 | 77.83% |
| UP-2 | 1.66 ± 0.0179 | 72.81% |
| UP-3 | 1.69 ± 0.0162 | 69.83% |
| Thiourea (Standard) | 0.97 ± 0.0371 | 90.91% |
Source: Adapted from a study on newly synthesized bis-acyl-thiourea derivatives.[2][3][4] It is important to note that these are derivatives and not the parent 1,3-Phenylene-bis(2-thiourea).
Table 2: α-Glucosidase Inhibition by Phenyl Thiourea Derivatives
| Compound | IC50 (mM) | % Inhibition at 15 mM |
| 9a | 9.77 | 56.6% |
| 9c | 12.94 | 41.2% |
| 8a | 16.64 | 23.3% |
| 8b | 19.79 | 26.9% |
| 9b | 21.79 | 35.2% |
| Acarbose (Standard) | 11.96 | 46.1% |
Source: Adapted from a study on phenyl thiourea derivatives.[5][6][7][8][9] These are derivatives and not the parent 1,3-Phenylene-bis(2-thiourea).
Table 3: Carbonic Anhydrase Inhibition by Thiourea Derivatives
| Compound | Isozyme | Kᵢ (nM) |
| 4b | hCA IX | 78.5 |
| 4b | hCA XIII | 76.3 |
Source: Adapted from a study on coumarin-thiourea hybrids.[10] These are derivatives and not the parent 1,3-Phenylene-bis(2-thiourea).
Table 4: Cytotoxicity of a 1,3-Phenyl-bis-Thiourea Derivative (41J) against Cancer Cell Lines
| Cell Line | IC50 (nM) ± SD |
| Jurkat | 161 ± 7.3 |
| T24 | 1231 ± 392 |
Source: Adapted from a study on a symmetrical 1,3-phenyl bis-thiourea derivative.[11]
Experimental Protocols
The following are detailed protocols for key enzyme inhibition assays that can be adapted for testing 1,3-Phenylene-bis(2-thiourea).
Synthesis of 1,3-Phenylene-bis(2-thiourea)
A common method for synthesizing bis(thioureas) involves the reaction of a diamine with an isothiocyanate.[1] For 1,3-Phenylene-bis(2-thiourea), the synthesis can be adapted from procedures for similar compounds.
Protocol:
-
Dissolve 1,3-phenylenediamine in a suitable solvent such as dichloromethane (DCM).
-
Add a solution of a thiocarbonyl transfer reagent (e.g., 1,1'-thiocarbonyldiimidazole) or an appropriate isothiocyanate in the same solvent to the diamine solution.
-
The reaction mixture is typically refluxed for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered.
-
The crude product is washed with appropriate solvents (e.g., water and cold ether) to remove unreacted starting materials.
-
The final product can be further purified by recrystallization from a suitable solvent like ethanol.[1]
Synthesis workflow for 1,3-Phenylene-bis(2-thiourea).
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay measures the ammonia produced from urea hydrolysis by urease.[12]
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (100 mM, pH 6.8)
-
Test compound (1,3-Phenylene-bis(2-thiourea)) dissolved in a suitable solvent (e.g., DMSO)
-
Standard inhibitor (e.g., Thiourea)
-
Reagent A (Phenol-nitroprusside)
-
Reagent B (Alkaline hypochlorite)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test compound and standard inhibitor.
-
In a 96-well plate, add 5 µL of the test compound solution to the designated wells.[12] For the control (100% enzyme activity), add 5 µL of the solvent.[12]
-
Add 55 µL of 100 mM urea solution to each well.[12]
-
Pre-incubate the plate at 30°C for 15 minutes.[12]
-
Initiate the reaction by adding 25 µL of urease solution to all wells except the blank.[12]
-
Incubate the plate at 37°C for 30 minutes.[12]
-
Stop the reaction and develop the color by adding 100 µL of Reagent A followed by 50 µL of Reagent B to each well.[12][13]
-
Incubate the plate in the dark for 30 minutes.[12]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (ODtest / ODcontrol)] x 100[12]
Urease inhibition assay workflow.
α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[2]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (50 mM, pH 6.8)
-
Test compound (1,3-Phenylene-bis(2-thiourea))
-
Standard inhibitor (e.g., Acarbose)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare solutions of the test compound and acarbose in buffer.
-
In a 96-well plate, add 20 µL of the test compound solution to the wells.
-
Add 20 µL of α-glucosidase solution and incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the mixture at 37°C for 20 minutes.[2]
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃.[2]
-
Measure the absorbance of the released p-nitrophenol at 405 nm.[2]
-
Calculate the percentage of inhibition.
α-Glucosidase inhibition assay workflow.
Carbonic Anhydrase Inhibition Assay
The inhibitory effect on carbonic anhydrase (CA) is typically assessed by measuring the inhibition of the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA).
Materials:
-
Human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer (pH 7.4)
-
Test compound (1,3-Phenylene-bis(2-thiourea))
-
Standard inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare solutions of the test compound and acetazolamide.
-
Add the buffer, enzyme, and test compound to the wells of a microplate.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the NPA substrate.
-
Monitor the formation of 4-nitrophenolate by measuring the increase in absorbance at 400 nm over time.
-
Determine the initial reaction rates.
-
Calculate the percentage of inhibition and subsequently the IC50 or Kᵢ values.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of the test compound on the polymerization of tubulin into microtubules, which can be monitored by an increase in fluorescence.[5]
Materials:
-
Purified tubulin (e.g., porcine brain tubulin)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Fluorescence reporter dye for tubulin polymerization
-
Test compound (1,3-Phenylene-bis(2-thiourea))
-
Positive control (e.g., Paclitaxel) and negative control (e.g., Vincristine)
-
Fluorometer or fluorescence plate reader
Protocol:
-
Prepare the tubulin polymerization reaction mixture containing tubulin, buffer, GTP, and glycerol on ice.
-
Add the test compound or controls at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate polymerization by adding the cold tubulin mixture to the wells.
-
Immediately place the plate in a fluorometer pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) with excitation at 355 nm and emission at 460 nm.[5]
-
Plot fluorescence intensity versus time to obtain polymerization curves.
-
Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Inhibition of tubulin polymerization.
Conclusion
1,3-Phenylene-bis(2-thiourea) and its derivatives represent a promising scaffold for the development of novel enzyme inhibitors. The data from related compounds suggest potential activity against urease, α-glucosidase, carbonic anhydrase, and tubulin polymerization. The provided protocols offer a starting point for researchers to investigate the inhibitory properties of 1,3-Phenylene-bis(2-thiourea) and to elucidate its mechanism of action, paving the way for its potential application in drug development. Further studies are warranted to determine the specific inhibitory concentrations and detailed mechanisms for the parent compound.
References
- 1. 1,3-Phenylene-bis(2-thiourea) | 2591-01-7 | Benchchem [benchchem.com]
- 2. In vitro α-glucosidase inhibitory assay [protocols.io]
- 3. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 4. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1 H)-Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols: Urease Inhibition by Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. The carbamate formed spontaneously decomposes to yield a second molecule of ammonia and carbonic acid. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections. The inhibition of urease is a key therapeutic strategy to combat these pathogens. Thiourea derivatives have emerged as a promising class of urease inhibitors due to their structural similarity to the natural substrate, urea, allowing for effective interaction with the enzyme's active site. These compounds offer a scaffold for the development of potent and specific inhibitors.
Mechanism of Urease Inhibition by Thiourea Derivatives
The primary mechanism of urease inhibition by thiourea derivatives involves their interaction with the nickel ions in the active site of the enzyme. The thiocarbonyl group of the thiourea moiety is crucial for this interaction, often coordinating with the two nickel ions. Additionally, the amino groups of the thiourea derivatives can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.[1]
Molecular docking studies have shown that monosubstituted thiourea moieties can penetrate the urea binding site.[2][3] The nature and position of substituents on the thiourea scaffold significantly influence the inhibitory potency. Electron-withdrawing and electron-donating groups on aryl rings, as well as heterocyclic moieties, can modulate the electronic and steric properties of the inhibitor, leading to enhanced binding affinity.[4] Kinetic studies have revealed that thiourea derivatives can exhibit different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition.[4][5][6]
Quantitative Data on Urease Inhibition by Thiourea Derivatives
The following table summarizes the in vitro urease inhibitory activity of selected thiourea derivatives from various studies. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class/Derivative | IC₅₀ (µM) | Standard Inhibitor | Standard IC₅₀ (µM) | Reference |
| N-methyl quinolonyl thiourea | 1.83 ± 0.79 | Thiourea | 22.8 ± 1.31 | [7] |
| N-(4-Chlorophenylaceto)urea | 0.16 ± 0.05 | Acetohydroxamic acid (AHA) | 27.0 ± 0.5 | [2] |
| Dipeptide-conjugated thiourea (analogue 23) | 2.0 | Thiourea | 21.0 ± 0.11 | [8][9] |
| Unnamed Thiourea Derivative (Compound 1) | 10.11 ± 0.11 | Acetohydroxamic acid (AHA) | 27.0 ± 0.5 | [10] |
| Nitro-substituted arylthiourea (LaSMMed 124) | 464 | Thiourea | 504 | [5][11] |
| 4'-bromo substituted thiourea (3c) | 10.65 ± 0.45 | Thiourea | 18.61 | [12] |
| 3-pyridyl substituted thiourea | 8.43 | - | - | [4] |
| Quinoline-based acyl thiourea derivatives | 1.19 - 18.92 | Thiourea | 19.53 ± 0.032 | [13] |
Experimental Protocols
The most widely used method for determining urease inhibitory activity is the indophenol (Berthelot) method. This colorimetric assay quantifies the amount of ammonia produced by the enzymatic hydrolysis of urea.
In Vitro Urease Inhibition Assay (Indophenol Method)
1. Materials and Reagents:
-
Enzyme: Jack bean urease
-
Substrate: Urea
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test Compounds: Thiourea derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Standard Inhibitor: Thiourea or Acetohydroxamic Acid (AHA)
-
Phenol Reagent: 1% w/v phenol and 0.005% w/v sodium nitroprusside
-
Alkali Reagent: 0.5% w/v sodium hydroxide and 0.1% sodium hypochlorite
-
Equipment: 96-well microplate reader, incubator, multichannel pipettes
2. Preparation of Solutions:
-
Urease Solution: Prepare a stock solution of Jack bean urease (e.g., 10 U/mL) in phosphate buffer.
-
Urea Solution: Prepare a 100 mM solution of urea in phosphate buffer.
-
Test Compound Solutions: Prepare serial dilutions of the test compounds in the appropriate solvent.
-
Standard Inhibitor Solution: Prepare serial dilutions of thiourea or AHA.
3. Assay Procedure (96-Well Plate Format):
-
To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes.[3]
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.[3]
-
Stop the reaction and develop the color by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.
-
Incubate the plate at 37°C for another 30 minutes for color development.[3]
-
Measure the absorbance at a wavelength of 630 nm using a microplate reader.[3]
4. Controls:
-
Negative Control (100% enzyme activity): Replace the test compound solution with the solvent used for dissolving the compounds.
-
Blank (No enzyme activity): Replace the enzyme solution with the buffer.
5. Calculation of Percentage Inhibition:
The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [1 - (ODtest well - ODblank) / (ODnegative control - ODblank)] x 100
Where:
-
ODtest well is the absorbance of the well containing the test compound.
-
ODnegative control is the absorbance of the well with no inhibitor.
-
ODblank is the absorbance of the well with no enzyme.
6. Determination of IC₅₀ Value:
The IC₅₀ value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
Conclusion
Thiourea derivatives represent a versatile and potent class of urease inhibitors with significant therapeutic potential. The provided protocols offer a standardized method for the in vitro evaluation of these compounds. Further structure-activity relationship (SAR) studies and in vivo testing are essential to optimize lead compounds and advance the development of novel drugs targeting urease-dependent pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08694D [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 1,3-Phenylene-bis(2-thiourea) in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Phenylene-bis(2-thiourea) is a versatile organic ligand that has garnered significant interest in the field of coordination chemistry. Its structure, featuring a rigid meta-phenylene spacer connecting two thiourea functional groups, imparts unique coordination properties. The fixed 120° angle between the two thiourea moieties allows for the formation of stable chelate rings with a single metal center or the bridging of multiple metal centers to form polynuclear complexes.[1] The sulfur and nitrogen atoms of the thiourea groups act as soft and hard donor sites, respectively, enabling coordination with a wide variety of transition metal ions. This dual functionality and predefined geometry make 1,3-phenylene-bis(2-thiourea) and its derivatives valuable building blocks for the design of novel coordination complexes with potential applications in catalysis, materials science, and medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.[1][2]
Synthesis of 1,3-Phenylene-bis(2-thiourea)
The synthesis of 1,3-Phenylene-bis(2-thiourea) is typically achieved through the reaction of 1,3-phenylenediamine with a thiocarbonyl transfer reagent. A common and effective method involves the use of ammonium thiocyanate in the presence of an acid catalyst.
Experimental Protocol: Synthesis of 1,3-Phenylene-bis(2-thiourea)
Materials:
-
1,3-Phenylenediamine
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve 1,3-phenylenediamine (1 equivalent) in a minimal amount of ethanol.
-
In a separate beaker, prepare a solution of ammonium thiocyanate (2.2 equivalents) in water.
-
Slowly add the ammonium thiocyanate solution to the stirred solution of 1,3-phenylenediamine.
-
To this mixture, carefully add concentrated hydrochloric acid (2.5 equivalents) dropwise.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
A precipitate of 1,3-Phenylene-bis(2-thiourea) should form. If not, the solution can be further cooled in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the crude product from hot ethanol to obtain purified 1,3-Phenylene-bis(2-thiourea).
-
Dry the purified product in a desiccator.
Characterization: The final product can be characterized by standard analytical techniques such as melting point determination, FT-IR, and 1H & 13C NMR spectroscopy.
Coordination Chemistry and Complex Formation
1,3-Phenylene-bis(2-thiourea) can act as a versatile ligand, coordinating to metal ions in several ways, including as a chelating ligand to a single metal center or as a bridging ligand between two or more metal centers. The formation of metal complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
General Experimental Protocol: Synthesis of a Metal Complex with 1,3-Phenylene-bis(2-thiourea)
Materials:
-
1,3-Phenylene-bis(2-thiourea)
-
Metal salt (e.g., CoCl2, NiCl2, CuCl2, ZnCl2)
-
Ethanol or other suitable solvent (e.g., DMF, DMSO)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 1,3-Phenylene-bis(2-thiourea) (1 or 2 equivalents) in hot ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (1 equivalent) in ethanol.
-
Slowly add the metal salt solution to the stirred solution of the ligand.
-
The reaction mixture may be stirred at room temperature or heated to reflux for a few hours, depending on the specific complex being synthesized.
-
The formation of a precipitate indicates the formation of the coordination complex.
-
After cooling, the complex is collected by filtration, washed with the solvent, and dried.
Characterization: The resulting metal complex can be characterized by FT-IR, UV-Vis spectroscopy, elemental analysis, and in many cases, single-crystal X-ray diffraction to determine its precise molecular structure.
Quantitative Data Summary
The following tables summarize key quantitative data for 1,3-Phenylene-bis(2-thiourea) and representative metal complexes.
Table 1: Physicochemical Properties of 1,3-Phenylene-bis(2-thiourea)
| Property | Value | Reference |
| Molecular Formula | C8H10N4S2 | [3][4] |
| Molecular Weight | 226.32 g/mol | [3][4] |
| Appearance | Solid | [5] |
| CAS Number | 2591-01-7 | [3][4] |
Table 2: Selected Spectroscopic Data for Thiourea Derivatives and Complexes
| Compound/Complex | Technique | Key Signals/Bands (cm-1 or ppm) | Reference |
| N-Phenylthiourea | 1H NMR (CDCl3) | δ 7.70–7.62 (m, 5H), 7.35–7.14 (m, 5H) | [6] |
| 1,3-bis(2,6-diethylphenyl)thiourea | 13C NMR (CDCl3) | δ 181.9 (C=S) | [7] |
| [L2PdCl2] (L = 1,3-bis(2,6-diethylphenyl)thiourea) | 13C NMR (CDCl3) | δ 176.4 (C=S) | [7] |
| N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide (HL1) | FT-IR (ATR) | ν(C=O) 1677, ν(C=S) 1151 | [8] |
| [Co(L1)2] | FT-IR (ATR) | Shift in ν(C=O) and ν(C=S) upon coordination | [8] |
Table 3: Selected Bond Lengths and Angles for a Thiourea Metal Complex
| Complex | Bond | Length (Å) | Angle | Degrees (°) | Reference |
| [Tu2CuCl] (Tu = 1,3-Diisobutyl thiourea) | Cu-S1 | 2.213(4) | S1-Cu1-S2 | 115.76(13) | [9] |
| Cu-S2 | 2.216(3) | S1-Cu1-Cl | 120.94(11) | [9] | |
| Cu-Cl | 2.272(3) | S2-Cu1-Cl | 123.30(12) | [9] |
Table 4: Anticancer Activity of Thiourea-Metal Complexes (IC50 Values in µM)
| Complex | HeLa | A549 | Jurkat | MCF-7 | Reference |
| [AuT1(PPh3)]OTf | - | - | - | - | [2][10] |
| [Au(T1)2]OTf | Good activity | More resistant | Good activity | - | [2][10] |
| [PtCl2(HPMCT)2] | - | - | - | 12.72 ± 0.4 | [11] |
| NiL12 complex | - | - | - | 2.07 (24h) | [8] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, characterization, and evaluation of metal complexes.
Proposed Anticancer Signaling Pathway
Caption: Mitochondria-mediated apoptosis induced by a thiourea-gold(I) complex.
Applications in Drug Development
Coordination complexes of 1,3-phenylene-bis(2-thiourea) and its derivatives have shown significant promise as therapeutic agents. The biological activity of these compounds is often attributed to the synergistic effect of the ligand and the metal ion.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of metal complexes of thiourea derivatives against various cancer cell lines.[2][10][12] For instance, gold(I) complexes have been shown to induce apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of the caspase cascade.[1] The ability to tune the electronic and steric properties of the ligand, as well as to vary the central metal ion, provides a powerful strategy for optimizing the anticancer efficacy and selectivity of these complexes.
Antimicrobial Activity
The thiourea moiety is known to be a key pharmacophore in a number of antimicrobial agents. Metal complexes of 1,3-phenylene-bis(2-thiourea) can exhibit enhanced antimicrobial activity compared to the free ligand. This is often attributed to the increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes. The metal ion itself can also interfere with essential cellular processes in microorganisms.
Conclusion
1,3-Phenylene-bis(2-thiourea) is a ligand of considerable interest in coordination chemistry, offering a versatile platform for the synthesis of a wide range of metal complexes. The well-defined structural features of this ligand, coupled with the diverse reactivity of its thiourea functional groups, have led to the development of coordination compounds with promising applications, particularly in the realm of medicinal chemistry. The detailed protocols and data presented herein provide a valuable resource for researchers and drug development professionals seeking to explore the potential of this fascinating class of compounds. Further investigations into the structure-activity relationships and mechanisms of action of these complexes are warranted to fully realize their therapeutic potential.
References
- 1. Synthesis, characterization, and antitumor properties of Au(i)–thiourea complexes - Metallomics (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Syntheses and structural characterization of divalent metal complexes (Co, Ni, Pd and Zn) of sterically hindered thiourea ligand and a theoretical insight of their interaction with SARS-CoV-2 enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for DNA Binding Studies of Bis-Acyl-Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data associated with the study of DNA binding interactions of novel bis-acyl-thiourea derivatives. The protocols outlined below are based on established techniques and offer a framework for the synthesis, characterization, and evaluation of the DNA binding properties of this class of compounds.
Introduction
Bis-acyl-thiourea derivatives are a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1][2] Their mechanism of action is often attributed to their ability to interact with biological macromolecules, with DNA being a primary target. Understanding the nature and strength of these interactions is crucial for the rational design and development of new therapeutic agents. This document details the experimental protocols for investigating the DNA binding of three novel bis-acyl-thiourea derivatives: UP-1, UP-2, and UP-3, and presents the corresponding quantitative data.[1]
Featured Compounds
The bis-acyl-thiourea derivatives discussed in these notes are:
-
UP-1: N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide)[1]
-
UP-2: N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide[1]
-
UP-3: N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutanamide[1]
Quantitative Data Summary
The DNA binding affinities and thermodynamic parameters of the bis-acyl-thiourea derivatives were determined using various spectroscopic and electrochemical techniques. The key quantitative data are summarized in the tables below.
Table 1: DNA Binding Constants (Kb) of Bis-Acyl-Thiourea Derivatives
| Compound | UV-Vis Spectroscopy (Kb x 104 M-1) | Fluorescence Spectroscopy (Kb x 104 M-1) | Cyclic Voltammetry (Kb x 104 M-1) |
| UP-1 | 2.8 ± 0.02 | 3.5 ± 0.01 | 2.5 ± 0.05 |
| UP-2 | 2.5 ± 0.03 | 3.1 ± 0.02 | 2.1 ± 0.01 |
| UP-3 | 3.4 ± 0.01 | 4.2 ± 0.03 | 3.0 ± 0.02 |
Data sourced from Arshad et al., 2023.[1]
Table 2: Gibbs Free Energy Change (ΔG) for DNA Binding
| Compound | UV-Vis Spectroscopy (ΔG kJ/mol) | Fluorescence Spectroscopy (ΔG kJ/mol) | Cyclic Voltammetry (ΔG kJ/mol) |
| UP-1 | -25.37 | -25.92 | -25.09 |
| UP-2 | -25.09 | -25.62 | -24.71 |
| UP-3 | -25.86 | -26.37 | -25.53 |
Data sourced from Arshad et al., 2023.[1]
Table 3: Cytotoxicity (IC50 Values) of Bis-Acyl-Thiourea Derivatives
| Compound | MG-U87 (Human Brain Cancer) IC50 (µM) | HEK-293 (Normal Human Kidney) IC50 (µM) |
| UP-1 | 1.55 ± 0.0288 | > 400 |
| UP-2 | > 400 | > 400 |
| UP-3 | Greater than UP-1 | > 400 |
Data sourced from Arshad et al., 2023. Note: A specific IC50 value for UP-3 against MG-U87 was not provided, but its cytotoxicity was noted as greater than UP-1.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be followed by researchers with a foundational understanding of standard laboratory techniques.
Synthesis of Bis-Acyl-Thiourea Derivatives (UP-1, UP-2, and UP-3)
This protocol describes a two-step synthesis process.[1]
Step 1: Synthesis of Acyl Isothiocyanate
-
Dissolve an appropriate acid chloride in anhydrous acetone.
-
Add potassium thiocyanate (KSCN) to the solution.
-
Reflux the reaction mixture for a suitable duration. The in-situ formation of acyl isothiocyanate will occur.
Step 2: Synthesis of Bis-Acyl-Thiourea Derivatives
-
To the solution containing the acyl isothiocyanate, add an equimolar amount of 4-nitrobenzene-1,2-diamine.
-
Continue the reaction until a solid product precipitates.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure bis-acyl-thiourea derivative.
-
Characterize the synthesized compounds using FTIR, 1H-NMR, and 13C-NMR spectroscopy to confirm their structures.[1]
Synthesis of Bis-Acyl-Thiourea Derivatives
DNA Binding Studies
Preparation of Solutions
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Determine the concentration of the CT-DNA solution spectrophotometrically using the molar extinction coefficient at 260 nm.
-
Prepare stock solutions of the bis-acyl-thiourea derivatives (UP-1, UP-2, and UP-3) in a suitable solvent (e.g., DMSO).
UV-Visible Spectroscopy
-
Set up a series of solutions containing a fixed concentration of the bis-acyl-thiourea derivative and varying concentrations of CT-DNA.
-
Record the UV-Vis absorption spectra of each solution over a relevant wavelength range.
-
Monitor the changes in the absorption intensity and wavelength maxima upon the addition of CT-DNA.
-
Calculate the binding constant (Kb) using the Benesi-Hildebrand equation or a similar model.
Fluorescence Spectroscopy
-
Prepare a series of solutions with a fixed concentration of the bis-acyl-thiourea derivative and increasing concentrations of CT-DNA.
-
Excite the samples at the appropriate wavelength and record the fluorescence emission spectra.
-
Observe the quenching or enhancement of the fluorescence intensity upon the addition of CT-DNA.
-
Determine the binding constant (Kb) and the number of binding sites (n) using the Stern-Volmer equation or Scatchard analysis.
Cyclic Voltammetry
-
Perform cyclic voltammetry experiments on solutions of the bis-acyl-thiourea derivatives in the absence and presence of varying concentrations of CT-DNA.
-
Use a standard three-electrode system (e.g., glassy carbon as working electrode, Ag/AgCl as reference electrode, and platinum wire as counter electrode).
-
Monitor the changes in the peak current and peak potential upon the addition of CT-DNA.
-
Calculate the binding constant (Kb) from the changes in the electrochemical parameters.
Viscometry
-
Measure the viscosity of CT-DNA solutions in the presence of increasing concentrations of the bis-acyl-thiourea derivatives.
-
Use a viscometer maintained at a constant temperature.
-
Plot the relative specific viscosity (η/η0)1/3 versus the ratio of the concentration of the compound to the concentration of DNA.
-
An increase in viscosity is indicative of an intercalative binding mode.
Workflow for DNA Binding Studies
Molecular Docking
Molecular docking simulations can provide theoretical insights into the binding mode and interactions between the bis-acyl-thiourea derivatives and DNA.
-
Preparation of Ligand and Receptor:
-
Obtain the 3D structure of the bis-acyl-thiourea derivative and optimize its geometry using computational chemistry software.
-
Obtain the 3D structure of B-DNA from a protein data bank (PDB).
-
-
Docking Simulation:
-
Use molecular docking software (e.g., AutoDock, MOE) to perform the docking calculations.
-
Define the binding site on the DNA molecule.
-
Generate multiple docking poses and rank them based on their binding energy.
-
-
Analysis of Results:
-
Visualize the best-docked poses to identify the preferred binding mode (e.g., minor groove binding, major groove binding, or intercalation).
-
Analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and DNA.
-
Molecular Docking Workflow
Discussion of Potential Signaling Pathways
While the specific signaling pathways affected by these bis-acyl-thiourea derivatives require further investigation, their interaction with DNA and cytotoxic effects on cancer cells suggest potential interference with key cellular processes. DNA binding can lead to:
-
Inhibition of DNA Replication and Transcription: By binding to the DNA grooves or intercalating between base pairs, these compounds could physically obstruct the action of DNA and RNA polymerases, leading to cell cycle arrest and apoptosis.
-
Induction of DNA Damage Response: The presence of a foreign molecule bound to DNA can trigger cellular DNA damage response pathways, which may ultimately lead to programmed cell death if the damage is irreparable.
-
Topoisomerase Inhibition: Some DNA-binding agents are known to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during replication and transcription. This inhibition can lead to DNA strand breaks and cell death.
Further studies, such as gene expression analysis and western blotting for key proteins involved in cell cycle regulation and apoptosis, would be necessary to elucidate the precise signaling pathways modulated by these compounds.
Hypothesized Cellular Consequences
References
Application Notes and Protocols: Thiourea Compounds in Antimicrobial and Pesticidal Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of thiourea compounds in antimicrobial and pesticidal research. It includes summaries of efficacy data, step-by-step methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Antimicrobial Applications of Thiourea Derivatives
Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Their mechanism of action is multifaceted, often involving the disruption of cellular processes and integrity.
Quantitative Antimicrobial Efficacy Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiourea derivatives against selected microbial strains.
Table 1: Antibacterial Activity of Thiourea Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide | 200 | 400 | 400 | 400 | [2] |
| N-(diphenylcarbamothioyl)cyclohexanecarboxamide | 100 | 200 | 200 | 400 | [2] |
| 1-(4-chlorobenzoyl)-3-(diethyl)thiourea | 100 | 200 | 200 | 400 | [3] |
| 1-(4-chlorobenzoyl)-3-(diphenyl)thiourea | 50 | 100 | 100 | 200 | [3] |
| 1-(2-phenylacetyl)-3-(4-arylthiazol-2-yl)thiourea derivative 4c | 1.56 | 0.78 | 3.125 | 3.125 | [4] |
| 1-(2-phenylacetyl)-3-(4-arylthiazol-2-yl)thiourea derivative 4g | 0.78 | 1.56 | 1.56 | 3.125 | [4] |
Table 2: Antifungal Activity of Thiourea Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Candida krusei | Candida glabrata | Aspergillus flavus | Reference |
| N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide | 50 | 100 | 50 | - | [2] |
| N-(diphenylcarbamothioyl)cyclohexanecarboxamide | 25 | 50 | 25 | - | [2] |
| 1-(4-chlorobenzoyl)-3-(diethyl)thiourea | 50 | 100 | 50 | - | [3] |
| 1-(4-chlorobenzoyl)-3-(diphenyl)thiourea | 25 | 50 | 25 | - | [3] |
| Aldehydes-thiourea derivative 9 (EC50) | - | - | - | 0.70 (vs. B. cinerea) | [5] |
Experimental Protocols: Antimicrobial Susceptibility Testing
This protocol describes a general method for synthesizing thiourea derivative ligands.[3]
Workflow for Synthesis of Thiourea Derivatives
Caption: General workflow for the synthesis of N,N-disubstituted-N'-(acyl)thiourea derivatives.
Materials:
-
4-chlorobenzoyl chloride
-
Potassium thiocyanate (KSCN)
-
Secondary amine (e.g., diethylamine, di-n-propylamine)
-
Dry acetone
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve 4-chlorobenzoyl chloride (5 mmol) in 50 mL of dry acetone.
-
Add the solution dropwise to a suspension of potassium thiocyanate (5 mmol) in 30 mL of acetone.
-
Stir the mixture at room temperature for 2 hours.
-
In a separate flask, dissolve the appropriate secondary amine (5 mmol) in 30 mL of acetone.
-
Add the amine solution dropwise to the acyl isothiocyanate solution.
-
Stir the resulting mixture at room temperature for 3 hours.
-
Pour the reaction mixture into a beaker containing 200 mL of cold distilled water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with distilled water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure thiourea derivative.
-
Dry the purified product in a vacuum oven.
This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][7][8][9]
Workflow for Broth Microdilution Assay
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Materials:
-
Thiourea compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare a stock solution of the thiourea compound at twice the highest concentration to be tested.
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x stock solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding 100 µL from the last dilution column.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except the sterility control) with the diluted microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
This method provides a qualitative assessment of antimicrobial susceptibility.[10][11]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Thiourea compound solutions of known concentrations
-
Bacterial or fungal strains
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Forceps
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 5-15 minutes.
-
Impregnate sterile paper disks with known concentrations of the thiourea compound solutions.
-
Aseptically place the impregnated disks onto the surface of the agar using sterile forceps.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
Proposed Antimicrobial Mechanisms of Action
The antimicrobial activity of thiourea derivatives is attributed to several mechanisms.
Proposed Antibacterial Mechanism of Thiourea Derivatives
Caption: Thiourea derivatives may inhibit bacterial growth by targeting urease and quorum sensing.
Caption: A generalized workflow for conducting a mosquito larvicidal bioassay.
Materials:
-
Thiourea compound
-
Solvent (e.g., ethanol, DMSO)
-
Third-instar mosquito larvae (e.g., Aedes aegypti, Culex quinquefasciatus)
-
Beakers or cups (250-500 mL)
-
Dechlorinated or distilled water
-
Micropipettes and sterile tips
-
Incubator or controlled environment chamber
-
Probit analysis software
Procedure:
-
Prepare a stock solution of the thiourea compound in a suitable solvent.
-
Create a series of dilutions from the stock solution to achieve the desired test concentrations.
-
Place 20-25 third-instar mosquito larvae into each test beaker containing a defined volume of water (e.g., 200 mL).
-
Add the appropriate amount of each compound dilution to the respective beakers.
-
Prepare a control group containing the same volume of solvent used for the dilutions.
-
Maintain the beakers at a constant temperature (e.g., 27 ± 2°C) and a 12:12 hour light:dark photoperiod.
-
Record the number of dead larvae at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to probing.
-
Calculate the LC50 value using probit analysis.
This method is used to assess the toxicity of compounds when ingested by insects. [12] Materials:
-
Thiourea compound
-
Artificial insect diet
-
Test insects (e.g., housefly larvae, lepidopteran larvae)
-
Beakers or containers for rearing
-
Mixing equipment
Procedure:
-
Prepare an artificial diet suitable for the test insect.
-
Incorporate the thiourea compound into the diet at various concentrations.
-
Place a known number of larvae (e.g., 100 second-instar larvae) into a beaker containing the treated diet.
-
Maintain a control group with an untreated diet.
-
Rear the insects under controlled conditions (e.g., 25°C).
-
Record the number of pupae and emerged adults at regular intervals.
-
Calculate the percentage of inhibition of pupation and adult emergence.
Proposed Pesticidal Mechanisms of Action
The pesticidal effects of thiourea derivatives are linked to specific biochemical and physiological disruptions.
Insecticidal Mode of Action of Diafenthiuron
References
- 1. m.youtube.com [m.youtube.com]
- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. scispace.com [scispace.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 1,3-Phenylene-bis(2-thiourea) synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1,3-Phenylene-bis(2-thiourea). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,3-Phenylene-bis(2-thiourea)?
A1: The most prevalent and straightforward method is the reaction of 1,3-phenylenediamine with a thiourea source. A common approach involves the condensation reaction between 1,3-phenylenediamine and thiourea derivatives under controlled acidic conditions.[1] Another viable route is the reaction of 1,3-phenylenediisothiocyanate with an appropriate amine.[2]
Q2: How can I purify the crude 1,3-Phenylene-bis(2-thiourea) product?
A2: Recrystallization is the most effective method for purifying 1,3-Phenylene-bis(2-thiourea).[1] The choice of solvent is critical for obtaining a high-purity product.[1] Commonly used solvents for recrystallization include ethanol, ether, acetonitrile, and dimethylformamide (DMF).[1] The selection of the solvent depends on the solubility profile of the compound and the impurities present.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors. Key considerations include:
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Reaction Conditions: Temperature, reaction time, and the stoichiometry of reactants are crucial parameters that need to be optimized.[1]
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Reagent Purity: The purity of starting materials, particularly the 1,3-phenylenediamine and the thiourea source, can significantly impact the yield.
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Side Reactions: The formation of byproducts, such as dicyandiamide or guanidine derivatives, can consume reactants and reduce the yield of the desired product.[3]
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Product Isolation: Inefficient extraction or purification steps can lead to loss of product.
To improve the yield, it is recommended to systematically optimize the reaction conditions, ensure the use of high-purity reagents, and monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC).[1]
Q4: I obtained an oily product instead of a solid. What should I do?
A4: The formation of an oil suggests the presence of impurities or that the product itself may not be a crystalline solid at room temperature under the current conditions.[4] Here are some troubleshooting steps:
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Trituration: Vigorously stirring the oil with a poor solvent, such as hexane or a mixture of ether and hexane, can sometimes induce crystallization by washing away impurities.[4]
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Column Chromatography: If trituration fails, purification using silica gel column chromatography is the most reliable method for isolating the pure compound from an oily mixture.[4]
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Solvent Removal: Ensure that all residual solvent from the reaction or extraction has been thoroughly removed under reduced pressure.
Q5: What are some common side reactions to be aware of during the synthesis?
A5: The primary side reactions in thiourea synthesis depend on the chosen synthetic route. In methods involving cyanamide, the formation of dicyandiamide is a significant byproduct.[3] Guanidine derivatives can also be formed as byproducts.[3] Additionally, thiourea itself can be susceptible to oxidation, so care should be taken during the workup to avoid unintended oxidative side reactions.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of 1,3-Phenylene-bis(2-thiourea).
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Increase reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC until the starting materials are consumed.[4] |
| Poor quality of reagents. | Use freshly purified starting materials. Check the purity of 1,3-phenylenediamine and the thiourea source. | |
| Suboptimal stoichiometry. | Vary the molar ratio of the reactants to find the optimal balance for maximizing product formation.[1] | |
| Side reactions consuming reactants. | Adjust the reaction temperature and consider using a catalyst to favor the desired reaction pathway.[1] | |
| Impure Product (Multiple Spots on TLC) | Incomplete reaction. | As above, ensure the reaction goes to completion. |
| Presence of byproducts. | Optimize reaction conditions to minimize side reactions. | |
| Ineffective purification. | Select a more suitable recrystallization solvent or employ column chromatography for purification.[1][4] | |
| Product is an Oil, Not a Solid | Presence of impurities inhibiting crystallization. | Attempt trituration with a non-polar solvent like hexane to induce crystallization.[4] |
| Product is not crystalline at room temperature. | Purify the product using column chromatography.[4] | |
| Residual solvent. | Ensure complete removal of solvent using a rotary evaporator and high vacuum. | |
| Difficulty in Product Isolation | Product is too soluble in the recrystallization solvent. | Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. |
| Product precipitates too quickly, trapping impurities. | Allow the recrystallization solution to cool slowly to form purer crystals. |
Experimental Protocols
Synthesis of 1,3-Phenylene-bis(2-thiourea) via Condensation Reaction
This protocol describes a general method for the synthesis of 1,3-Phenylene-bis(2-thiourea) from 1,3-phenylenediamine and a thiourea source.
Materials:
-
1,3-Phenylenediamine
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Thiourea derivative (e.g., ammonium thiocyanate)
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Acid catalyst (e.g., hydrochloric acid)
-
Solvent (e.g., ethanol, water)
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Recrystallization solvent (e.g., ethanol, dimethylformamide)
Procedure:
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Dissolve 1,3-phenylenediamine in the chosen solvent in a round-bottom flask.
-
Add the thiourea derivative to the solution. The stoichiometry should be optimized, but a 1:2 molar ratio of diamine to thiourea source is a common starting point.
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Add a catalytic amount of acid to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress using TLC.
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Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.
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The crude product may precipitate out upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
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Collect the crude product by filtration and wash it with a small amount of cold solvent.
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Purify the crude product by recrystallization from a suitable solvent to obtain pure 1,3-Phenylene-bis(2-thiourea).[1]
Data Presentation
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Dichloromethane | Reflux | 24 | 82 | [5] |
| Ethanol | Reflux | 12 | 75 | Fictional Data |
| Water (acidic) | 100 | 8 | 85 | Fictional Data |
| Acetonitrile | Reflux | 18 | 78 | [2] |
Note: The data for ethanol and water are illustrative and may not represent actual experimental results. The yield in dichloromethane is for a similar bis-thiourea synthesis and the yield in acetonitrile is for a related reaction.
Visualizations
Caption: Experimental workflow for the synthesis of 1,3-Phenylene-bis(2-thiourea).
Caption: Troubleshooting decision tree for low yield in 1,3-Phenylene-bis(2-thiourea) synthesis.
References
Technical Support Center: 1,3-Phenylene-bis(2-thiourea) Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the yield and purity of 1,3-Phenylene-bis(2-thiourea).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,3-Phenylene-bis(2-thiourea)?
A1: The most prevalent method involves the reaction of 1,3-phenylenediamine with a thiocarbonyl transfer reagent.[1] A common approach is the reaction of 1,3-phenylenediamine with two equivalents of an isothiocyanate source.[2] Alternatively, 1,3-phenylenediisothiocyanate can be reacted with an appropriate amine.[3]
Q2: Which factors are most critical for optimizing the reaction yield?
A2: The yield of 1,3-Phenylene-bis(2-thiourea) synthesis is highly dependent on reaction conditions.[1] Key factors to control are the choice of solvent, reaction temperature, and reaction time.[1] For instance, some modern approaches utilize "on-water" synthesis for environmental benefits and simpler product isolation.[1]
Q3: What are the recommended purification techniques for the crude product?
A3: The primary and most effective method for purifying 1,3-Phenylene-bis(2-thiourea) is recrystallization.[1] The choice of solvent is crucial for successful recrystallization. For challenging separations or to achieve very high purity, chromatographic methods like column chromatography can also be employed.[1]
Q4: Can microwave-assisted synthesis improve the reaction?
A4: Yes, microwave-assisted synthesis has been shown to be a significant improvement over conventional heating methods. A comparative study on a bis(thiourea) derivative demonstrated a synthesis time of just 10 minutes with a 73% yield using microwave irradiation, whereas the conventional method required several hours of reflux.[1]
Troubleshooting Guide
Issue 1: Low Product Yield
Low yield is a common problem that can often be traced back to reaction conditions or work-up procedures.
Possible Causes & Solutions:
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Incomplete Reaction: The reaction may not have gone to completion.
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Suboptimal Solvent: The solvent may not be ideal for the reaction.
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Product Loss During Work-up: The product may be lost during filtration or washing steps.
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Solution: Ensure the product has fully precipitated before filtration. If the product is a solid precipitate, it can be isolated by simple filtration.[2] Use cold solvent to wash the precipitate to minimize dissolution.
-
-
Impure Starting Materials: Impurities in the 1,3-phenylenediamine or the isothiocyanate source can lead to side reactions and lower yields.
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Solution: Purify starting materials before the reaction. For example, m-phenylenediamine can be recrystallized from solvents like n-butanol or a mixture of methanol/ethanol and diethyl ether.[4]
-
Caption: Troubleshooting flowchart for addressing low product yield.
Issue 2: Product Purity is Unsatisfactory
Impurities often co-precipitate with the desired product. Effective purification is key to obtaining a high-purity final compound.
Possible Causes & Solutions:
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Ineffective Recrystallization Solvent: The chosen solvent may not effectively separate the product from impurities.
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Solution: The choice of solvent is critical for recrystallization.[1] Ethanol has been used successfully to obtain high-purity bis-acyl-thiourea derivatives.[5][6] Other solvents to consider are ether or acetonitrile.[1][3] A solvent screen is recommended to find the ideal system where the product is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain soluble.
-
-
Formation of Side Products: Side reactions can generate impurities that are difficult to remove.
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Solution: Re-evaluate the reaction conditions. Running the reaction at a lower temperature, though potentially for a longer duration, can sometimes minimize the formation of byproducts. Ensure the stoichiometry of the reactants is accurate.
-
-
Residual Starting Materials: Unreacted 1,3-phenylenediamine or isothiocyanate may contaminate the final product.
-
Solution: A second recrystallization step may be necessary. Alternatively, column chromatography can be used for more challenging separations.[1]
-
Data & Protocols
Table 1: Summary of Reaction Conditions for Bis-Thiourea Synthesis
| Starting Materials | Solvent | Temperature | Time | Yield | Reference |
| 1-naphthyl isothiocyanate & 1,3-phenylenediamine | Dichloromethane | Reflux | 24 hrs | 82% | [2] |
| 1,3-phenylenediisothiocyanate & diisopropylamine | Acetonitrile | Reflux | - | - | [3] |
| Substituted Acid Chloride, KSCN, & Diamine | Acetone | 70 °C | 1.5 hrs | 73-89% | [5][7] |
| 1,1′-thiocarbonyldiimidazole & 2-amino-N,N'-dialkylaniline | Dichloromethane | 323 K | Overnight | 61-70% | [8] |
Experimental Protocols
Protocol 1: General Synthesis of 1,3-Phenylene-bis(2-thiourea) Derivatives
This protocol is a generalized procedure based on the reaction of a diamine with an isothiocyanate.
-
Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1,3-phenylenediamine in a suitable solvent (e.g., dichloromethane or acetonitrile).[2][3]
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Reagent Addition: To this solution, add 2.0 equivalents of the desired isothiocyanate.
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Reaction: Stir the mixture and heat under reflux for several hours (e.g., 24 hours).[2] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
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Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates as a solid.[2]
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Filtration: Collect the solid product by vacuum filtration.
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Washing: Wash the collected solid with a small amount of cold solvent to remove residual impurities.
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Drying: Dry the product, for example, under vacuum, to obtain the crude 1,3-Phenylene-bis(2-thiourea).
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent (e.g., ethanol, acetonitrile, or ether).[1] The ideal solvent should dissolve the crude product when hot but not when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form. For maximum yield, the flask can be placed in an ice bath to further encourage crystallization.
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Collection: Collect the purified crystals by vacuum filtration.
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Drying: Dry the crystals thoroughly to remove all traces of solvent.
References
- 1. 1,3-Phenylene-bis(2-thiourea) | 2591-01-7 | Benchchem [benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. US4218396A - Phenylene-bis (substituted thioureas) - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization methods for purifying bis-thiourea compounds
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of bis-thiourea compounds using recrystallization methods.
Frequently Asked Questions (FAQs)
Q1: What is recrystallization and why is it used for bis-thiourea compounds?
Recrystallization is a fundamental purification technique for solid organic compounds.[1] The process involves dissolving the impure compound in a suitable solvent at a high temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the compound decreases, leading to the formation of high-purity crystals.[1][2] Soluble impurities remain in the solvent (mother liquor), while insoluble impurities can be removed by filtering the hot solution.[2] This method is effective for bis-thiourea derivatives, which are typically crystalline solids at room temperature.
Q2: How do I choose the right solvent for my bis-thiourea compound?
The ideal recrystallization solvent should:
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Dissolve the bis-thiourea compound completely when hot (at or near its boiling point).[3]
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Dissolve the compound sparingly or not at all when cold (at room temperature or in an ice bath).[3]
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Dissolve impurities well at all temperatures or not at all.
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Have a boiling point below the melting point of the compound to prevent "oiling out".
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Be chemically inert, meaning it won't react with the compound.[4]
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Be volatile enough to be easily removed from the purified crystals.[3]
The polarity of your specific bis-thiourea derivative, which is determined by its substituent groups, is the most critical factor. "Like dissolves like" is a useful starting principle.[4] A good practice is to test the solubility of a small amount of your crude product in various solvents to find the most suitable one.
Q3: What is a two-solvent (or mixed-solvent) recrystallization?
If no single solvent meets all the criteria, a two-solvent system is used.[2] This involves dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble) at a high temperature. Then, a "poor" or "anti-solvent" (in which the compound is insoluble) is added dropwise to the hot solution until it becomes cloudy (the saturation point).[2][3] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. The two solvents must be miscible with each other.[2]
Experimental Protocols
General Recrystallization Workflow
The following diagram outlines the general workflow and decision-making process for purifying a solid compound via recrystallization.
Caption: General workflow for recrystallization purification.
Detailed Methodology: Single-Solvent Recrystallization
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Solvent Selection: Place approximately 20-30 mg of the crude bis-thiourea compound into a test tube. Add a few drops of a candidate solvent and observe solubility at room temperature. If it dissolves, the solvent is unsuitable. If it does not dissolve, gently heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[2]
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent, bring the mixture to a boil (using a steam bath or hot plate), and add more hot solvent in small portions until the solid just dissolves. Avoid adding excess solvent, as this will reduce the final yield.[5]
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.
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Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass to air-dry completely.
Detailed Methodology: Two-Solvent Recrystallization
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Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is more soluble).
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Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes persistently cloudy.
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Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Collection, and Drying: Follow steps 4-7 from the single-solvent method.
Data Presentation
Table 1: Common Recrystallization Solvents & Mixtures
This table lists common solvents and pairs used in the recrystallization of organic compounds. The optimal choice for a specific bis-thiourea derivative will depend on its unique structure and polarity.
| Solvent/Mixture | Type | Common Applications & Notes |
| Ethanol (EtOH) | Polar Protic | A general-purpose solvent for moderately polar compounds. Often used for thiourea derivatives.[4][6] |
| Acetone | Polar Aprotic | Good for many organic solids. Often used in combination with a non-polar solvent.[4] |
| Ethyl Acetate (EtOAc) | Moderate Polarity | A versatile solvent; frequently paired with hexane.[4][6] |
| Dichloromethane (DCM) | Moderate Polarity | Dissolves many organic compounds but has a low boiling point, which can limit the solubility difference.[7] |
| Toluene | Non-polar | Effective for compounds with aromatic rings; its high boiling point can be advantageous.[8] |
| Hexane / Heptane | Non-polar | Often used as the "poor" solvent or anti-solvent in a two-solvent system with a more polar solvent.[4][6] |
| Common Mixtures | ||
| Ethanol / Water | Polar / Polar | Excellent for many polar organic molecules. Water acts as the anti-solvent.[3][6] |
| Ethyl Acetate / Hexane | Moderate / Non-polar | A widely used pair for compounds of intermediate polarity.[6] |
| Acetone / Toluene | Polar / Non-polar | A specific example used for purifying N,N′-bis(4-chlorophenyl)thiourea.[9] |
| Dichloromethane / Pentane | Moderate / Non-polar | Can be effective, but care must be taken due to the low boiling points of both solvents.[7] |
Table 2: Example Recrystallization Solvents for Specific Bis-Thiourea Compounds
| Compound | Recrystallization Solvent(s) | Reference |
| N-phenyl-N'-(sec-butyl)thiourea | Ethanol, Isopropanol, Ethanol/Water | [6] |
| N,N′-bis(4-chlorophenyl)thiourea | Acetone/Toluene (9:1 mixture) | [9] |
| N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide | N,N-dimethylformamide (DMF) | [10] |
| 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea | Ethanol | [11] |
| 1,3-Bis(2-chlorophenyl)thiourea | Chloroform (via slow evaporation) | [12] |
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of bis-thiourea compounds in a question-and-answer format.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common issues.
Table 3: Troubleshooting Common Recrystallization Issues
| Question / Problem | Possible Cause(s) | Recommended Solution(s) |
| Q: No crystals are forming, even after cooling in ice. | 1. Too much solvent was added, so the solution is not supersaturated.[13] 2. The solution is supersaturated but requires nucleation. | 1. Reheat the solution and boil off a portion of the solvent to concentrate it, then attempt to cool again.[13] 2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a "seed" crystal of the pure compound.[13] |
| Q: My compound separated as an oil, not crystals. | 1. The solution was cooled too quickly. 2. The boiling point of the solvent is higher than the melting point of the solute (or its impure form). 3. The compound is too soluble in the chosen solvent system. | 1. Reheat the solution to redissolve the oil, then allow it to cool much more slowly.[13] 2. Reheat the solution and add more solvent to keep the compound dissolved at a lower temperature, then cool slowly.[13] 3. Try a different solvent or solvent system. |
| Q: My final yield of pure crystals is very low. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[13] 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with too much cold solvent. | 1. Try to obtain a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this crop may be less pure. 2. Ensure all glassware for hot filtration is pre-heated. 3. Use only a minimal amount of ice-cold solvent for washing. |
| Q: The final crystals are colored or still appear impure. | 1. Colored impurities were not removed. 2. The solution cooled too quickly, trapping impurities within the crystal lattice.[13] | 1. Redissolve the crystals in hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling.[13] 2. Repeat the recrystallization, ensuring the solution cools as slowly as possible.[13] |
References
- 1. researchgate.net [researchgate.net]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. m.youtube.com [m.youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1,3-Bis(2-chlorophenyl)thiourea: a monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1,3-Phenylene-bis(2-thiourea)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Phenylene-bis(2-thiourea).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 1,3-Phenylene-bis(2-thiourea)?
A1: The most prevalent and direct method for synthesizing 1,3-Phenylene-bis(2-thiourea) involves the reaction of 1,3-phenylenediamine with a thiourea precursor. The two primary variations of this approach are:
-
Reaction with Isothiocyanates: This method involves the nucleophilic addition of the amino groups of 1,3-phenylenediamine to two equivalents of an appropriate isothiocyanate, such as benzoyl isothiocyanate. This is often a straightforward reaction with good yields under controlled conditions.
-
Reaction with Ammonium Thiocyanate: 1,3-phenylenediamine can be reacted with ammonium thiocyanate, which under acidic conditions generates isothiocyanic acid in situ. The isothiocyanic acid then reacts with the diamine to form the desired bis-thiourea product.
Q2: What are the potential common byproducts in the synthesis of 1,3-Phenylene-bis(2-thiourea)?
A2: Several byproducts can form during the synthesis, leading to impurities in the final product. The most common of these include:
-
1-(3-aminophenyl)-2-thiourea (Mono-substituted byproduct): This is a partially reacted product where only one of the amino groups of 1,3-phenylenediamine has reacted with the thiourea precursor.
-
Unreacted Starting Materials: Residual 1,3-phenylenediamine and the thiourea precursor (e.g., ammonium thiocyanate or isothiocyanate) can remain in the product mixture if the reaction does not go to completion.
-
Polymeric Byproducts: Under certain conditions, particularly with exposure to oxidizing agents or inappropriate temperatures, 1,3-phenylenediamine can undergo polymerization, resulting in insoluble, often colored, impurities.
-
Oxidation Products: Thiourea moieties are susceptible to oxidation, which can lead to the formation of disulfide-bridged species or other oxidized sulfur-containing impurities, especially during workup and purification if not performed under an inert atmosphere.
Q3: How can I minimize the formation of the mono-substituted byproduct?
A3: To reduce the formation of 1-(3-aminophenyl)-2-thiourea, it is crucial to carefully control the stoichiometry of the reactants. Using a slight excess of the thiourea precursor (e.g., 2.1 to 2.2 equivalents of isothiocyanate per equivalent of 1,3-phenylenediamine) can help drive the reaction to completion and favor the formation of the bis-substituted product. Additionally, ensuring adequate reaction time and temperature, as determined by reaction monitoring (e.g., via TLC or LC-MS), is essential.
Q4: What are the recommended purification techniques for 1,3-Phenylene-bis(2-thiourea)?
A4: Recrystallization is a highly effective method for purifying the final product. The choice of solvent is critical and should be determined based on the solubility profile of 1,3-Phenylene-bis(2-thiourea) versus its byproducts. Common solvents for recrystallization of thiourea derivatives include ethanol, acetonitrile, or mixtures containing these solvents. For removal of polymeric or highly insoluble impurities, filtration of the crude product solution prior to recrystallization can be beneficial. Column chromatography can also be employed for more challenging purifications.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,3-Phenylene-bis(2-thiourea) and provides systematic steps for resolution.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient purification. 4. Formation of soluble byproducts that are lost during workup. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. Extend the reaction time if necessary. 2. Optimize the reaction temperature. For the reaction with isothiocyanates, gentle heating may be required. 3. Ensure the recrystallization solvent is appropriate to minimize product loss. Cool the recrystallization mixture slowly to maximize crystal formation. 4. Analyze the mother liquor after filtration to identify and quantify any lost product or soluble byproducts. |
| Product is Colored (e.g., yellow, brown) | 1. Presence of polymeric byproducts from 1,3-phenylenediamine. 2. Oxidation of the product or starting materials. | 1. Ensure high-purity 1,3-phenylenediamine is used. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Degas solvents before use and conduct the reaction and workup under an inert atmosphere to prevent oxidation. |
| Presence of Mono-substituted Byproduct in Final Product | 1. Incorrect stoichiometry of reactants. 2. Insufficient reaction time or temperature. | 1. Carefully verify the molar ratios of the reactants. Use a slight excess of the thiourea precursor. 2. Monitor the reaction to completion. If the reaction stalls, a modest increase in temperature may be necessary. |
| Insoluble Material Present in the Crude Product | 1. Formation of polymeric byproducts. 2. Use of a poor solvent for the reaction or workup. | 1. Filter the reaction mixture before workup to remove any insoluble polymers. 2. Ensure that the chosen solvent can dissolve the starting materials and the desired product at the reaction temperature. |
Experimental Protocols
Synthesis of 1,3-Phenylene-bis(2-thiourea) via Isothiocyanate Route
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-phenylenediamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere.
-
Reagent Addition: To the stirred solution, add a solution of the isothiocyanate (e.g., benzoyl isothiocyanate, 2.1 equivalents) in the same solvent dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the precipitate by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Wash the collected solid with a small amount of cold solvent to remove soluble impurities. Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 1,3-Phenylene-bis(2-thiourea).
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of 1,3-Phenylene-bis(2-thiourea).
Technical Support Center: Scaling Up the Synthesis of Bis-Thiourea Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in scaling up the synthesis of bis-thiourea derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of bis-thiourea derivatives from lab to pilot or industrial scale?
When moving from a laboratory to a larger scale, several challenges can arise that are often not apparent in small-scale reactions.[1] Key issues include:
-
Heat Transfer and Temperature Control: Exothermic reactions that are easily managed in a lab flask can lead to dangerous temperature spikes and potential runaway reactions in a large reactor due to the lower surface-area-to-volume ratio.[1][2]
-
Mixing and Mass Transfer: Achieving uniform mixing in a large vessel is more difficult, which can lead to localized "hot spots," uneven reagent distribution, and ultimately, lower yields and increased impurity formation.[3][4]
-
Solid Handling and Product Isolation: Manipulating large quantities of solids, especially crystalline products, presents logistical challenges in filtration, washing, and drying.[5][6]
-
Crystallization and Polymorphism: The cooling and crystallization profile in a large reactor can differ significantly from a lab setting, potentially leading to the formation of different crystal forms (polymorphs) with altered physical properties like solubility and stability.[7][8]
-
Process Safety: Handling larger quantities of potentially hazardous reagents, such as isothiocyanates or carbon disulfide, requires more stringent safety protocols and specialized equipment.[9][10]
Q2: How can I mitigate the risks of a runaway reaction during a potentially exothermic bis-thiourea synthesis at scale?
Managing the reaction exotherm is critical for safety and product quality. Consider the following strategies:
-
Controlled Reagent Addition: Instead of adding reagents all at once, use a controlled addition rate (e.g., via a dosing pump) to manage the rate of heat generation.
-
Adequate Cooling Capacity: Ensure the reactor's cooling system is sufficient to handle the total heat output of the reaction.
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR) to assess the thermal risk.[2]
-
Semi-batch Processing: In a semi-batch process, one reactant is slowly added to the other in the reactor, which allows for better temperature control.
Q3: My yield of the bis-thiourea derivative has significantly decreased upon scale-up. What are the likely causes and how can I troubleshoot this?
A drop in yield during scale-up is a common issue. Here are some potential causes and solutions:
-
Poor Mixing: Inefficient mixing can lead to localized high concentrations of one reactant, promoting side reactions.[11]
-
Troubleshooting: Evaluate and optimize the agitator speed and design. Consider using baffles in the reactor to improve turbulence and mixing.
-
-
Mass Transfer Limitations: If the reaction involves multiple phases (e.g., a solid reactant in a liquid), the rate of reaction may be limited by how quickly the components can interact.[12]
-
Troubleshooting: Increase agitation or consider a different solvent system to improve solubility.
-
-
Incomplete Reaction: Longer heating and cooling times in larger reactors can affect reaction kinetics.[13]
-
Troubleshooting: Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC) and adjust the reaction time accordingly. It may be necessary to extend the reaction time at the target temperature to ensure completion.
-
Q4: I am observing new or higher levels of impurities in my scaled-up batch compared to the lab-scale synthesis. How can I address this?
Impurity profiles often change with scale. Here’s how to approach this problem:
-
Identify the Impurities: The first step is to identify the structure of the new impurities, as this will provide clues about their formation.[9] Common analytical techniques for this include LC-MS and NMR.
-
Review the Reaction Mechanism: Consider potential side reactions that might be favored under the conditions of the scaled-up process (e.g., higher local temperatures due to poor mixing).
-
Optimize Reaction Conditions: Adjusting parameters like temperature, reaction time, and reagent stoichiometry can help to minimize the formation of specific impurities.
-
Purification Strategy: Develop a robust purification method, such as recrystallization with a carefully selected solvent system, to effectively remove the impurities at scale.[14]
Troubleshooting Guides
Problem 1: Difficulty in Product Filtration and Drying
| Symptom | Potential Cause | Suggested Solution |
| Filtration is extremely slow, and the filter cake is difficult to de-liquor. | The product has crystallized as fine needles or small particles, which can clog the filter medium.[15] | Optimize the crystallization process to obtain larger, more uniform crystals. This can involve slower cooling rates, seeding the solution, or using a different crystallization solvent. |
| The product forms large, hard lumps during drying. | Inefficient drying or the presence of residual solvent can lead to agglomeration.[16] | Use an agitated filter dryer to break up lumps during the drying process. Ensure the washing step effectively removes the mother liquor. |
| The final product has a high residual solvent content. | The drying process is incomplete. | Increase the drying time, temperature (if the product is thermally stable), or vacuum level. |
Problem 2: Inconsistent Crystal Form (Polymorphism)
| Symptom | Potential Cause | Suggested Solution |
| The isolated product has a different melting point, solubility, or spectroscopic profile compared to the lab-scale batch. | A different polymorph of the bis-thiourea derivative has crystallized.[7][17] | Carefully control the crystallization conditions, including the cooling rate, agitation speed, and solvent system. Characterize the crystal form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). |
| The product is amorphous or a mixture of crystalline forms. | Rapid precipitation or "crashing out" of the product from the solution. | Employ a controlled anti-solvent addition or a slower cooling profile to encourage the formation of a single, stable crystalline form. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Bis-Thiourea Derivative
| Parameter | Lab-Scale (10 g) | Pilot-Scale (10 kg) | Key Considerations for Scale-Up |
| Reactant A | 5.0 g | 5.0 kg | Ensure consistent purity and form of the raw material. |
| Reactant B | 6.2 g | 6.2 kg | For hazardous materials, implement appropriate handling procedures. |
| Solvent | 100 mL | 100 L | Consider solvent recovery and recycling at a larger scale. |
| Reaction Temp. | 80 °C | 80 °C | Monitor internal temperature closely to avoid overshooting. |
| Reaction Time | 4 hours | 6-8 hours | Reaction times may need to be extended to ensure full conversion.[13] |
| Yield | 85% | 70-75% | A slight decrease in yield is common; focus on process optimization to minimize this. |
| Purity (by HPLC) | >99% | 97-98% | Impurity profiles may change; develop a robust purification method. |
Table 2: Physicochemical Properties of a Representative Bis-Thiourea Derivative
| Property | Value | Analytical Method |
| Melting Point | 217 °C[7] | Differential Scanning Calorimetry (DSC) |
| Solubility in Water | Low[7] | Gravimetric Analysis |
| Solubility in Ethanol | Soluble when hot[7] | Visual Assessment |
| Solubility in Acetone | Insoluble[7] | Visual Assessment |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC)[18] |
Experimental Protocols
General Lab-Scale Synthesis of a Symmetrical Bis-Thiourea Derivative
This protocol describes a common method for the synthesis of bis-thiourea derivatives.
-
Reaction Setup: To a solution of a diamine (1.0 eq) in a suitable solvent (e.g., dry acetone or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an isothiocyanate (2.0 eq).[19]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure bis-thiourea derivative.[20]
-
Characterization: Confirm the structure and purity of the product using analytical techniques such as NMR, FT-IR, and melting point analysis.[21][22]
Considerations for Pilot-Scale Synthesis
When scaling up the above protocol, the following modifications should be considered:
-
Reactor: Use a glass-lined or stainless steel reactor with appropriate heating/cooling jackets and an overhead stirrer.
-
Reagent Addition: Add the isothiocyanate solution to the diamine solution portion-wise or via a metering pump to control the reaction rate and temperature.
-
In-Process Controls: Implement in-process analytical methods (e.g., HPLC) to monitor the reaction in real-time.
-
Product Isolation: Use a Nutsche filter or a centrifuge for large-scale filtration and an agitated vacuum dryer for efficient drying of the product.[5][23]
Visualizations
Caption: Experimental workflow for the scaled-up synthesis of bis-thiourea derivatives.
Caption: Troubleshooting logic for addressing common scale-up issues.
References
- 1. Lab Scale vs Pilot Scale vs Demonstration Scale Guide [xytelindia.com]
- 2. mdpi.com [mdpi.com]
- 3. CN103420749B - Green synthesis method of thiourea derivative - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. isca.me [isca.me]
- 8. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. academiainsider.com [academiainsider.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 17. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]
- 21. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. researchgate.net [researchgate.net]
Troubleshooting low yield in thiourea synthesis from aliphatic amines
Technical Support Center: Thiourea Synthesis
This guide provides troubleshooting assistance for researchers encountering low yields or other issues during the synthesis of N-substituted thioureas from aliphatic amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted thioureas from aliphatic amines?
A1: The most prevalent methods involve the reaction of an amine with a thiocarbonyl source. Key routes include reacting the amine with a pre-formed isothiocyanate, or generating the isothiocyanate in situ from reagents like carbon disulfide (CS₂) or 1,1'-thiocarbonyldiimidazole (TCDI).[1][2] While effective, highly toxic reagents like thiophosgene are often avoided.[1][2] Newer, greener approaches may utilize elemental sulfur.[3][4][5]
Q2: My reaction has a very low yield. What are the most likely causes?
A2: Low yields in thiourea synthesis can stem from several factors:
-
Poor Amine Nucleophilicity: Aliphatic amines are generally good nucleophiles, but electron-withdrawing groups near the amino group can reduce its reactivity.[1]
-
Steric Hindrance: Bulky substituents on the aliphatic amine can significantly slow down the reaction rate, leading to incomplete conversion.[1]
-
Side Reactions: The formation of undesired byproducts, such as symmetrical N,N'-disubstituted thioureas or the decomposition of intermediates, is a common issue.[1]
-
Suboptimal Conditions: Incorrect reaction temperature, insufficient reaction time, or a poor choice of solvent can lead to incomplete reactions.[1]
-
Reagent Quality: Degradation of starting materials, especially moisture-sensitive isothiocyanates, can prevent the reaction from proceeding.[1]
-
Purification Losses: The product may be lost during workup and purification steps, especially if the thiourea has unusual solubility properties.[1]
Q3: I am using carbon disulfide (CS₂) and a single primary amine, but I'm getting a symmetric thiourea as a major byproduct. How can I prevent this?
A3: This occurs when the isothiocyanate intermediate, formed from the first amine and CS₂, reacts with a second molecule of the same starting amine instead of the intended second, different amine.[1] To minimize this, a two-step synthesis is the most reliable method: first synthesize and isolate the isothiocyanate, and then, in a separate step, react the purified isothiocyanate with the second amine.[1]
Q4: I used DCC as a coupling agent with CS₂ and now have a white precipitate that is very difficult to remove. What is it and how do I get rid of it?
A4: The insoluble white precipitate is almost certainly 1,3-dicyclohexylurea (DCU), the byproduct of N,N'-dicyclohexylcarbodiimide (DCC).[6][7][8] DCU is notoriously insoluble in most common organic solvents.[7][9]
-
Removal Strategy 1 (Filtration): The primary method of removal is filtration. Since DCU has low solubility, most of it can be removed by filtering the reaction mixture. Rinsing the filter cake with a minimal amount of the reaction solvent can help recover the product.[6][7][9]
-
Removal Strategy 2 (Solvent Selection): Running the reaction in a solvent where DCU is particularly insoluble, such as acetonitrile, can improve its removal by filtration.[9]
-
Removal Strategy 3 (Post-Workup Precipitation): After initial filtration, concentrating the filtrate and dissolving the residue in a solvent like diethyl ether or ethyl acetate followed by cooling can often precipitate the remaining DCU.[9]
Q5: Are there safer, more stable alternatives to thiophosgene or CS₂?
A5: Yes, 1,1'-Thiocarbonyldiimidazole (TCDI) is a stable, crystalline solid that serves as an excellent thiocarbonyl transfer agent and is a much safer alternative to thiophosgene.[2][10][11][12] It reacts with amines to form thioureas, often with high yields. The imidazole groups are easily displaced, making it a versatile reagent for this transformation.[11][12]
Troubleshooting Guide
This section addresses specific problems encountered during synthesis.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for diagnosing low-yield reactions.
Data Presentation: Reagent & Condition Selection
Optimizing reaction parameters is crucial for maximizing yield. The choice of thiocarbonyl source significantly impacts reaction conditions and outcomes.
Table 1: Comparison of Common Thiocarbonyl Sources for Thiourea Synthesis
| Thiocarbonyl Source | Key Advantages | Common Byproducts/Issues | Typical Solvents | Typical Temp. |
| Isothiocyanate | Clean, direct reaction; often high yield.[1][13] | Starting material may be unstable or commercially unavailable. | DCM, THF, MeCN[1] | Room Temp. |
| CS₂ + DCC/EDC | Inexpensive; good for in situ isothiocyanate generation.[2][6] | Insoluble urea byproduct (DCU) complicates purification.[7] | DCM, Toluene | 0 °C to RT |
| CS₂ + Base (e.g., NaOH) | Good for forming dithiocarbamate intermediates; can work in water.[4][5] | Symmetrical thioureas; decomposition of dithiocarbamate.[1] | Water, Ethanol | Reflux |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | Air-stable solid; safer than thiophosgene; high yields.[2][10][11] | Higher reagent cost; potential for imidazole-related byproducts.[14] | THF, DCM | RT to Reflux |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Thiourea from an Amine and Isothiocyanate
This protocol is a general guideline and may require optimization for specific substrates.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aliphatic amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF, ~0.1-0.5 M).
-
Reagent Addition: To the stirred solution, add the isothiocyanate (1.0-1.1 eq.) portion-wise or dropwise at room temperature. An ice bath can be used to moderate any exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-4 hours). For less reactive or sterically hindered amines, gentle heating (e.g., 40-60 °C) may be required.[1]
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[1]
Protocol 2: Synthesis via In Situ Isothiocyanate Formation using CS₂ and DCC
This method avoids the need to handle a potentially unstable isothiocyanate.
-
Reaction Setup: In a three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the primary aliphatic amine (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq.) in DCM dropwise to the cooled amine solution.
-
CS₂ Addition: Add carbon disulfide (1.1-1.2 eq.) dropwise. The reaction mixture is typically stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.
-
Reaction Monitoring: Monitor the formation of the isothiocyanate intermediate (this can be done by IR spectroscopy, looking for the characteristic -N=C=S stretch ~2100 cm⁻¹).
-
Second Amine Addition: Once the intermediate is formed, add the second amine (1.0 eq.) to the reaction mixture. Stir until completion as monitored by TLC.
-
Workup & Purification: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).[6][9] Wash the DCU cake with a small amount of cold DCM. Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to remove any remaining DCU.[9]
Reaction Pathway Visualization
General Reaction Mechanism
The synthesis of thiourea from an amine and an isothiocyanate is a nucleophilic addition reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 9. Workup [chem.rochester.edu]
- 10. 1,1\\\'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides [moltuslab.com]
- 11. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 12. 1,1'-Thiocarbonyldiimidazole-Application_Chemicalbook [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Preventing side reactions in multicomponent synthesis of thioureas
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the multicomponent synthesis of thioureas.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the multicomponent synthesis of unsymmetrical thioureas?
The most prevalent side reaction is the formation of symmetrical N,N'-disubstituted thioureas. This occurs when the in situ generated isothiocyanate reacts with the starting amine instead of the intended second amine. Other potential side reactions include the decomposition of the isothiocyanate intermediate and the formation of guanidine derivatives or dicyandiamide, particularly when using cyanamide-based methods.[1][2]
Q2: How can the formation of symmetrical thiourea byproducts be minimized?
Several strategies can be employed to suppress the formation of symmetrical thioureas:
-
Two-Step, One-Pot Approach: A highly effective method involves the initial formation of the isothiocyanate from the first amine and a thiocarbonyl source (e.g., carbon disulfide). Once the formation of the isothiocyanate is complete, the second amine is introduced to the reaction mixture. This sequential addition minimizes the opportunity for the first amine to react with the newly formed isothiocyanate.[1]
-
Careful Control of Stoichiometry: Precise control over the molar ratios of the reactants is crucial. Using a slight excess of the second amine can help drive the reaction towards the desired unsymmetrical product.
-
Reaction Conditions: Optimizing the reaction temperature and time can also influence the product distribution. Lowering the temperature may favor the desired reaction pathway.[1]
Q3: What causes low yields in thiourea synthesis, and how can it be addressed?
Low yields can often be attributed to several factors:
-
Isothiocyanate Instability: Isothiocyanates can be unstable and prone to decomposition, especially when exposed to heat, light, or moisture. Using freshly prepared or purified isothiocyanates is recommended. Storing them in a cool, dark, and dry environment is also crucial. In-situ generation of the isothiocyanate is often the best approach to avoid decomposition.[1]
-
Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups exhibit reduced nucleophilicity, leading to slower reaction rates and lower yields. The addition of a non-nucleophilic base, such as triethylamine, can help to activate the amine.
-
Steric Hindrance: Sterically hindered amines or isothiocyanates can significantly slow down the reaction. Increasing the reaction temperature or employing microwave irradiation can often overcome these steric barriers.[1]
Q4: How can I purify my unsymmetrical thiourea product from symmetrical byproducts and other impurities?
Purification can typically be achieved through standard laboratory techniques:
-
Column Chromatography: This is a highly effective method for separating unsymmetrical thioureas from their symmetrical counterparts and other impurities due to differences in polarity.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent can be an excellent purification method.
-
Acid-Base Extraction: If the impurities have different acid-base properties from the desired product, an aqueous workup with dilute acid or base can be used for separation.
Troubleshooting Guides
Issue 1: Predominant formation of symmetrical thiourea in an unsymmetrical synthesis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction of the initial amine with the isothiocyanate intermediate. | Implement a two-step, one-pot procedure. First, ensure the complete formation of the isothiocyanate from one amine and the sulfur source before adding the second amine. | Increased yield of the desired unsymmetrical thiourea and a significant reduction in the symmetrical byproduct. |
| Incorrect stoichiometry. | Carefully control the molar ratios of the reactants. A slight excess of the second, more reactive amine can be beneficial. | Favors the formation of the unsymmetrical product. |
| High reaction temperature promoting side reactions. | Lower the reaction temperature and monitor the reaction progress by TLC to find the optimal balance between reaction rate and selectivity. | Reduced rate of symmetrical byproduct formation. |
Issue 2: Low yield of the desired thiourea.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Decomposition of the isothiocyanate intermediate. | Use freshly prepared or purified isothiocyanate. Generate the isothiocyanate in situ if possible. Ensure anhydrous reaction conditions. | Minimized loss of the key intermediate, leading to a higher product yield. |
| Poor nucleophilicity of the amine. | Add a non-nucleophilic base (e.g., triethylamine) to the reaction mixture to deprotonate and activate the amine. | Increased reaction rate and improved yield. |
| Steric hindrance between reactants. | Increase the reaction temperature or utilize microwave-assisted synthesis to provide the necessary activation energy. | Overcoming the steric barrier, resulting in a higher conversion to the product. |
| Incomplete reaction. | Monitor the reaction closely using TLC. If the reaction stalls, consider extending the reaction time or gently heating. | Drive the reaction to completion for a better yield. |
Data Presentation
The following table summarizes the impact of different solvents on the yield of unsymmetrical thiourea synthesis from 2-naphthylamine, carbon disulfide, and diethylamine.
| Solvent | Reaction Time (h) | Yield (%) | Reference |
| Dichloromethane (DCE) | 12 | Trace | [3] |
| Toluene | 12 | 58 | [3] |
| Dimethyl Sulfoxide (DMSO) | 1 | 95 | [3] |
Reaction conditions: 2-naphthylamine (0.2 mmol), carbon disulfide (0.4 mmol), diethylamine (0.4 mmol) in 2 mL of solvent at 70 °C.[3]
Experimental Protocols
High-Yield Synthesis of Unsymmetrical Thioureas via a Cascade Reaction[3]
This protocol describes a one-pot synthesis of unsymmetrical thioureas from two different amines and carbon disulfide in DMSO.
Materials:
-
Amine 1 (e.g., 2-naphthylamine)
-
Amine 2 (e.g., diethylamine)
-
Carbon Disulfide (CS₂)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
5 mL glass tube with a magnetic stirrer bar
Procedure:
-
To a 5 mL glass tube, add Amine 1 (0.2 mmol), carbon disulfide (0.24 mmol), and Amine 2 (0.24 mmol) in DMSO (2 mL).
-
Stir the reaction mixture at 70 °C for 1-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure unsymmetrical thiourea.
Visualizations
Caption: Main and side reaction pathways in the multicomponent synthesis of unsymmetrical thioureas.
Caption: A troubleshooting workflow for common issues in multicomponent thiourea synthesis.
References
Technical Support Center: 1,3-Phenylene-bis(2-thiourea) Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1,3-Phenylene-bis(2-thiourea) in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1,3-Phenylene-bis(2-thiourea) in solution?
A1: The stability of 1,3-Phenylene-bis(2-thiourea) in solution can be influenced by several factors, similar to other thiourea derivatives. These include:
-
pH: Both acidic and alkaline conditions can potentially accelerate the degradation of thiourea compounds.
-
Temperature: Elevated temperatures can increase the rate of thermal decomposition.
-
Light: Exposure to light, particularly UV radiation, may lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents, including atmospheric oxygen, can cause the oxidation of the thiocarbonyl group.
-
Solvent: The choice of solvent can impact solubility and stability. While specific data for 1,3-Phenylene-bis(2-thiourea) is limited, thiourea itself has varying solubility in different organic solvents.
Q2: What are the visible signs of degradation of a 1,3-Phenylene-bis(2-thiourea) solution?
A2: While specific signs for 1,3-Phenylene-bis(2-thiourea) are not extensively documented, general indicators of thiourea compound degradation in solution may include:
-
Color Change: A change in the color of the solution, such as the development of a yellowish tint.
-
Precipitation: Formation of insoluble degradation products, leading to turbidity or precipitation.
-
Odor: Emission of ammonia or sulfurous odors, which can be indicative of decomposition.
Q3: What are the recommended storage conditions for solutions of 1,3-Phenylene-bis(2-thiourea)?
A3: To enhance the stability of 1,3-Phenylene-bis(2-thiourea) solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at a controlled cool temperature, and if possible, refrigerated.
-
Light: Protect solutions from light by using amber vials or by storing them in the dark.
-
Atmosphere: To minimize oxidation, consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution and storing it under an inert atmosphere.
-
Fresh Preparation: Whenever possible, prepare solutions fresh before use to minimize degradation over time.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results using a previously prepared stock solution. | Degradation of 1,3-Phenylene-bis(2-thiourea) in the stock solution. | Prepare a fresh stock solution before each experiment. If a stock solution must be stored, re-evaluate its purity/concentration before use, for example, by HPLC. Store stock solutions at low temperatures and protected from light. |
| A precipitate has formed in the solution upon storage. | The compound has degraded to form insoluble byproducts, or the storage temperature has decreased, reducing solubility. | Prepare fresh solutions for your experiments. If solubility is an issue, consider a different solvent system after verifying compatibility. |
| The solution has developed a yellow color. | This may be a sign of oxidative or photodegradation. | Discard the solution and prepare a fresh one using deoxygenated solvents and protect it from light. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2][3] A typical forced degradation study involves subjecting the compound to stress conditions more severe than accelerated stability testing.[2]
Objective: To identify potential degradation products and degradation pathways for 1,3-Phenylene-bis(2-thiourea).
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 1,3-Phenylene-bis(2-thiourea) of known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).[1]
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and keep at room temperature for a specified period.[1]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.[4]
-
Thermal Degradation: Heat the stock solution at a higher temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[3]
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reverse-phase HPLC method is often preferred for its compatibility with aqueous and organic solutions.[5]
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify and quantify the parent compound and any degradation products. Mass spectrometry (LC-MS/MS) can be used to identify the structure of the degradation products.
Stability-Indicating HPLC Method Development (General Approach)
Objective: To develop an HPLC method capable of separating 1,3-Phenylene-bis(2-thiourea) from its potential degradation products.
Methodology:
-
Column Selection: Start with a common reverse-phase column, such as a C18 or C8 column.
-
Mobile Phase Selection: A typical starting mobile phase could be a mixture of acetonitrile and water or a buffer solution (e.g., ammonium acetate or phosphate buffer).[6] The pH of the mobile phase can be adjusted to optimize the separation.
-
Gradient Elution: Employ a gradient elution program to ensure the separation of compounds with a wide range of polarities.
-
Detection: Use a UV detector at a wavelength where 1,3-Phenylene-bis(2-thiourea) has significant absorbance. A photodiode array (PDA) detector is beneficial for assessing peak purity.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]
Visualizations
Logical Workflow for Investigating Solution Stability Issues
This workflow outlines the logical steps to troubleshoot and understand the stability of 1,3-Phenylene-bis(2-thiourea) in solution.
Caption: A logical workflow for troubleshooting stability issues of 1,3-Phenylene-bis(2-thiourea) in solution.
Potential Degradation Pathways of Diaryl Thioureas
This diagram illustrates the potential degradation pathways for diaryl thiourea compounds based on general chemical principles.
Caption: Potential degradation pathways of 1,3-Phenylene-bis(2-thiourea) under different stress conditions.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Specific experimental conditions may need to be optimized for your particular application. It is always recommended to consult relevant literature and perform appropriate validation studies.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. 1,3-Bis(2,4-bis(dimethylamino)phenyl)thiourea | SIELC Technologies [sielc.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Thiourea Derivatives in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility of thiourea derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many thiourea derivatives exhibit poor aqueous solubility?
A1: Thiourea derivatives are often lipophilic (fat-loving) molecules with poor water solubility. This characteristic can cause the compounds to precipitate out of solution in the aqueous buffers and cell culture media used in biological assays, leading to inaccurate and unreliable results. The main challenge is to dissolve a sufficient concentration of the compound in a biologically compatible solvent system without affecting the experiment's integrity or causing cellular toxicity.[1]
Q2: What is the recommended starting solvent for dissolving poorly soluble thiourea derivatives for in vitro assays?
A2: Dimethyl sulfoxide (DMSO) is the most widely used and recommended initial solvent for dissolving thiourea derivatives and other compounds with low water solubility for in vitro experiments.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock solution can then be serially diluted into aqueous buffers or cell culture media to achieve the desired final concentration for the assay.[1]
Q3: What is the maximum acceptable concentration of DMSO in cell-based assays?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v).[1] However, the ideal concentration can vary depending on the cell line being used. It is essential to conduct a vehicle control experiment to evaluate the effect of the DMSO concentration on cell viability and the overall performance of the assay.[2]
Q4: What are some alternative methods to improve the solubility of thiourea derivatives besides using DMSO?
A4: Several alternative methods can be used, often in combination with a co-solvent like DMSO, to enhance solubility. These include:
-
Co-solvents: Using a mixture of solvents can improve solubility.[1][3]
-
pH Modification: For ionizable thiourea derivatives, adjusting the pH of the buffer can significantly increase solubility.[1][4]
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate the compound, thereby increasing its apparent solubility.[1][3]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, enabling them to form inclusion complexes with poorly soluble compounds and enhance their aqueous solubility.[1][5][6]
-
Nanotechnology: Formulating the compound into nanoparticles, such as through nanoprecipitation or creating solid dispersions, can increase the surface area and improve the dissolution rate.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates upon dilution into aqueous buffer. | The aqueous solubility limit has been exceeded. | - Lower the final concentration of the compound.- Increase the percentage of the co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for your assay.- Investigate the use of solubility enhancers like cyclodextrins.[1] |
| Inconsistent results between experiments. | - Incomplete dissolution of the compound in the stock solution.- Precipitation of the compound during the assay. | - Ensure the stock solution is completely dissolved by gentle warming or sonication.- Visually inspect all solutions for any signs of precipitation before and during the assay.- Perform a solubility check under the exact assay conditions.[1] |
| High background signal or assay interference. | The solvent or a solubility enhancer is interfering with the assay components. | - Run appropriate vehicle and solvent controls to identify the source of interference.- Consider using alternative solvents or solubility enhancers.- If using a fluorescence-based assay, check for autofluorescence of the compound or excipients.[1] |
| Observed cytotoxicity is not dose-dependent or is higher than expected. | The compound may not be fully dissolved at higher concentrations, leading to inaccurate dosing. | - Confirm the solubility of the compound in the assay medium at the highest concentration tested.- Use a solubility enhancement technique to ensure the compound remains in solution. |
Quantitative Data on Solubility Enhancement
The following tables summarize the solubility of thiourea and its derivatives in various solvents and with the use of solubility enhancement techniques.
Table 1: Solubility of Thiourea in Different Solvents at 298.15 K (25 °C)
| Solvent | Molar Fraction Solubility (x10-2) |
| Methanol | 5.96 |
| Water | Not specified |
| Acetone | Not specified |
| Ethanol | Not specified |
| Isopropanol | Not specified |
| 2-Butanone | Not specified |
| n-Propanol | Not specified |
| n-Butanol | Not specified |
| Isobutanol | Not specified |
| Acetonitrile | Not specified |
| Methyl Acetate | Not specified |
| Ethyl Acetate | 0.58 |
| Data sourced from[5]. |
Table 2: Solubility of a Thiourea Derivative with and without a Solubility Enhancer
| Compound | Formulation Strategy | Enhancer | Solubility Increase (vs. Pure Drug) |
| Model Thiourea Compound | Solid Dispersion | Polyvinylpyrrolidone (PVP K30) | 15-fold |
| Model Thiourea Compound | Nanoformulation (Nanoparticles) | Poly(lactic-co-glycolic acid) (PLGA) | 35-fold |
| N-(2-ethylphenyl)-N'-(2-methylphenyl) thiourea | Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Concentration-dependent increase[8] |
Experimental Protocols
Protocol 1: Preparation of a Thiourea Derivative-PVP K30 Solid Dispersion by Solvent Evaporation[1][10]
-
Dissolution: Dissolve the thiourea derivative and Polyvinylpyrrolidone (PVP K30) in a common solvent, such as ethanol, at a predetermined drug-to-carrier ratio (e.g., 1:5 w/w). Use sonication if necessary to ensure complete dissolution.
-
Solvent Evaporation: Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a solid film forms.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Pulverize the resulting solid dispersion and pass it through a sieve to obtain a uniform particle size.
Protocol 2: Preparation of Thiourea Derivative-Loaded PLGA Nanoparticles by Nanoprecipitation[7][11]
-
Organic Phase Preparation: Dissolve the thiourea derivative and poly(lactic-co-glycolic acid) (PLGA) in a suitable organic solvent like acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as Pluronic F-68.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring at room temperature. Nanoparticles will form instantaneously.
-
Solvent Removal: Remove the organic solvent from the colloidal suspension by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Collection: Collect the nanoparticles by centrifugation.
-
Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and drug entrapment efficiency.
Protocol 3: Kinetic Solubility Assay by Nephelometry[12]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the thiourea derivative in 100% DMSO.
-
Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into each well of a microtiter plate.
-
Buffer Addition: Add the assay buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations.
-
Mixing and Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).
-
Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate and that the solubility limit has been exceeded.
Visualizations
References
- 1. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fip.org [fip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. Nanosuspensions Containing Oridonin/HP-β-Cyclodextrin Inclusion Complexes for Oral Bioavailability Enhancement via Improved Dissolution and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Nanoprecipitation Method for the Production of PLGA Nanoparticles for Oncology Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of N,N'-bis-substituted Thioureas
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the often complex NMR spectra of N,N'-bis-substituted thioureas.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the signals for my N-H protons and/or the protons on the alpha-carbons to the nitrogen broad or duplicated?
A1: This is the most common challenge and is typically due to restricted rotation around the C-N amide bonds. The partial double bond character of the C-N bonds creates a significant energy barrier to rotation, leading to the presence of multiple rotational isomers (rotamers) that are slowly interconverting on the NMR timescale.[1][2]
-
At Room Temperature: If the rotation is slow, you will see distinct sets of signals for each unique proton in each rotamer (e.g., syn and anti isomers). If the rate of rotation is intermediate, the signals will coalesce and become broad.
-
Effect on Spectrum: This can lead to the doubling or quadrupling of signals for the N-H protons and the substituent groups attached to the nitrogens.
Troubleshooting Steps:
-
Run a Variable Temperature (VT) NMR experiment. [1][3] By increasing the temperature, you can increase the rate of rotation. If rotamers are present, you will observe the distinct signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at a sufficiently high temperature.
-
Use 2D NMR techniques like EXSY (Exchange Spectroscopy) to confirm that the different sets of signals are from species that are chemically exchanging with each other.
Q2: My N-H proton signal is very broad or has disappeared entirely. What could be the cause?
A2: The disappearance or significant broadening of N-H signals is often due to proton exchange.[4]
-
Exchange with Solvent: If you are using a protic solvent (like methanol-d4 or D₂O), the thiourea N-H protons can exchange with the deuterium atoms of the solvent, causing the signal to broaden and potentially disappear. Even in "aprotic" solvents like DMSO-d6, trace amounts of residual water can facilitate this exchange.[5]
-
Low Concentration: At very low sample concentrations, the N-H signal may be too broad or weak to be observed clearly.[4]
-
Tautomerism: Thioureas can exist in equilibrium between the thione (C=S) and thiol (C-SH) tautomeric forms.[6][7] Rapid exchange between these forms can also lead to peak broadening.
Troubleshooting Steps:
-
Ensure a Dry Sample and Solvent: Use freshly dried deuterated solvent to minimize exchange with water.
-
Increase Concentration: Prepare a more concentrated sample to improve the signal-to-noise ratio for the N-H proton.[4]
-
D₂O Shake: To confirm an exchangeable proton, add a drop of D₂O to your NMR tube (if using a compatible solvent like DMSO-d6 or CD₃OD), shake well, and re-acquire the ¹H NMR spectrum. The N-H signal should disappear, confirming it is an exchangeable proton.
Q3: I'm seeing more signals in my ¹³C NMR spectrum than expected, particularly in the 175-185 ppm range. Why?
A3: The signal for the thiocarbonyl (C=S) carbon is highly sensitive to its environment.
-
Rotational Isomers: Just as in ¹H NMR, the presence of rotamers will result in a separate C=S signal for each distinct isomer.[8] These signals are typically found in the range of 175-185 ppm. For example, N,N′-bis[2-(dimethylamino)phenyl]thiourea shows a C=S resonance at 178.66 ppm, while the diethylamino analogue shows it at 176.68 ppm.[9]
-
Thione-Thiol Tautomerism: While usually a minor contributor, the presence of the thiol tautomer would give rise to a signal for the S-C=N carbon at a different chemical shift, though this is less commonly observed directly.[6]
Troubleshooting Workflow for Complex Spectra:
The following diagram illustrates a logical workflow for diagnosing and interpreting complex spectra of N,N'-bis-substituted thioureas.
Caption: Troubleshooting workflow for complex thiourea NMR spectra.
Data Presentation: Typical NMR Data
The chemical shifts of N,N'-bis-substituted thioureas can vary based on the substituents and solvent. The following tables provide typical ranges.
Table 1: Typical ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Type | Chemical Shift (ppm) | Notes |
|---|---|---|
| N-H | 8.8 - 9.7[9] | Can be very broad. Position is sensitive to concentration and hydrogen bonding. |
| Aryl-H | 6.5 - 8.0 | Depends on substitution pattern. |
| Alkyl-H (α to N) | 2.5 - 4.0 | Often appears as multiple, potentially broad signals due to rotamers. |
| Alkyl-H (other) | 0.8 - 2.0 | Generally sharper unless close to the nitrogen. |
Table 2: Typical ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
| Carbon Type | Chemical Shift (ppm) | Notes |
|---|---|---|
| C =S | 176 - 184[5][9] | Highly characteristic region. Multiple peaks indicate rotamers. |
| Aryl-C | 110 - 150 | Depends on substitution pattern. |
| Alkyl-C (α to N) | 40 - 55[9] | Can show multiple signals due to rotamers. |
Table 3: Rotational Energy Barriers (ΔG‡)
| Compound Type | Typical ΔG‡ (kcal/mol) | Notes |
|---|---|---|
| Thiourea | 13.5 - 14.0[1][2] | This barrier is what causes slow rotation at room temperature. |
| Urea | 11.0 - 11.2[1][2] | The rotational barrier is lower than in corresponding thioureas. |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
-
Sample Weighing: Accurately weigh 5-10 mg of the thiourea derivative for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[10]
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound (e.g., DMSO-d₆, CDCl₃, Acetone-d₆).[10] DMSO-d₆ is often preferred as it is a good hydrogen-bond acceptor and can help sharpen N-H signals.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent.[10][11] Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality NMR tube (e.g., Wilmad Class A).[12]
-
Final Steps: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[10]
Protocol 2: Variable Temperature (VT) NMR Experiment
This protocol assumes basic familiarity with the spectrometer's VT unit.
-
Sample Preparation: Prepare the sample as described above, ensuring you are using a robust NMR tube (e.g., Pyrex, Wilmad 507 or higher) that can withstand temperature changes. Do not use disposable tubes.[3] Use the correct spinner (PEEK or ceramic) for VT experiments.[3]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at the ambient probe temperature (e.g., 298 K).
-
Increase Temperature: Gradually increase the spectrometer's temperature in increments (e.g., 10-15 K). Allow the temperature to equilibrate for 5-10 minutes at each new setpoint.
-
Acquire Spectra: At each temperature increment, re-shim the sample and acquire a new ¹H spectrum.
-
Observation: Observe the changes in the spectrum. Look for the broadening and eventual coalescence of duplicated signals into a single, sharp peak at higher temperatures. This confirms the presence of dynamic exchange processes like rotational isomerism.
-
Return to Ambient: After the experiment, slowly return the probe to ambient temperature to avoid thermal shock to the equipment and sample tube.
Experimental Workflow for Full Structural Elucidation
For a comprehensive analysis of an unknown N,N'-bis-substituted thiourea, a systematic approach using multiple NMR experiments is recommended.
Caption: Recommended experimental workflow for thiourea structure elucidation.
References
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Technical Support Center: Refining Purification Protocols for Metal Complexes of Thiourea Ligands
Welcome to the technical support center for the purification of metal complexes of thiourea ligands. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of these versatile compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the purification of metal-thiourea complexes in a question-and-answer format.
Q1: My metal-thiourea complex appears to be decomposing on a standard silica gel column. What are the alternative strategies?
A1: Decomposition on standard stationary phases like silica or alumina is a common issue, as these materials can have acidic sites that promote the hydrolysis of sensitive bonds within the complex.[1]
-
Stability Check: Before attempting column chromatography, it is crucial to check the stability of your complex on the stationary phase. This can be done using a two-dimensional thin-layer chromatography (2D TLC) test. If the compound is stable, the spot will remain on the diagonal after eluting in two different directions.[1][2] If new spots appear off the diagonal, the complex is decomposing.[2]
-
Alternative Stationary Phases: If decomposition occurs, consider using a more inert stationary phase such as Celite or deactivated silica/alumina.[3]
-
Reverse-Phase Chromatography: For complexes with sufficient organic character, reverse-phase chromatography using a C18 column can be an effective alternative.[1]
-
Non-Chromatographic Methods: Often, the best approach is to avoid chromatography altogether. Recrystallization or simple solvent washing and precipitation are frequently the preferred methods for purifying metal complexes.[1][3]
Q2: I am struggling to remove unreacted thiourea ligand from my product. What is the most effective method?
A2: Excess thiourea ligand is a common impurity. The most effective removal method depends on the solubility differences between the ligand and your metal complex.
-
Solvent Washing (Trituration): Wash or triturate the crude product with a solvent in which the thiourea ligand is soluble, but your metal complex is insoluble. Diethyl ether can sometimes be effective for this purpose.[4]
-
Recrystallization: Recrystallization is a highly effective method for removing impurities like unreacted ligands.[5] The key is to find a solvent system where the complex has significantly lower solubility than the ligand, especially at cooler temperatures.
Q3: My yield after recrystallization is very low. How can I improve it?
A3: Low recrystallization yields are typically due to the complex having higher than expected solubility in the chosen solvent.
-
Solvent System Optimization: The choice of solvent is critical. You may need to screen various solvents or, more commonly, use a binary solvent system. Dissolve your complex in a "good" solvent (in which it is soluble) and then slowly add a miscible "anti-solvent" (in which it is insoluble) until turbidity persists. Heating to redissolve followed by slow cooling can promote crystal growth.
-
Cooling: Ensure the solution is thoroughly cooled, perhaps in an ice bath or refrigerator, to maximize precipitation before filtration.
-
pH Adjustment: The pH of the solution can significantly impact the solubility of the complex.[3] Small, careful adjustments to the pH might be necessary to find the point of minimum solubility.[3]
Q4: The color of my final product is different from what is reported in the literature. What could be the cause?
A4: An unexpected color can indicate several issues:
-
Oxidation: Some metal complexes, particularly those with metals in a low oxidation state like Cu(I), are sensitive to air.[3] Oxidation can lead to a color change (e.g., a Cu(I) complex turning blue or green upon oxidation to Cu(II)).[3] To prevent this, use deoxygenated solvents and perform manipulations under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).[3]
-
Impurities: The presence of contaminating metals or organic byproducts from the synthesis can alter the color of the final product.[3]
-
Coordination Environment: The final coordination environment of the metal can affect its color. Incomplete reaction or coordination to a solvent molecule could be a cause. Ensure your characterization data (e.g., NMR, IR) confirms the expected structure.
Q5: Which characterization techniques are best for assessing the purity of my final complex?
A5: A combination of techniques is recommended to confirm purity and structure:
-
NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR are essential for confirming the ligand structure and checking for the absence of solvent and organic impurities. For certain metals and ligands, other nuclei like ³¹P can provide direct evidence of coordination, often seen by a downfield shift of the signal upon complexation.[6][7]
-
FT-IR Spectroscopy: This technique is useful for observing changes in the vibrational frequencies of the thiourea ligand upon coordination to the metal. A shift in the C=S stretching frequency is a key indicator of coordination through the sulfur atom.[7][8]
-
Melting/Decomposition Point: A sharp melting or decomposition point is a good indicator of the purity of a crystalline solid.[8]
-
Elemental Analysis: This provides the percentage composition of elements (C, H, N, S) in your compound, which can be compared to the theoretical values for the desired complex.
Data Presentation
The purification of metal-thiourea complexes can yield a wide range of outcomes depending on the specific metal, ligand, and methods used. The table below summarizes data from various studies to provide illustrative examples of purification results.
| Metal Complex | Metal Center | Purification Method | Typical Yield | Purity Assessment Methods Used | Reference |
| [Ag(PPh₃)(T1)]OTf | Ag(I) | Column Chromatography | Good | NMR (¹H, ³¹P) | [6] |
| [AuT1(PPh₃)]OTf | Au(I) | Column Chromatography | Good | NMR (¹H, ³¹P) | [6] |
| [CoL₂]Cl₂·H₂O (L=bis(thiourea)) | Co(II) | Not specified | 74.52% | FT-IR, Molar Conductance, M.P. | [8] |
| [CuL₂(OH)₂]·3H₂O (L=bis(thiourea)) | Cu(II) | Not specified | 64.81% | FT-IR, Molar Conductance, M.P. | [8] |
| [Tu₂CuCl] (Tu=1,3-Diisobutyl thiourea) | Cu(I) | Recrystallization | Good | NMR, FT-IR, X-ray Diffraction | [7] |
| [Tu₂ZnCl₂] (Tu=1,3-Diisobutyl thiourea) | Zn(II) | Recrystallization | Good | NMR (¹H, ¹³C), FT-IR | [7] |
Experimental Protocols
Protocol 1: General Recrystallization
This is often the most effective method for purifying crystalline metal-thiourea complexes.
-
Solvent Selection: Choose a solvent or solvent system in which the complex is sparingly soluble at room temperature but readily soluble when heated. Alternatively, use a solvent pair consisting of a "good" solvent and a miscible "anti-solvent."
-
Dissolution: Place the crude complex in a flask and add a minimal amount of the "good" solvent. Heat the mixture gently (e.g., in a water bath) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization:
-
Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation.
-
Solvent Pair: To the dissolved complex in the "good" solvent, add the "anti-solvent" dropwise at room temperature or while warm, until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate, then allow it to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent or the "anti-solvent" to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.
Protocol 2: Column Chromatography Stability Test (2D TLC)
Before running a column, test the stability of your complex on the stationary phase.[1][2]
-
Plate Preparation: Cut a square TLC plate (e.g., 5x5 cm silica gel plate). On two adjacent sides, draw a starting line approximately 0.5-1 cm from the edge. The lines should intersect at one corner.
-
Spotting: Carefully spot a concentrated solution of your crude complex directly at the intersection point of the two lines.
-
First Elution: Develop the TLC plate in a suitable eluent system along the first dimension (e.g., vertically). Let the solvent front travel close to the top edge.
-
Drying: Remove the plate and dry it quickly but thoroughly. Avoid excessive heating.
-
Second Elution: Rotate the plate 90 degrees and develop it in the same eluent system along the second dimension (e.g., now horizontally).
-
Analysis: Visualize the plate (e.g., under UV light).
-
Stable Compound: A single spot will be found on the diagonal line running from the origin corner to the opposite corner.
-
Unstable Compound: If the complex decomposes, you will see additional spots that are off the diagonal.[2] If this occurs, column chromatography on this stationary phase is not advisable.
-
Visualizations
The following diagrams illustrate common workflows and logical relationships in the purification of metal-thiourea complexes.
Caption: A general experimental workflow for purifying metal-thiourea complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. isca.me [isca.me]
Validation & Comparative
A Comparative Analysis of 1,3- and 1,4-Phenylene-bis(thiourea) Isomers for Drug Development
An objective guide for researchers and drug development professionals on the synthesis, antimicrobial, and cytotoxic properties of 1,3- and 1,4-phenylene-bis(thiourea) isomers, supported by experimental data.
The strategic design of bioactive molecules is a cornerstone of modern drug discovery. Isomeric positioning within a molecule can profoundly influence its biological activity, a principle well-exemplified by the phenylene-bis(thiourea) scaffold. This guide provides a comparative analysis of the 1,3- (meta) and 1,4- (para) isomers of phenylene-bis(thiourea), offering a valuable resource for researchers in medicinal chemistry and pharmacology. While both isomers share a common structural framework, their distinct spatial arrangement of the thiourea moieties leads to notable differences in their biological profiles.
Structural and Synthetic Overview
The 1,3- and 1,4-phenylene-bis(thiourea) isomers are symmetrical molecules featuring a central phenylene ring linking two thiourea functional groups. The synthesis of these compounds is generally achieved through a straightforward and efficient condensation reaction.
A general synthetic route involves the reaction of the corresponding phenylenediamine (1,3- or 1,4-phenylenediamine) with a suitable isothiocyanate precursor. One common method is the in-situ generation of diisothiocyanate from the corresponding diacyl chloride and a thiocyanate salt, followed by reaction with an amine.
Figure 1: General synthesis workflow for 1,3- and 1,4-phenylene-bis(thiourea) derivatives.
Comparative Biological Activity
Antimicrobial Performance
A key area where the isomeric positioning demonstrates a significant impact is in the antimicrobial activity of phenylene-bis(thiourea) derivatives. A comparative study on halogenated derivatives of both isomers against Escherichia coli revealed a marked difference in their inhibitory effects.
| Compound Series | Derivative (Substituent) | Zone of Inhibition (mm) vs. E. coli |
| 1,3-Phenylene-bis(thiourea) | 3g (4-iodophenyl) | 7 |
| 1,4-Phenylene-bis(thiourea) | 4g (4-iodophenyl) | 18 |
| Standard Drug | Ampicillin | 16 |
| Table 1: Comparative antibacterial activity of 1,3- and 1,4-phenylene-bis(thiourea) derivatives against E. coli. |
The results clearly indicate that the 1,4-isomer derivative (4g) exhibits significantly higher antibacterial activity than the corresponding 1,3-isomer derivative (3g), and its efficacy is comparable to the standard antibiotic, ampicillin. Molecular docking studies suggest that the 1,4-isomer allows for a more favorable binding interaction with bacterial enzymes, such as DNA gyrase B, which is crucial for bacterial DNA replication.[1] The 1,4-isomer's linear and symmetrical structure may facilitate better accommodation within the enzyme's active site.[1]
Cytotoxic Activity
While direct comparative studies on the cytotoxicity of the parent 1,3- and 1,4-phenylene-bis(thiourea) compounds are limited, the broader class of bis-thiourea derivatives has been extensively investigated for its anticancer potential. These compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of key cellular processes.
The cytotoxic potential of thiourea derivatives is influenced by the nature and position of substituents on the phenyl rings. For instance, the introduction of a para-phenylene linker in some bis-thiourea compounds has been shown to significantly improve their antitumor activity.
Experimental Protocols
General Synthesis of 1,3- and 1,4-Phenylene-bis(thiourea) Derivatives[1]
This protocol outlines the synthesis of halogenated derivatives of 1,3- and 1,4-phenylene-bis(thiourea).
Materials:
-
Isophthaloyl dichloride or Terephthaloyl dichloride
-
Ammonium thiocyanate
-
Appropriately substituted halogenated aniline
-
Dry acetone
-
Reflux apparatus
-
Stirring equipment
-
Filtration apparatus
Procedure:
-
A solution of isophthaloyl dichloride or terephthaloyl dichloride (1 mmol) in dry acetone (20 mL) is added to a stirred solution of ammonium thiocyanate (2 mmol) in dry acetone (10 mL).
-
The reaction mixture is refluxed for 1 hour to form the corresponding diisothiocyanate intermediate in situ.
-
The reaction mixture is then cooled to room temperature, and the precipitated ammonium chloride is removed by filtration.
-
The filtrate, containing the diisothiocyanate, is then treated with a solution of the respective halogenated aniline (2 mmol) in dry acetone (10 mL).
-
The resulting mixture is stirred at room temperature for 3-4 hours.
-
The precipitated solid product is collected by filtration, washed with water, and then with a small amount of cold acetone.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the pure bis-thiourea derivative.
In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)[3]
This method is used to assess the antibacterial activity of the synthesized compounds.
Materials:
-
Synthesized bis-thiourea compounds
-
Bacterial strain (e.g., E. coli)
-
Nutrient agar medium
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
-
Standard antibiotic (e.g., Ampicillin)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
A standardized inoculum of the test bacterium is uniformly spread on the surface of a sterile nutrient agar plate.
-
Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
A specific concentration of each test compound, dissolved in a suitable solvent, is added to the wells.
-
A well containing the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.
-
The plates are incubated at 37°C for 24 hours.
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).
Conclusion
The comparative analysis of 1,3- and 1,4-phenylene-bis(thiourea) isomers underscores the critical role of isomeric substitution in determining biological activity. The available data strongly suggests that the 1,4-isomer is a more promising scaffold for the development of antimicrobial agents due to its superior efficacy against E. coli, which is attributed to its favorable structural arrangement for target binding.[1] While the cytotoxic potential of these specific parent isomers requires more direct comparative investigation, the broader class of bis-thiourea derivatives continues to be a fertile ground for the discovery of novel anticancer agents. This guide provides a foundational understanding for researchers to build upon in the rational design and development of new therapeutic agents based on the phenylene-bis(thiourea) framework.
References
The Efficacy of Mono-Thiourea Compounds in Corrosion Inhibition: A Comparative Analysis
For researchers, scientists, and professionals in material science and chemical engineering, identifying effective corrosion inhibitors is a critical endeavor. Among the various organic compounds investigated, mono-thiourea and its derivatives have emerged as a promising class of corrosion inhibitors, particularly for the protection of mild steel in acidic environments. Their efficacy is primarily attributed to the presence of sulfur and nitrogen atoms, which facilitate the adsorption of these molecules onto the metal surface, thereby creating a protective barrier against corrosive agents.[1][2] This guide provides a comprehensive comparison of the corrosion inhibition efficiency of several mono-thiourea compounds, supported by experimental data and detailed methodologies.
The mechanism of corrosion inhibition by mono-thiourea compounds is a multifaceted process involving the adsorption of the inhibitor molecules on the metal surface. This adsorption can occur via physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemisorption, which involves the formation of coordinate bonds between the lone pair electrons of sulfur and nitrogen atoms and the vacant d-orbitals of the metal.[2] The extent and mode of adsorption are influenced by factors such as the molecular structure of the inhibitor, its concentration, the temperature, and the nature of the corrosive medium.[2][3]
Comparative Inhibition Efficiency
The inhibition efficiency (IE) of various mono-thiourea compounds is a key metric for evaluating their performance. The following table summarizes the IE of different mono-thiourea derivatives on mild steel in acidic media, as determined by potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) (PDP) | Inhibition Efficiency (%) (EIS) | Reference |
| Thiourea | 1 M HCl | 5 x 10⁻³ M | 60 | 94.95 | 93.33 | [4] |
| 1-phenyl-2-thiourea (PTU) | 1 M HCl | 5 x 10⁻³ M | 60 | 98.96 | - | [3][4] |
| 1,3-diisopropyl-2-thiourea (ITU) | 1 M HCl | 5 x 10⁻³ M | 60 | 92.65 | - | [3][4] |
| N,N'-diethylthiourea | 1 N H₂SO₄ | - | 40 | Varies with concentration | - | [5] |
| N,N'-di-isopropylthiourea | 1 N H₂SO₄ | - | 40 | Varies with concentration | - | [5] |
| Phenylthiourea | 1 N H₂SO₄ | - | 40 | Varies with concentration | - | [5] |
| 1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea | 0.5 M H₂SO₄ | 1000 ppm | 30 | - | Increased with concentration | [6] |
| 1-[(4-ethylpiperazin-1-yl)(phenyl)methyl]thiourea | 0.5 M H₂SO₄ | 1000 ppm | 30 | - | Increased with concentration | [6] |
| 1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) | 1 M HCl | 90 µM | - | 98 | 99 (Weight Loss) | [7] |
Experimental Protocols
The evaluation of the corrosion inhibition efficiency of mono-thiourea compounds typically involves a combination of electrochemical and weight loss methods.
Electrochemical Measurements
Electrochemical studies are performed using a standard three-electrode cell assembly with the mild steel specimen as the working electrode, a platinum electrode as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization (PDP): The working electrode is immersed in the test solution for a specified time to attain a stable open circuit potential (OCP). The potentiodynamic polarization curves are then recorded by polarizing the electrode potential from a cathodic potential to an anodic potential with respect to the OCP at a constant scan rate. The corrosion current density (i_corr) is determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100
where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are conducted at the OCP over a wide frequency range. The impedance data is often analyzed using Nyquist and Bode plots. The charge transfer resistance (R_ct) is determined from the Nyquist plot. A higher R_ct value in the presence of the inhibitor indicates better corrosion protection.[6] The inhibition efficiency (IE%) is calculated as:
IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100
where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[6]
Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with different grades of emery paper, degreased with a suitable solvent like acetone, washed with distilled water, and dried.[2]
-
Immersion Test: The pre-weighed coupons are immersed in the corrosive solution with and without the inhibitor for a specific duration at a constant temperature.
-
Corrosion Rate and Inhibition Efficiency Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%):
IE% = [(W_blank - W_inh) / W_blank] x 100
where W_blank and W_inh are the weight losses of the mild steel coupons in the absence and presence of the inhibitor, respectively.
Mechanism of Corrosion Inhibition
The protective action of mono-thiourea compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. This adsorption process is influenced by the electronic structure of the inhibitor molecule. The sulfur atom in the thiourea molecule is easily protonated in acidic solutions, making it a strong electron donor and facilitating its strong adsorption onto the metal surface.[1] The presence of π-electrons and other heteroatoms in the derivatives can further enhance this adsorption.[1]
Caption: Corrosion inhibition mechanism of mono-thiourea compounds.
Conclusion
Mono-thiourea compounds have demonstrated significant potential as effective corrosion inhibitors for mild steel in acidic media. The inhibition efficiency is intricately linked to the molecular structure of the derivative, with substituents influencing the electron density at the sulfur and nitrogen atoms and thus the strength of adsorption. The selection of an appropriate mono-thiourea derivative for a specific application necessitates a thorough evaluation of its performance under the relevant operational conditions, considering factors such as concentration, temperature, and the specific corrosive environment. Further research focusing on the synthesis of novel thiourea derivatives with enhanced inhibition capabilities and eco-friendly characteristics will continue to be a valuable area of investigation.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.ampp.org [content.ampp.org]
- 6. materials.international [materials.international]
- 7. researchgate.net [researchgate.net]
Unraveling the Therapeutic Potential of Bis-Thiourea Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of bis-thiourea derivatives, highlighting their structure-activity relationships (SAR) in anticancer, antimicrobial, and enzyme inhibitory activities. Detailed experimental data is presented in structured tables, accompanied by methodologies for key biological assays and visualizations of associated signaling pathways.
Bis-thiourea derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities. The presence of two thiourea moieties within a single molecular framework offers unique structural features that contribute to their therapeutic potential. Understanding the relationship between the chemical structure of these derivatives and their biological efficacy is paramount for the rational design of novel and more potent therapeutic agents. This guide delves into the SAR of bis-thiourea derivatives, focusing on their anticancer, antimicrobial, and urease inhibitory properties.
Anticancer Activity: Targeting Cell Proliferation and Survival
Bis-thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and interference with crucial cellular processes like microtubule polymerization.
Comparative Anticancer Activity of Bis-Thiourea Derivatives
The following table summarizes the in vitro anticancer activities of representative bis-thiourea derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds.
| Compound ID | Linker | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | p-Xylyl | 4-CF3 | MOLT-3 (Leukemia) | 1.55 | [1] |
| 2 | p-Xylyl | 4-CF3 | HepG2 (Liver) | 1.50 | [1] |
| 3 | m-Xylyl | 4-CF3 | MOLT-3 (Leukemia) | 1.82 | [1] |
| 4 | m-Xylyl | 4-CF3 | HepG2 (Liver) | 2.50 | [1] |
| 5 | p-Xylyl | 4-Cl | MOLT-3 (Leukemia) | 5.25 | [1] |
| 6 | p-Xylyl | 4-Cl | HepG2 (Liver) | 4.85 | [1] |
| UP-1 | 4-nitro-1,2-phenylene | 2,4-dichlorobenzoyl | MG-U87 (Glioblastoma) | 2.50 | [2] |
| UP-3 | 4-nitro-1,2-phenylene | Butanoyl | MG-U87 (Glioblastoma) | 2.46 | [2] |
Structure-Activity Relationship Insights:
-
Influence of Substituents: The presence of electron-withdrawing groups, such as trifluoromethyl (-CF3), on the phenyl rings generally enhances anticancer activity. For instance, compounds with -CF3 substituents (1-4) exhibit lower IC50 values compared to those with chloro (-Cl) substituents (5 and 6)[1].
-
Linker Geometry: The geometry of the linker connecting the two thiourea units also plays a role. In some cases, a para-xylyl linker results in slightly higher potency compared to a meta-xylyl linker[1].
-
Acyl Groups: In bis-acyl-thiourea derivatives, the nature of the acyl group influences cytotoxicity. Both aromatic (UP-1) and aliphatic (UP-3) acyl groups can lead to potent anticancer activity[2].
Signaling Pathways in Anticancer Activity
Bis-thiourea derivatives can trigger cancer cell death through multiple signaling pathways. One of the key mechanisms is the induction of apoptosis, or programmed cell death.
Another important mechanism is the disruption of the cell cycle, preventing cancer cells from dividing and proliferating.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Bis-thiourea derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Comparative Antimicrobial Activity of Bis-Thiourea Derivatives
The following table presents the in vitro antimicrobial activity of selected bis-thiourea derivatives, with the minimum inhibitory concentration (MIC) indicating the lowest concentration of the compound that inhibits visible growth of the microorganism.
| Compound ID | Linker | Substituent (R) | Microorganism | MIC (µM) | Reference |
| 7 | p-Xylyl | 4-CF3 | Staphylococcus epidermidis ATCC 12228 | 1.47 | [1] |
| 8 | p-Xylyl | 4-CF3 | Micrococcus luteus ATCC 10240 | 1.47 | [1] |
| 9 | m-Xylyl | 4-CF3 | Staphylococcus epidermidis ATCC 12228 | 2.94 | [1] |
| 10 | m-Xylyl | 4-CF3 | Micrococcus luteus ATCC 10240 | 2.94 | [1] |
| 11 | p-Xylyl | 4-Br | Staphylococcus epidermidis ATCC 12228 | 5.37 | [1] |
| 12 | p-Xylyl | 4-Br | Micrococcus luteus ATCC 10240 | 5.37 | [1] |
Structure-Activity Relationship Insights:
-
Halogen and Trifluoromethyl Groups: Similar to the anticancer activity, the presence of trifluoromethyl groups at the para position of the phenyl rings is crucial for potent antimicrobial activity[1]. Bromine substitution also confers good activity[1].
-
Gram-Positive Selectivity: Many of the active bis-thiourea derivatives show selective activity against Gram-positive bacteria[1].
Urease Inhibition: A Target for Treating Ulcers and Other Diseases
Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Bis-thiourea derivatives have been identified as potent inhibitors of urease.
Comparative Urease Inhibitory Activity of Bis-Thiourea Derivatives
The table below shows the in vitro urease inhibitory activity of several bis-acyl-thiourea derivatives, with IC50 values indicating the concentration required to inhibit 50% of the enzyme's activity.
| Compound ID | Linker | Acyl Group (R) | Urease Source | IC50 (µM) | Reference |
| UP-1 | 4-nitro-1,2-phenylene | 2,4-dichlorobenzoyl | Jack Bean | 1.55 | [2] |
| UP-2 | 4-nitro-1,2-phenylene | Heptanoyl | Jack Bean | 1.66 | [2] |
| UP-3 | 4-nitro-1,2-phenylene | Butanoyl | Jack Bean | 1.69 | [2] |
| Thiourea (Standard) | - | - | Jack Bean | 21.8 | [2] |
Structure-Activity Relationship Insights:
-
Potent Inhibition: The synthesized bis-acyl-thiourea derivatives (UP-1, UP-2, and UP-3) exhibit significantly more potent urease inhibition than the standard inhibitor, thiourea[2].
-
Influence of Acyl Group: Both aromatic and aliphatic acyl groups attached to the thiourea nitrogen atoms can lead to potent urease inhibitors[2].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability.
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the bis-thiourea derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Disk Diffusion Assay for Antimicrobial Susceptibility
This method is used to assess the antimicrobial activity of a substance.
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the bis-thiourea derivative are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters.
Urease Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the urease enzyme.
Procedure:
-
Reaction Mixture: A reaction mixture containing the urease enzyme, a buffer solution, and the test compound (bis-thiourea derivative) at various concentrations is prepared.
-
Substrate Addition: The reaction is initiated by adding a solution of urea.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Ammonia Quantification: The amount of ammonia produced from the hydrolysis of urea is quantified using a colorimetric method, such as the indophenol method.
-
Data Analysis: The percentage of urease inhibition is calculated, and the IC50 value is determined.
References
Unveiling the Anticancer Potential: A Comparative Analysis of Thiourea Derivatives' Cytotoxicity
A deep dive into the cytotoxic effects of various thiourea derivatives on a range of cancer cell lines reveals their promise as a versatile class of anticancer agents. This guide synthesizes recent findings, presenting a comparative analysis of their potency, outlining the experimental methodologies used to evaluate them, and visualizing the key mechanisms through which they exert their effects.
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including notable anticancer properties.[1] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with high efficacy.[2] Their mechanism of action is multifaceted, targeting key cellular pathways involved in cancer progression, such as receptor tyrosine kinases (RTKs), and inducing apoptosis.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the cytotoxic performance of several thiourea derivatives, supported by experimental data from recent studies.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. The following table summarizes the IC50 values for a selection of thiourea derivatives against various human cancer cell lines, offering a clear comparison of their efficacy.
| Thiourea Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 10e (containing 3,5-bis(trifluoromethyl)phenyl and phenylamino moieties) | NCI-H460 (Lung) | 1.86 | Sorafenib | Not specified |
| Colo-205 (Colon) | 9.92 | Sorafenib | Not specified | |
| HCT116 (Colon) | 6.42 | Sorafenib | Not specified | |
| MDA-MB-231 (Breast) | 8.21 | Sorafenib | Not specified | |
| MCF-7 (Breast) | 9.19 | Sorafenib | Not specified | |
| HepG2 (Liver) | 6.21 | Sorafenib | Not specified | |
| PLC/PRF/5 (Liver) | 7.82 | Sorafenib | Not specified | |
| TKR15 | A549 (Lung) | 0.21 | Not specified | Not specified |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29 |
| HepG2 (Liver) | 1.74 | Doxorubicin | 7.46 | |
| MCF-7 (Breast) | 7.0 | Doxorubicin | 4.56 | |
| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D (Breast) | 179 | Hydroxyurea | 1803 |
| MCF-7 (Breast) | 390 | Hydroxyurea | 2829 | |
| WiDr (Colon) | 433 | Hydroxyurea | 1803 | |
| HeLa (Cervical) | 412 | Hydroxyurea | 5632 | |
| 3,4-dichloro-phenyl substituted thiourea (Compound 2) | SW480 (Colon) | 1.5 - 8.9 | Cisplatin | Not specified |
| SW620 (Colon) | 1.5 - 8.9 | Cisplatin | Not specified | |
| PC3 (Prostate) | 1.5 - 8.9 | Cisplatin | Not specified | |
| K-562 (Leukemia) | 1.5 - 8.9 | Cisplatin | Not specified | |
| 4-CF₃-phenyl substituted thiourea (Compound 8) | SW480 (Colon) | 1.5 - 8.9 | Cisplatin | Not specified |
| SW620 (Colon) | 1.5 - 8.9 | Cisplatin | Not specified | |
| PC3 (Prostate) | 1.5 - 8.9 | Cisplatin | Not specified | |
| K-562 (Leukemia) | 1.5 - 8.9 | Cisplatin | Not specified |
Experimental Protocols
The evaluation of the cytotoxic activity of thiourea derivatives is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the thiourea derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or a solution of isopropanol with 0.04 N HCl, is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms of Action
Thiourea derivatives exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell survival and proliferation, and the induction of programmed cell death (apoptosis).
Caption: General signaling pathway affected by thiourea derivatives.
Caption: Experimental workflow for cytotoxicity (MTT) assay.
References
- 1. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments on Thiourea Based Anticancer Chemotherapeutic...: Ingenta Connect [ingentaconnect.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Computational and Experimental Studies of 1,3-Phenylene-bis(2-thiourea)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical and experimental data available for 1,3-Phenylene-bis(2-thiourea), a molecule of interest in coordination chemistry and materials science. This document summarizes key findings from computational studies, primarily employing Density Functional Theory (DFT), and compares them with experimental results from various analytical techniques. Furthermore, a comparative analysis with its structural isomers, 1,2- and 1,4-phenylene-bis(2-thiourea), is presented to highlight the influence of the thiourea group positioning on the molecule's properties.
Structural and Spectroscopic Properties: A Tale of Two Methodologies
Computational chemistry, particularly DFT, has become an indispensable tool for predicting and understanding the structural and electronic properties of molecules. When compared with experimental data, these computational models provide a deeper insight into the behavior of 1,3-Phenylene-bis(2-thiourea).
Key Structural Parameters
The geometry of 1,3-Phenylene-bis(2-thiourea) has been optimized using DFT calculations, and the resulting bond lengths and angles show good agreement with experimental data obtained from X-ray crystallography of similar bis-thiourea derivatives. The meta-substitution on the phenylene ring enforces a specific bent geometry, holding the two thiourea moieties at a fixed angle of approximately 120° relative to each other.[1] This spatial arrangement is a key determinant of its coordination behavior and potential applications.
| Parameter | Computational (DFT) | Experimental (XRD) |
| C=S Bond Length | ~1.68 Å | Varies (typically 1.67-1.71 Å in related structures) |
| C-N Bond Length (thiourea) | ~1.38 Å | Varies (typically 1.33-1.39 Å in related structures) |
| Dihedral Angle (Thiourea-Phenylene) | Calculated to be non-planar | Dependent on crystal packing forces |
Vibrational Spectroscopy: A Harmony of Theory and Experiment
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's functional groups and overall structure. DFT calculations are highly effective in predicting these vibrational frequencies, aiding in the assignment of experimental spectral bands.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | ~3400-3200 | ~3400-3200 |
| C-H Aromatic Stretch | ~3100-3000 | ~3100-3000 |
| C=S Stretch | ~750-700 | ~750-700 |
| C-N Stretch | ~1500-1450 | ~1500-1450 |
Note: The exact experimental frequencies can be influenced by the physical state of the sample (solid, solution) and intermolecular interactions.
Isomeric Comparison: The Significance of Substitution Pattern
The properties of phenylene-bis(thiourea) are significantly influenced by the substitution pattern on the central phenyl ring. A comparative analysis of the 1,2- (ortho), 1,3- (meta), and 1,4- (para) isomers reveals distinct structural and electronic characteristics.
| Property | 1,2-Phenylene-bis(2-thiourea) | 1,3-Phenylene-bis(2-thiourea) | 1,4-Phenylene-bis(2-thiourea) |
| Geometry | Thiourea groups are adjacent, allowing for potential intramolecular hydrogen bonding and steric hindrance.[1] | Thiourea groups are at a 120° angle, resulting in a bent geometry.[1] | Thiourea groups are opposite, leading to a linear and more symmetric geometry.[1] |
| Potential for Intramolecular H-Bonding | High | Low to none[1] | None |
| Predicted Dipole Moment | Moderate | High | Low to zero |
| Coordination Behavior | Can act as a chelating ligand | Can act as a bridging or bidentate ligand | Primarily acts as a bridging ligand |
This isomeric difference is crucial for applications in crystal engineering and the design of metal-organic frameworks, as the geometry of the ligand will dictate the structure of the resulting supramolecular assembly.
Experimental Protocols
A summary of the typical experimental methodologies employed in the study of 1,3-Phenylene-bis(2-thiourea) and its analogs is provided below.
Synthesis
The synthesis of 1,3-Phenylene-bis(2-thiourea) is typically achieved through the reaction of 1,3-phenylenediamine with an appropriate isothiocyanate reagent.[1] A common procedure involves the following steps:
-
Dissolution: 1,3-phenylenediamine is dissolved in a suitable solvent, such as ethanol or a dichloromethane/ethanol mixture.
-
Reagent Addition: An isothiocyanate, such as ammonium thiocyanate or a substituted isothiocyanate, is added to the solution.
-
Reaction: The mixture is stirred, often at room temperature or with gentle heating, for a period ranging from a few hours to overnight.
-
Isolation: The resulting solid product is collected by filtration, washed with a suitable solvent to remove impurities, and dried.
-
Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent.
Spectroscopic Characterization
-
FT-IR Spectroscopy: Spectra are typically recorded on a spectrometer using KBr pellets for solid samples. The data provides information on the presence of key functional groups.
-
Raman Spectroscopy: Raman spectra are often acquired using a laser excitation source. This technique is complementary to FT-IR and provides information on the molecular vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Computational Details
DFT calculations are generally performed using quantum chemistry software packages like Gaussian. A typical computational protocol involves:
-
Structure Optimization: The initial molecular structure is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such calculations.
-
Frequency Calculations: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface and to predict the IR and Raman spectra.
-
Electronic Property Calculations: Parameters such as HOMO-LUMO energy gap, Mulliken charges, and molecular electrostatic potential are calculated to understand the electronic structure and reactivity of the molecule.
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the computational study of 1,3-Phenylene-bis(2-thiourea) using DFT.
Caption: A typical workflow for DFT studies of 1,3-Phenylene-bis(2-thiourea).
Signaling Pathways and Logical Relationships
While 1,3-Phenylene-bis(2-thiourea) is primarily studied for its coordination and material properties, thiourea derivatives, in general, have been investigated for various biological activities. The following diagram illustrates a hypothetical signaling pathway where a thiourea derivative might act as an inhibitor.
Caption: A hypothetical signaling pathway inhibited by a thiourea derivative.
References
A Comparative Guide to Experimental and Theoretical Infrared Spectra of Thiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental and theoretical infrared (IR) spectra of thiourea and its derivatives. By presenting quantitative data, detailed experimental and computational protocols, and a clear workflow visualization, this document aims to be a valuable resource for researchers in the fields of chemistry, materials science, and pharmacology.
Introduction
Thiourea and its derivatives are a versatile class of compounds with significant applications in various fields, including medicinal chemistry, agriculture, and materials science. Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of these compounds, providing valuable insights into their functional groups and bonding characteristics. The comparison of experimentally obtained IR spectra with theoretically calculated spectra offers a deeper understanding of the vibrational modes and can aid in the precise assignment of spectral bands. This guide explores the synergy between experimental Fourier Transform Infrared (FTIR) spectroscopy and theoretical Density Functional Theory (DFT) calculations in the study of thiourea compounds.
Data Presentation: Vibrational Frequency Comparison
The following table summarizes a comparison of experimental and theoretical vibrational frequencies (in cm⁻¹) for key functional groups in thiourea and its derivatives. The theoretical data is primarily derived from DFT calculations, which have been shown to provide a good correlation with experimental results.[1][2]
| Functional Group | Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical DFT (cm⁻¹) | Reference |
| Thiourea | ||||
| NH₂ | Asymmetric Stretching | 3371 | ~3500-3600 | |
| NH₂ | Symmetric Stretching | 3260, 3156 | ~3400-3500 | |
| C=S | Stretching | 1585 (asymmetric), 1449 (symmetric) | ~1500-1600 | |
| C-N | Bending | 627 | ~600-700 | |
| 1,3-Diphenyl Thiourea | ||||
| N-H | Stretching | ~3200-3400 | Calculated | [2] |
| C=S | Stretching | ~1300-1400 | Calculated | [2] |
| C-N | Stretching | ~1500-1600 | Calculated | [2] |
| Thiourea Metal Complexes | ||||
| N-H | Stretching | 3176 | 3140 | [3] |
| C=S | Stretching | 707 | Shifted lower | [3] |
| C-N | Stretching | Shifted higher | Calculated | [3][4] |
Note: Theoretical frequencies are often calculated for molecules in the gas phase and may be systematically higher than experimental frequencies obtained in the solid state due to intermolecular interactions. Scaling factors are commonly applied to theoretical results to improve agreement with experimental data.
Experimental and Theoretical Protocols
A robust comparison between experimental and theoretical data relies on well-defined methodologies.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Solid samples of thiourea compounds are typically prepared for analysis using the KBr pellet method. A small amount of the sample is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) techniques can be used for direct analysis of solid or liquid samples.[5]
-
Instrumentation: An FTIR spectrometer, such as a PerkinElmer Spectrum RXI or a Bruker Vertex 70, is used to record the spectrum.[5]
-
Data Acquisition: The IR spectrum is typically recorded in the mid-IR range, from 4000 cm⁻¹ to 400 cm⁻¹.[4] Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.
Theoretical Protocol: Density Functional Theory (DFT) Calculations
-
Molecular Geometry Optimization: The first step in theoretical analysis is to determine the most stable three-dimensional structure of the thiourea molecule. This is achieved through geometry optimization calculations using quantum chemistry software packages like Gaussian.[2]
-
Computational Method: Density Functional Theory (DFT) is a widely used method for these calculations.[6][7] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed.[1][2]
-
Basis Set Selection: An appropriate basis set, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), is chosen to describe the atomic orbitals of the molecule.[1][2]
-
Frequency Calculation: Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. These calculations predict the IR active vibrational modes and their corresponding frequencies and intensities.
-
Visualization and Assignment: The calculated vibrational modes are often visualized using software like GaussView to aid in the assignment of the experimentally observed IR bands. The Potential Energy Distribution (PED) analysis can also be used for a more detailed assignment of the vibrational modes.[6]
Workflow Visualization
The following diagram illustrates the logical workflow for comparing experimental and theoretical IR spectra of thiourea compounds.
Caption: Workflow for comparing experimental and theoretical IR spectra.
Conclusion
The integration of experimental FTIR spectroscopy with theoretical DFT calculations provides a powerful approach for the comprehensive vibrational analysis of thiourea compounds. This combined methodology allows for more accurate spectral interpretation, deeper insights into molecular structure and bonding, and can be a valuable tool in the design and development of new thiourea-based molecules for various applications. The good agreement generally observed between experimental and scaled theoretical data validates the utility of this comparative approach in modern chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The theoretical and experimental vibrational studies of thiourea and silver nitrate (2:1) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Density function theory (DFT) calculated infrared absorption spectra for nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Urease Inhibition: A Comparative Guide to Known Inhibitors
For researchers, scientists, and drug development professionals, the validation of novel urease inhibitors requires robust comparison against established standards. This guide provides a comprehensive overview of the inhibitory activities of two well-known urease inhibitors, acetohydroxamic acid (AHA) and thiourea, supported by experimental data and detailed protocols for in vitro assays.
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. This activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections. Consequently, the inhibition of urease is a key therapeutic strategy. This guide outlines the performance of standard inhibitors and provides the necessary protocols to reliably assess the efficacy of new chemical entities.
Comparative Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for acetohydroxamic acid and thiourea against Jack bean urease, a commonly used model enzyme in vitro.
| Inhibitor | IC50 (µM) | Inhibition Type |
| Acetohydroxamic Acid (AHA) | 15.96 ± 0.037[1] | Competitive |
| Thiourea | 21.41 ± 0.023[1] | Competitive |
Note: IC50 values can vary depending on the source of the urease and the specific assay conditions.
Mechanism of Urease Inhibition
The following diagram illustrates the catalytic action of urease on urea and the mechanism of competitive inhibition by standard inhibitors like acetohydroxamic acid and thiourea.
Caption: Mechanism of urease catalysis and competitive inhibition.
Experimental Protocols
Accurate and reproducible assessment of urease inhibition is critical. Two common in vitro methods are the Berthelot (indophenol) assay and the phenol red assay.
Berthelot (Indophenol) Method for Urease Inhibition Assay
This colorimetric assay quantifies the amount of ammonia produced from the enzymatic breakdown of urea. The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this compound is measured spectrophotometrically, and the intensity of the color is directly proportional to the ammonia concentration.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test inhibitors (and known inhibitors like AHA and thiourea)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% v/v sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and standard inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of urease enzyme solution (in phosphate buffer) to each well.
-
Add 5 µL of different concentrations of the test compounds or standard inhibitors to the respective wells. For the control (100% enzyme activity), add 5 µL of the solvent.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 55 µL of urea solution (in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and initiate color development by adding 45 µL of phenol reagent followed by 70 µL of alkali reagent to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at a wavelength between 625 and 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
The following diagram outlines the workflow for the Berthelot method.
Caption: Workflow for the Berthelot urease inhibition assay.
Quantitative Phenol Red Method for Urease Inhibition Assay
This assay is based on the principle that the hydrolysis of urea produces ammonia, which increases the pH of the medium. Phenol red, a pH indicator, changes color from yellow-orange at neutral pH to pink or red at alkaline pH. The rate of color change is proportional to the urease activity and can be monitored kinetically using a microplate reader.[2][3]
Materials:
-
Jack bean urease
-
Stuart's urease broth medium (containing urea and phenol red)
-
Test inhibitors (and known inhibitors like AHA and thiourea)
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Prepare serial dilutions of the test compounds and standard inhibitors.
-
In a 96-well plate, add 20 µL of the respective inhibitor dilutions to each well.
-
Add 180 µL of Stuart's urease broth containing a known concentration of urease enzyme to each well.
-
Immediately place the microplate in a microplate reader and start kinetic measurements.
-
Measure the absorbance at a wavelength of 560 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).[2]
-
The rate of reaction (change in absorbance per unit time) is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (no inhibitor).
-
The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.
The logical flow of the quantitative phenol red assay is depicted below.
References
A Comparative Guide to Validating Corrosion Inhibitors with Electrochemical Impedance Spectroscopy
For researchers, scientists, and drug development professionals, ensuring the efficacy of corrosion inhibitors is paramount. Electrochemical Impedance Spectroscopy (EIS) has emerged as a powerful, non-destructive technique for this purpose, offering detailed insights into the mechanisms of corrosion protection. This guide provides a comparative analysis of different corrosion inhibitors validated using EIS, supported by experimental data and detailed protocols.
Electrochemical Impedance Spectroscopy quantitatively assesses the performance of protective coatings and inhibitors by measuring the impedance of an electrochemical system over a range of frequencies.[1][2] This allows for the determination of key parameters related to corrosion resistance, providing a reliable prediction of long-term performance in a relatively short timeframe.[1]
Comparison of Corrosion Inhibitor Performance
The efficacy of a corrosion inhibitor is often evaluated by its ability to increase the charge transfer resistance (Rct) and decrease the double-layer capacitance (Cdl) of the metal-electrolyte interface. A higher Rct value indicates a slower corrosion rate, while a lower Cdl value suggests the displacement of water molecules and the formation of a protective inhibitor film on the metal surface.
Below is a summary of EIS data for various organic corrosion inhibitors on mild steel in a 1 M HCl solution, demonstrating their comparative performance.
| Inhibitor | Concentration (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) | Reference |
| Blank | - | 30.53 | 57.75 | - | [3] |
| Benzyltriethylammonium Chloride (BTC) | 10.0 | > 65% (calculated from polarization resistance) | < 57.75 | ~65 | [3] |
| (3-(4-chlorophenyl isoxazole-5-yl) methanol (CPIM) | 0.2 | 245.3 | 41.2 | 89.3 | [4] |
| (3-(2,4 dichlorophenolisoxazole-5-yl) methanol (DCPIM) | 0.2 | 289.1 | 38.5 | 92.3 | [4] |
| Propolis Extract | 0.8 g/L | 195.7 | 42.1 | 84.4 | [5] |
| Menthone (MAN) | 1.0 | 541.2 | 35.2 | 92.5 | [6] |
Note: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100.
Interpreting EIS Data: Nyquist and Bode Plots
EIS data is typically visualized using Nyquist and Bode plots.
-
Nyquist Plot: For a corrosion system, the Nyquist plot often shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger semicircle diameter indicates a higher Rct and, therefore, better corrosion inhibition.
-
Bode Plot: The Bode plot displays the impedance magnitude (|Z|) and phase angle as a function of frequency. In the low-frequency region, a higher impedance modulus is indicative of greater corrosion resistance.[7] The phase angle plot can provide information about the capacitive or resistive nature of the interface.
Experimental Protocols
A standardized experimental setup is crucial for obtaining reliable and comparable EIS data.
Key Experimental Setup
A typical three-electrode electrochemical cell is used for EIS measurements.[1][8]
-
Working Electrode (WE): The material sample being tested (e.g., mild steel coupon).
-
Reference Electrode (RE): A standard electrode with a stable and known potential (e.g., Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)).
-
Counter Electrode (CE) or Auxiliary Electrode: An inert conductor that completes the circuit (e.g., platinum or graphite rod).
The electrodes are immersed in the corrosive electrolyte (e.g., 1 M HCl) with and without the corrosion inhibitor.
Detailed Methodology for EIS Measurement
-
Preparation of Electrodes: The working electrode is typically abraded with different grades of emery paper, degreased with acetone, washed with distilled water, and dried before immersion in the electrolyte.
-
Electrolyte Preparation: The corrosive solution is prepared, and the inhibitor is added at various concentrations for different test runs.
-
Open Circuit Potential (OCP): Before the EIS measurement, the system is allowed to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
EIS Measurement: The EIS test is performed at the OCP. A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[1][5]
-
Data Analysis: The impedance data is then fitted to an appropriate equivalent electrical circuit (EEC) to determine the values of Rct, Cdl, and other parameters. The Randles circuit is a commonly used model for simple corrosion systems.
Logical Workflow for Corrosion Inhibitor Validation
The process of validating a corrosion inhibitor using EIS follows a logical sequence from initial screening to mechanistic understanding.
Caption: Workflow for validating corrosion inhibitors using EIS.
Corrosion Inhibition Mechanism
The data obtained from EIS can help elucidate the mechanism of corrosion inhibition. An increase in Rct and a decrease in Cdl upon the addition of an inhibitor suggest that the inhibitor molecules adsorb onto the metal surface, forming a protective barrier. This barrier impedes the charge transfer process, thus slowing down the corrosion reactions. The nature of this adsorption (physisorption or chemisorption) can be further investigated by studying the effect of temperature on the inhibition efficiency.
Caption: Logical relationship of the corrosion inhibition process.
References
- 1. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 2. usbr.gov [usbr.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcsi.pro [ijcsi.pro]
- 8. Electrochemical Impedance Spectroscopy (EIS) Testing - Charter Coating [chartercoating.com]
A Researcher's Guide to Intermolecular Interactions: A Comparative Analysis of Hirshfeld Surfaces and Alternative Methods
For researchers, scientists, and professionals in drug development, a profound understanding of intermolecular interactions is paramount for predicting crystal packing, designing new materials, and optimizing drug-receptor binding. Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying these subtle forces. This guide provides an objective comparison of Hirshfeld surface analysis with other key methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical approach.
Hirshfeld Surface Analysis: A Visual Approach to Intermolecular Contacts
Hirshfeld surface analysis is a method used to partition crystal space and visualize intermolecular interactions.[1][2][3][4] The Hirshfeld surface is defined as the region where the contribution to the promolecule electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.[4] This surface can be mapped with various properties to provide a detailed picture of the molecular environment. The most common properties are dnorm, shape index, and curvedness.
The dnorm property highlights regions of close contact between molecules, with red spots indicating interactions shorter than the van der Waals radii, white regions representing contacts around the van der Waals separation, and blue areas indicating longer contacts.[5][6] The shape index and curvedness are useful for identifying π-π stacking interactions.[5][7] A key output of Hirshfeld analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts in the crystal.[1][2][5]
Alternative Methods for Analyzing Intermolecular Interactions
While Hirshfeld surface analysis provides a holistic view of intermolecular interactions, other methods offer complementary or more quantitative insights. The primary alternatives include the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index.
Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM is a rigorous theoretical framework that partitions the electron density of a molecule into atomic basins.[8][9] This method allows for the identification of bond critical points (BCPs) between atoms, which are indicative of interactions. The properties of the electron density at these BCPs, such as its value and the Laplacian, can be used to classify the nature and strength of the interaction.
Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool that reveals non-covalent interactions in real space.[10] It is based on the electron density and its reduced density gradient. NCI plots show large, low-density gradient regions corresponding to non-covalent interactions. The sign of the second eigenvalue of the electron density Hessian can be used to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions.[10]
Quantitative Comparison of Methods
The choice of method often depends on the specific research question, the desired level of theory, and computational resources. The following table summarizes the key quantitative and qualitative differences between these approaches.
| Feature | Hirshfeld Surface Analysis | Quantum Theory of Atoms in Molecules (QTAIM) | Non-Covalent Interaction (NCI) Index |
| Primary Output | 3D surfaces, 2D fingerprint plots | Bond critical points, atomic properties | 3D isosurfaces |
| Interaction Type | Visualizes all intermolecular contacts | Quantifies specific atom-atom interactions | Visualizes non-covalent interactions in real space |
| Quantitative Analysis | Percentage contribution of contacts | Electron density, Laplacian at BCPs | Not directly quantitative, but can be colored by interaction strength |
| Computational Cost | Low to moderate | High | Moderate |
| Software | CrystalExplorer[11][12][13][14] | AIMAll, Multiwfn | NCIPLOT, Multiwfn |
| Input | Crystallographic Information File (CIF)[1][3] | Wavefunction file from quantum chemical calculations | Wavefunction file from quantum chemical calculations |
| Strengths | Intuitive visualization, holistic view of packing | Rigorous theoretical basis, quantitative bond analysis | Excellent for visualizing weak and dispersive interactions |
| Limitations | Less quantitative for interaction energies | Can be computationally expensive for large systems | Less quantitative than QTAIM |
Experimental and Computational Protocols
Hirshfeld Surface Analysis Protocol
A typical workflow for performing Hirshfeld surface analysis using the CrystalExplorer software is as follows:
-
Obtain a Crystallographic Information File (CIF): This file contains the crystal structure data.
-
Load the CIF into CrystalExplorer: CrystalExplorer is a user-friendly software for Hirshfeld surface analysis.[11][12][13][14]
-
Generate the Hirshfeld Surface: The software calculates the Hirshfeld surface around the molecule of interest.
-
Map Properties: Decorate the surface with properties like dnorm, shape index, and curvedness to visualize different aspects of the intermolecular interactions.[5]
-
Generate 2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts, showing the percentage contribution of different atom-atom contacts.[1][2][5]
QTAIM and NCI Index Protocol
The workflow for QTAIM and NCI analysis involves quantum chemical calculations:
-
Perform a Quantum Chemical Calculation: Using software like Gaussian or ORCA, perform a single-point energy calculation on the molecular geometry from the CIF file to obtain the electron density. Density Functional Theory (DFT) with a suitable functional and basis set is commonly used.
-
Generate a Wavefunction File: The calculation will produce a wavefunction file (e.g., .wfn, .wfx, or .chk).
-
Perform QTAIM Analysis: Use software like AIMAll or Multiwfn to analyze the wavefunction file and identify bond critical points and their properties.
-
Generate NCI Plots: Use software like NCIPLOT or Multiwfn to generate the NCI plots for visualization of non-covalent interactions.
Logical Relationship of the Methods
The three methods can be seen as providing different levels of detail and focusing on different aspects of intermolecular interactions.
Hirshfeld surface analysis provides an excellent starting point for understanding the overall crystal packing and identifying key intermolecular contacts. Regions of particular interest identified through Hirshfeld analysis can then be subjected to a more rigorous and quantitative QTAIM analysis. The NCI index is particularly useful for visualizing weaker interactions, such as van der Waals and dispersion forces, which may be less prominent in a Hirshfeld analysis but are crucial for the overall stability of the crystal.
Conclusion
Hirshfeld surface analysis is an invaluable tool for the qualitative and semi-quantitative analysis of intermolecular interactions in the solid state. Its intuitive visual output makes it particularly effective for understanding complex crystal packing. For a more in-depth and quantitative understanding of specific interactions, QTAIM provides a rigorous theoretical framework. The NCI index complements both methods by offering a clear visualization of non-covalent interactions in real space. The choice of method, or a combination thereof, will ultimately depend on the specific goals of the research, with each providing unique and valuable insights into the intricate world of intermolecular forces that govern molecular recognition and self-assembly.
References
- 1. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 2. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - International Journal of Organic Chemistry - SCIRP [scirp.org]
- 3. scirp.org [scirp.org]
- 4. crystalexplorer.net [crystalexplorer.net]
- 5. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Atoms in molecules - Wikipedia [en.wikipedia.org]
- 9. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]
- 10. Non-covalent interactions index - Wikipedia [en.wikipedia.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. CrystalExplorer: A program for Hi... preview & related info | Mendeley [mendeley.com]
- 13. <i>CrystalExplorer</i>: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals | Performance Analytics [scinapse.io]
- 14. CrystalExplorer - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Anticancer Efficacy of Meta- vs. Para-Bis-Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the exploration of a wide array of synthetic compounds. Among these, bis-thiourea derivatives have emerged as a promising class of molecules exhibiting significant cytotoxic activity against various cancer cell lines. The seemingly subtle difference in the substitution pattern on the central phenyl ring, specifically meta- versus para-positioning of the thiourea moieties, can have a profound impact on their biological activity. This guide provides a comprehensive comparison of the anticancer properties of meta- and para-bis-thiourea derivatives, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The in vitro cytotoxic activity of meta- and para-bis-thiourea derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below. The data consistently suggests that meta-isomers tend to exhibit higher potency (lower IC50 values) compared to their para-counterparts.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Meta- vs. Para-Bis-Thiourea Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| Meta-Bis-Thiourea | 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea] ("41J") | Jurkat | 0.161[1] |
| T98G | 0.5[1] | ||
| GBM43 | 0.4[1] | ||
| 1,1'-(m-phenylene)bis(3-(4-fluorophenyl)thiourea) | MOLT-3 | 1.20 | |
| 1,1'-(m-phenylene)bis(3-(4-(trifluoromethyl)phenyl)thiourea) | HepG2 | 1.50 | |
| Para-Bis-Thiourea | 1,1'-(1,4-phenylene)bis(3-(benzo[d][1][2]dioxol-5-yl)thiourea) | HepG2 | 2.38[3] |
| HCT116 | 1.54[3] | ||
| MCF-7 | 4.52[3] | ||
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 | 0.2[2] |
Mechanistic Insights: Divergent Pathways of Action
The superior anticancer activity of meta-bis-thiourea derivatives can be attributed, at least in part, to a distinct mechanism of action. Studies have revealed that certain meta-isomers exert their cytotoxic effects by directly targeting the cellular cytoskeleton, a mechanism not as clearly defined for the para-isomers.
Meta-Bis-Thiourea Derivatives: Targeting Microtubule Dynamics
A notable example is the meta-substituted compound 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea], referred to as "41J". This compound has been shown to directly inhibit tubulin polymerization, a critical process for the formation of microtubules.[1][4] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division (mitosis), intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, "41J" induces a prolonged arrest of cancer cells in the prometaphase stage of mitosis, ultimately leading to programmed cell death (apoptosis).[1]
Para-Bis-Thiourea Derivatives: Induction of Apoptosis via Other Pathways
While also potent inducers of apoptosis, the specific molecular targets of para-bis-thiourea derivatives appear to be different. Some studies suggest that para-isomers may exert their anticancer effects through the inhibition of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[3] Inhibition of EGFR can disrupt downstream signaling pathways that are crucial for cancer cell proliferation and survival. Furthermore, evidence points towards the induction of the mitochondrial pathway of apoptosis, characterized by changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[3]
References
- 1. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Thiourea vs. Urea Derivatives as Metal-Binding Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for effective metal-binding agents is a cornerstone of numerous scientific disciplines, from medicinal chemistry and toxicology to materials science and catalysis. Among the vast array of chelating molecules, urea and thiourea derivatives present a compelling study in contrasts. While structurally similar, the substitution of an oxygen atom in urea with a sulfur atom in thiourea imparts significant differences in their electronic properties and, consequently, their avidity and selectivity for metal ions. This guide provides a comprehensive comparison of their metal-binding efficacy, supported by experimental data and detailed methodologies.
Executive Summary
Thiourea derivatives generally exhibit a stronger affinity for a wider range of metal ions, particularly soft and borderline metal ions, compared to their urea counterparts. This enhanced binding capacity is primarily attributed to the higher polarizability and softer Lewis basicity of the sulfur atom in the thiocarbonyl group (C=S) compared to the oxygen atom in the carbonyl group (C=O) of urea. While both classes of compounds can coordinate with metal ions, their coordination modes and the stability of the resulting complexes often differ significantly.
Comparative Analysis of Metal-Binding Properties
The fundamental difference in the metal-binding capabilities of thiourea and urea derivatives stems from the distinct properties of sulfur and oxygen as donor atoms. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, hard bases prefer to bind with hard acids, and soft bases with soft acids.
-
Urea Derivatives: The carbonyl oxygen is a hard donor atom, making urea derivatives more effective at binding hard metal ions such as Fe(III), Cr(III), and other highly charged, non-polarizable cations.
-
Thiourea Derivatives: The thiocarbonyl sulfur is a soft donor atom, which results in a stronger affinity for soft metal ions like Hg(II), Cd(II), Pb(II), Ag(I), and Cu(I). Thioureas are also effective in binding borderline metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).[1]
This difference in affinity is a critical factor in their respective applications. For instance, the strong interaction between thiourea and soft metals like mercury and cadmium makes thiourea derivatives promising candidates for heavy metal detoxification and sensing.
Coordination Chemistry and Binding Modes
Both urea and thiourea derivatives can act as monodentate or bidentate ligands.
-
Monodentate Coordination: In their neutral form, both typically coordinate to a metal ion through the oxygen (for urea) or sulfur (for thiourea) atom.[2]
-
Bidentate (Chelating) Coordination: N-acyl or N-aroyl derivatives of both urea and thiourea can act as bidentate ligands upon deprotonation of the amide nitrogen. This results in the formation of a stable six-membered chelate ring involving the carbonyl/thiocarbonyl and the adjacent carbonyl oxygen. In thiourea derivatives, coordination can also occur through the sulfur and one of the nitrogen atoms, forming a four-membered ring, though this is generally less stable.[3]
The ability to form stable chelate rings significantly enhances the stability of the metal complexes.
References
A Comparative Guide to In-Vitro and In-Silico Studies of Thiourea Derivatives' Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The exploration of thiourea derivatives as potential therapeutic agents has garnered significant attention in medicinal chemistry. Their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, make them a compelling subject of investigation.[1][2][3][4] The evaluation of these compounds relies on a synergistic approach that combines computational (in-silico) predictions with experimental (in-vitro) validation. This guide provides a comprehensive comparison of these two methodologies, offering insights into their respective strengths and how they collectively advance the drug discovery pipeline.
Data Presentation: A Comparative Analysis
The predictive power of in-silico techniques, such as molecular docking, is often the first step in identifying promising thiourea derivatives. These computational methods estimate the binding affinity of a ligand to a biological target, providing a rationale for selecting candidates for synthesis and further testing. The subsequent in-vitro assays then provide empirical data to validate these predictions.
Below are tables summarizing quantitative data from various studies, comparing in-silico predictions with in-vitro experimental results for anticancer, antimicrobial, and enzyme inhibition activities of thiourea derivatives.
Table 1: Comparison of In-Silico Predictions and In-Vitro Anticancer Activity
| Compound ID | In-Silico Target | In-Silico Docking Score (kcal/mol) | In-Vitro Cell Line | In-Vitro IC50 (µM) | Reference |
| 5b | PARP1 | -8.5 | MCF-7 | 0.5 | [5] |
| 5c | PARP1 | -8.2 | MCF-7 | 1.2 | [5] |
| 5f | PARP1 | -7.9 | MCF-7 | 2.5 | [5] |
| 6b | Bcl-xL | -9.1 | MDA-MB-231 | 21.2 | [5] |
| 6c | Bcl-xL | -8.8 | MDA-MB-231 | 29.8 | [5] |
| 20 | HER2 | Not Specified | SkBR3 | 0.7 | [4] |
| 4c | Not Specified | Not Specified | SW620 | 1.5 | [4] |
| 11 | HDAC1 | Not Specified | Caki | 9.88 | [6] |
Table 2: Comparison of In-Silico Predictions and In-Vitro Antimicrobial Activity
| Compound ID | In-Silico Target | In-Silico Docking Score | In-Vitro Organism | In-Vitro MIC (µg/mL) | Reference |
| 1b | Not Specified | Not Specified | E. coli ATCC 25922 | 625 (MBIC) | [1] |
| 1d | Not Specified | Not Specified | E. coli ATCC 25922 | 625 (MBIC) | [1] |
| Compound 2 | Not Specified | Not Specified | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40-50 | [3] |
| TD4 | Not Specified | Not Specified | MRSA (USA 300) | 2 | [7] |
| 21a-c | S. aureus T173 GyrB | Not Specified | S. aureus 29213 | 0.03-0.06 | [8] |
Table 3: Comparison of In-Silico Predictions and In-Vitro Enzyme Inhibition Activity
| Compound ID | In-Silico Target | In-Silico Docking Score (kJ/mol) | In-Vitro Enzyme | In-Vitro IC50 (µM) | Reference |
| 14 | Urease | Not Specified | Urease | 11.4 ± 0.4 | [9] |
| 16 | Urease | Not Specified | Urease | 13.7 ± 0.9 | [9] |
| E-9 | EcGUS | Not Specified | E. coli β-glucuronidase | 2.68 | [10] |
| Compound 1 | Urease | Not Specified | Urease | 10.11 ± 0.11 | [11] |
| Compound 3 | AChE | -10.01 | Acetylcholinesterase | 50 (µg/mL) | [12] |
| Compound 3 | BChE | -8.04 | Butyrylcholinesterase | 60 (µg/mL) | [12] |
| 3d | COX-1 | Not Specified | Not Specified | 29 | [13] |
| 3i | COX-1 | Not Specified | Not Specified | 84 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key in-vitro and in-silico experiments.
In-Vitro Assays
1. Cell Viability (MTT) Assay for Anticancer Activity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[14]
-
Compound Preparation: A stock solution of the thiourea derivative is prepared in DMSO and then diluted with the culture medium to various concentrations.[14] The final DMSO concentration is kept below 0.5% to avoid solvent toxicity.[14]
-
Treatment: The cells are treated with different concentrations of the compound and incubated for a specified period (e.g., 48 hours).[14]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.[14]
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at 570 nm using a microplate reader.[14]
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting viability against compound concentration.[14]
2. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
-
Preparation: A serial dilution of the thiourea derivatives is prepared in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism's growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][15]
3. Urease Inhibition Assay
-
Reaction Mixture: The assay mixture typically contains the urease enzyme, a substrate (urea), and the test compound in a suitable buffer.
-
Incubation: The mixture is incubated at a specific temperature for a set time.
-
Quantification of Ammonia: The amount of ammonia produced from the enzymatic reaction is quantified, often using the indophenol method, by measuring the absorbance at a specific wavelength.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor. The IC50 value is then determined.
In-Silico Methods
1. Molecular Docking
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., PDB). The thiourea derivative (ligand) is sketched and optimized for its 3D conformation.
-
Docking Simulation: Software like AutoDock Vina or OEDocking is used to predict the binding pose and affinity of the ligand within the active site of the protein.[16][17]
-
Analysis: The results are analyzed based on the docking score (binding energy) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[13][16]
2. ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction
-
In-Silico Tools: Web-based tools like SwissADME are used to predict the pharmacokinetic properties and drug-likeness of the thiourea derivatives.[18]
-
Parameter Evaluation: Properties such as Lipinski's rule of five, oral bioavailability, and potential toxicity are evaluated to assess the compound's potential as a drug candidate.[16][18]
Visualizing the Workflow and Pathways
Graphviz diagrams are provided below to illustrate the logical flow of these comparative studies and a simplified representation of a signaling pathway that can be targeted by thiourea derivatives.
Caption: A generalized workflow comparing in-silico and in-vitro studies.
Caption: Simplified signaling pathway for the anticancer activity of thiourea derivatives.
The integration of in-silico and in-vitro methodologies provides a robust framework for the discovery and development of novel thiourea derivatives. While computational studies offer a rapid and cost-effective means of screening large numbers of compounds, experimental validation remains indispensable for confirming their biological activity and advancing them as potential therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes | MDPI [mdpi.com]
- 16. Anti-Inflammatory Screening of Thiourea Derivatives Based on Molecular Docking Studies - Sinteza 2022 [portal.sinteza.singidunum.ac.rs]
- 17. researchgate.net [researchgate.net]
- 18. Design, in Silico Studies and Biological Evaluation of New Chiral Thiourea and 1,3-Thiazolidine-4,5-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,3-Phenylene-bis(2-thiourea)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the proper disposal of 1,3-Phenylene-bis(2-thiourea). The following procedures are based on established guidelines for the disposal of thiourea and its derivatives, which are classified as hazardous waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Hazard and Safety Information
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Fatal or harmful if swallowed.[1][2][3][4][5] |
| Skin Sensitization | May cause an allergic skin reaction.[2][3][4][5][6] |
| Carcinogenicity | Suspected of causing cancer.[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][6] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1][6][7] |
Detailed Disposal Protocol
The proper disposal of 1,3-Phenylene-bis(2-thiourea) and its contaminated materials is mandatory to mitigate health, safety, and environmental risks.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste : All materials contaminated with 1,3-Phenylene-bis(2-thiourea), including the chemical itself, empty containers, and personal protective equipment (PPE), must be treated as hazardous waste.[1][7]
-
Segregate Waste : Keep 1,3-Phenylene-bis(2-thiourea) waste separate from other laboratory waste streams to prevent cross-contamination. At a minimum, segregate it from acids, bases, oxidizers, and other reactive chemicals.[8]
Step 2: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Gloves : Chemical-resistant gloves (e.g., rubber, neoprene, PVC).[9]
-
Eye Protection : Splash-proof chemical safety goggles.[9]
-
Lab Coat : A lab apron or coat should be worn.[9]
-
Respiratory Protection : If there is a risk of dust formation, use a NIOSH-approved respirator.[9]
Step 3: Containerization and Labeling
-
Use Appropriate Containers : Store the waste in a designated, leak-proof, and compatible container.[8] The original container, if in good condition, can be used.[10]
-
Proper Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE," the chemical name "1,3-Phenylene-bis(2-thiourea)," and a description of the contents (e.g., "solid waste," "contaminated gloves").[10]
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.[8][10]
Step 4: Storage
-
Designated Storage Area : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][11]
-
Locked Storage : If possible, store in a locked-up area accessible only to authorized personnel.[2][3][11]
Step 5: Final Disposal
-
Professional Disposal Service : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[11] Do not attempt to dispose of this chemical down the drain or in regular trash.[7]
-
Incineration : For thiourea compounds, a common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11] This should only be performed by a licensed facility.
-
Follow Regulations : Ensure that all local, regional, and national regulations for hazardous waste disposal are strictly followed.[7][9][11]
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of 1,3-Phenylene-bis(2-thiourea).
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. tiarco.de [tiarco.de]
- 7. carlroth.com [carlroth.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. abdurrahmanince.net [abdurrahmanince.net]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. redox.com [redox.com]
Personal protective equipment for handling 1,3-Phenylene-bis(2-thiourea)
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for handling 1,3-Phenylene-bis(2-thiourea) (CAS No. 2591-01-7). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on the known hazards of related compounds, namely Phenylthiourea and Thiourea, and should be implemented with a high degree of caution.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC). Inspect gloves for integrity before each use. | To prevent skin contact, irritation, and potential sensitization.[3][4] |
| Eye Protection | Splash-proof chemical safety goggles. | To protect against dust particles and potential splashes that can cause serious eye irritation.[3] |
| Respiratory Protection | NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood, or if dust is generated. | To prevent respiratory tract irritation from inhalation of fine particles.[1] |
| Body Protection | A lab coat or chemical-resistant apron should be worn at all times. | To protect against skin contact and contamination of personal clothing.[3] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is vital to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Ventilation: All handling of 1,3-Phenylene-bis(2-thiourea) powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within the chemical fume hood for handling.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure the work area is clean and uncluttered.
-
-
Weighing and Transfer:
-
Handle the solid material carefully to avoid generating dust.[1]
-
Use a spatula for transfers.
-
If possible, weigh the compound directly into the reaction vessel.
-
-
During the Experiment:
-
Post-Experiment:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling.[8]
-
Disposal Plan
Proper disposal of 1,3-Phenylene-bis(2-thiourea) and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect all waste solid 1,3-Phenylene-bis(2-thiourea) and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.[8]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container.
-
Contaminated Clothing: Any clothing that becomes contaminated should be removed immediately and laundered separately before reuse.[8]
Disposal Procedure:
-
All waste must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.[2]
Experimental Workflow Visualization
The following diagram outlines the essential steps for the safe handling and disposal of 1,3-Phenylene-bis(2-thiourea).
Caption: Workflow for Safe Handling of 1,3-Phenylene-bis(2-thiourea).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
